molecular formula C22H46O3S B15622385 Heneicosyl methane sulfonate

Heneicosyl methane sulfonate

Cat. No.: B15622385
M. Wt: 390.7 g/mol
InChI Key: HYISYGPQSABKII-UHFFFAOYSA-N
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Description

Heneicosyl methane sulfonate is a useful research compound. Its molecular formula is C22H46O3S and its molecular weight is 390.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H46O3S

Molecular Weight

390.7 g/mol

IUPAC Name

henicosyl methanesulfonate

InChI

InChI=1S/C22H46O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-26(2,23)24/h3-22H2,1-2H3

InChI Key

HYISYGPQSABKII-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Heneicosyl Methane Sulfonate (CAS 623171-54-0): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Heneicosyl methane (B114726) sulfonate (CAS 623171-54-0) is a research chemical with limited publicly available data. This guide has been compiled from information on its constituent precursors, general chemical principles of the methanesulfonate (B1217627) class, and supplier-provided data. All experimental protocols and potential applications are presented as informed hypotheses to guide research and development efforts.

Executive Summary

Heneicosyl methane sulfonate is the methanesulfonate ester of 1-heneicosanol (B102992), a 21-carbon long-chain fatty alcohol. It is classified as a lipid-like compound and an alkyl methanesulfonate. While specific experimental data for this compound is scarce, its chemical nature suggests its utility as an alkylating agent or a synthetic intermediate in organic and medicinal chemistry. Its long alkyl chain imparts significant lipophilicity. The biological activity of its precursor, 1-heneicosanol, against various microbes suggests that this compound may have been synthesized for evaluation as a potential therapeutic agent with modified properties. This document provides an overview of its known characteristics, a hypothetical synthesis protocol, and inferred potential applications based on the chemistry of its functional groups.

Chemical and Physical Properties

Quantitative data for this compound is not widely reported. The following table summarizes known and inferred properties.

PropertyValueSourceNotes
CAS Number 623171-54-0[Multiple]-
Molecular Formula C₂₂H₄₆O₃S--INVALID-LINK--[1]-
Molecular Weight 390.66 g/mol --INVALID-LINK--[1]-
Synonyms 1-Heneicosanol, methanesulfonate--INVALID-LINK--[1][2]-
Physical State Solid (Inferred)-Based on the long C21 alkyl chain, similar to 1-heneicosanol.
Solubility Insoluble in water (Inferred); Soluble in nonpolar organic solvents (e.g., DCM, Toluene, Hexanes) (Inferred)-Typical for long-chain lipid-like molecules.
Classification Ester, Alkyl Methanesulfonate, Lipid[Multiple]Sold as a biochemical assay reagent for research purposes.[1][3]

Synthesis of this compound

Alkyl methanesulfonates (mesylates) are typically synthesized from the corresponding alcohol via reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base. The following represents a standard, detailed protocol for this transformation, adapted for the synthesis of this compound from 1-heneicosanol.

Hypothetical Experimental Protocol: Mesylation of 1-Heneicosanol

Materials:

  • 1-Heneicosanol (1.0 eq)

  • Methanesulfonyl Chloride (MsCl, 1.2 eq)

  • Triethylamine (B128534) (TEA, 1.5 eq) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1-heneicosanol (1.0 eq) in anhydrous DCM to a concentration of approximately 0.2 M.

  • Cooling: Equip the flask with a magnetic stirrer and cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Mesylation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol. If the reaction is sluggish, it can be allowed to warm to room temperature.

  • Workup - Quenching: Once the reaction is complete, dilute the mixture with cold deionized water and transfer it to a separatory funnel.

  • Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with:

    • Cold 1 M HCl (to remove excess TEA)

    • Saturated NaHCO₃ solution (to neutralize any remaining acid)

    • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the product can be further purified by column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate (B1210297) in hexanes.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Reaction Conditions cluster_workup Aqueous Workup Heneicosanol 1-Heneicosanol in DCM Stir Stir at 0°C Heneicosanol->Stir MsCl Methanesulfonyl Chloride MsCl->Stir TEA Triethylamine (Base) TEA->Stir Quench Quench with H₂O Stir->Quench Reaction Completion Wash Wash (HCl, NaHCO₃, Brine) Quench->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Product This compound Concentrate->Product

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Applications

Inferred Biological Rationale

Direct biological activity data for this compound is not available. However, its structure provides clues to its potential applications in drug development and chemical biology.

  • Precursor Activity: The alcohol precursor, 1-heneicosanol, has been isolated from Senecio coluhuapiensis and demonstrated antimicrobial and antifungal properties. It showed activity against Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Candida krusei at a concentration of 250 µg/ml.[4] It also inhibited the phytopathogenic fungus Botrytis cinerea.[4]

  • Role of the Methanesulfonate Group: The methanesulfonate (mesylate) group is an excellent leaving group in nucleophilic substitution reactions.[5][6] Consequently, alkyl methanesulfonates are potent alkylating agents . In a biological context, such compounds can covalently modify nucleophilic sites on biomolecules like DNA and proteins.[2][7] This mechanism is the basis for several anticancer drugs.

It is plausible that this compound was synthesized to serve as a more reactive, lipophilic analogue of 1-heneicosanol. The long alkyl chain would facilitate interaction with and insertion into lipid membranes, while the reactive mesylate group could then alkylate nearby cellular targets.

Potential Research Applications
  • Antimicrobial/Antifungal Research: As a potential membrane-disrupting alkylating agent, it could be screened for enhanced activity against the same panel of microbes as its parent alcohol.

  • Cancer Research: Many alkylating agents exhibit cytotoxicity and are investigated as potential chemotherapy agents.[8]

  • Chemical Biology Probe: The compound could be used as a tool to identify novel protein or lipid targets within a cell, leveraging its lipophilicity and reactive handle.

  • Intermediate in Organic Synthesis: It can serve as a precursor for introducing the 21-carbon heneicosyl group into other molecules via Sₙ2 reactions.

Logical Relationship Diagram

G cluster_precursor Precursor Compound cluster_target Target Compound cluster_properties Inferred Properties & Function cluster_application Potential Research Area A 1-Heneicosanol (C21H43OH) B Known Antimicrobial & Antifungal Activity A->B C This compound (C21H43OMs) A->C Mesylation D High Lipophilicity (Membrane Interaction) C->D E Alkylating Agent (Covalent Modification) C->E F Screening for Enhanced Biological Activity (e.g., Anticancer, Antimicrobial) D->F E->F

Caption: Conceptual pathway from precursor activity to potential research applications.

References

An In-Depth Technical Guide to Heneicosyl Methane Sulfonate and the Broader Class of Alkyl Methanesulfonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of heneicosyl methane (B114726) sulfonate, including its molecular properties. Due to the limited specific research data on this long-chain alkyl methanesulfonate (B1217627), this document also delves into the well-documented characteristics and applications of the broader class of alkyl methanesulfonates, offering valuable context for researchers. The information on related compounds, particularly short-chain alkyl methanesulfonates, serves as a proxy for understanding potential applications and hazards.

Core Properties of Heneicosyl Methane Sulfonate

This compound is the ester of heneicosanol and methanesulfonic acid.[1][2] Its fundamental molecular data is summarized below.

PropertyValueSource
Molecular Formula C22H46O3S[1]
Molecular Weight 390.66 g/mol [1]
CAS Number 623171-54-0[1]
Synonyms 1-Heneicosanol, methanesulfonate[1][2]

The Chemistry of Alkyl Methanesulfonates: Synthesis and Reactivity

Alkyl methanesulfonates are esters of methanesulfonic acid. The methanesulfonyl group is an excellent leaving group in nucleophilic substitution reactions, which underlies the chemical reactivity of this class of compounds.

A general synthesis for alkyl methanesulfonates involves the esterification of an alcohol with methanesulfonic acid or, more commonly, with methanesulfonyl chloride in the presence of a non-nucleophilic base.

Experimental Protocol: General Synthesis of an Alkyl Methanesulfonate

This is a generalized protocol based on common organic synthesis procedures and is not specific to this compound.

  • Dissolution: The alcohol (e.g., heneicosanol) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath (0 °C).

  • Base Addition: A non-nucleophilic base (e.g., triethylamine, pyridine) is added to the solution. The base acts as a scavenger for the HCl that will be generated.

  • Addition of Methanesulfonyl Chloride: Methanesulfonyl chloride is added dropwise to the stirred solution. The reaction is typically exothermic, and the temperature should be maintained at or near 0 °C during the addition.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for a period of time (typically 1-18 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction mixture is quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography on silica (B1680970) gel or by recrystallization, to yield the pure alkyl methanesulfonate.

Biological Activity and Research Applications of Alkyl Methanesulfonates

3.1. DNA Alkylation

The primary mechanism of action for many alkyl methanesulfonates is the covalent modification of DNA bases.[1] They are monofunctional alkylating agents, meaning they add a single alkyl group to a nucleophilic site on the DNA molecule.[3] The N7 position of guanine (B1146940) and the N3 position of adenine (B156593) are particularly susceptible to methylation by compounds like MMS.[4] This alkylation can lead to base mispairing during DNA replication, DNA strand breaks, and the activation of DNA damage response pathways.[1][5]

DNA_Alkylation_Pathway cluster_0 Cellular Environment cluster_1 Molecular Events cluster_2 Cellular Response Alkyl_MS Alkyl Methanesulfonate (e.g., MMS) Alkylation Alkylation of DNA Bases (N7-Guanine, N3-Adenine) Alkyl_MS->Alkylation Enters Nucleus DNA Nuclear DNA DNA->Alkylation Lesion DNA Adduct Formation Alkylation->Lesion DDR DNA Damage Response (DDR) Activation Lesion->DDR Repair DNA Repair Mechanisms DDR->Repair Apoptosis Apoptosis or Cell Cycle Arrest DDR->Apoptosis Repair->DNA Successful Repair Mutation Mutation (if repair fails) Repair->Mutation Repair Failure

3.2. Genotoxicity and Carcinogenicity

Due to their ability to damage DNA, short-chain alkyl methanesulfonates like MMS and EMS are classified as genotoxic and are probable human carcinogens.[6][7] This property makes them useful tools in toxicology and cancer research to study the mechanisms of DNA repair and mutagenesis. However, it also means that they must be handled with extreme caution in a laboratory setting. The potential genotoxicity of long-chain alkyl methanesulfonates like this compound is not well-established.

Analytical Methodologies

The detection and quantification of alkyl methanesulfonates, especially as potential genotoxic impurities in pharmaceutical products, is of significant interest. Common analytical techniques include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), often with a derivatization step to enhance sensitivity.

Experimental Protocol: Detection of Alkyl Methanesulfonates by GC-MS (General Workflow)

This protocol is a generalized workflow for the detection of trace levels of alkyl methanesulfonates as impurities and is not specific to this compound.

  • Sample Preparation: The active pharmaceutical ingredient (API) or sample matrix is dissolved in a suitable solvent. For some methods, a liquid-liquid extraction may be performed to isolate the analytes.

  • Derivatization (Optional but common for HPLC): To improve chromatographic properties or detector response, the sample may be reacted with a derivatizing agent. For instance, N,N-diethyldithiocarbamate has been used to create derivatives of MMS and EMS that are readily detectable by UV-Vis detectors in HPLC.[8]

  • GC-MS Analysis:

    • Injection: A small volume of the prepared sample is injected into the GC.

    • Separation: The sample is vaporized and travels through a capillary column (e.g., HP-1MS). The temperature of the column is gradually increased (a temperature program) to separate the components of the mixture based on their boiling points and interactions with the column's stationary phase.

    • Detection (Mass Spectrometry): As the separated components exit the column, they enter the mass spectrometer. They are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio. A selective ion monitoring (SIM) mode is often used to look for specific, characteristic ions of the target alkyl methanesulfonates, which provides high sensitivity and specificity.

  • Quantification: The concentration of the alkyl methanesulfonate is determined by comparing the peak area of the analyte to that of a known concentration of a standard, often with the use of an internal standard.

Analytical_Workflow Sample Sample containing potential Alkyl-MS Prep Sample Preparation (Dissolution, Extraction) Sample->Prep Deriv Derivatization (Optional) Prep->Deriv GCMS GC-MS Analysis (Separation & Detection) Deriv->GCMS Data Data Analysis (Quantification) GCMS->Data Result Concentration of Alkyl-MS Data->Result

Conclusion

This compound is a long-chain alkyl methanesulfonate with a defined molecular formula and weight. While specific research into its biological effects is limited, the broader family of alkyl methanesulfonates is of significant interest to the scientific community. They serve as important tools in molecular biology and cancer research due to their DNA alkylating properties and are a critical class of impurities to monitor in pharmaceutical manufacturing. The protocols and pathways described for related compounds in this guide provide a foundational framework for researchers interested in exploring the properties and applications of this compound and other long-chain analogues.

References

Heneicosyl Methanesulfonate: A Comprehensive Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of heneicosyl methanesulfonate (B1217627). Due to the limited availability of published experimental data for this specific long-chain ester, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of organic spectroscopy. Detailed experimental protocols for its synthesis and subsequent spectroscopic analysis are also provided to facilitate further research and application in drug development and other scientific endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for heneicosyl methanesulfonate. These predictions are derived from the known spectral characteristics of the methanesulfonyl group and long alkyl chains.

Table 1: Predicted ¹H NMR Spectroscopic Data for Heneicosyl Methanesulfonate
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.20Triplet2H-CH₂-O-SO₂-
~3.00Singlet3HCH₃-SO₂-
~1.70Quintet2H-CH₂-CH₂-O-
~1.25Broad Singlet36H-(CH₂)₁₈-
~0.88Triplet3HCH₃-(CH₂)₂₀-

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Heneicosyl Methanesulfonate
Chemical Shift (δ, ppm)Assignment
~70.0-CH₂-O-SO₂-
~37.5CH₃-SO₂-
~31.9-(CH₂)₁₉-CH₂ -CH₃
~29.7 (multiple peaks)-(CH₂)₁₇- (bulk methylene (B1212753) carbons)
~29.3-CH₂-CH₂ -CH₂-O-
~25.5-CH₂ -CH₂-O-
~22.7-CH₂ -CH₃
~14.1-CH₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Absorption Data for Heneicosyl Methanesulfonate
Wavenumber (cm⁻¹)IntensityAssignment
~2920, ~2850StrongC-H stretching (asymmetric and symmetric) of alkyl chain
~1350StrongS=O asymmetric stretching of sulfonate
~1175StrongS=O symmetric stretching of sulfonate
~970StrongS-O-C stretching
Table 4: Predicted Mass Spectrometry (MS) Data for Heneicosyl Methanesulfonate
m/zInterpretation
390.3[M]⁺ (Molecular ion, if observed)
295.3[M - CH₃SO₂O]⁺ (Loss of methanesulfonate radical)
95.0[CH₃SO₂]⁺ (Methanesulfonyl cation)
79.0[CH₃SO]⁺ (Methanesulfinyl cation)
Series of CₙH₂ₙ₊₁ fragmentsAlkyl chain fragmentation

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following sections detail the methodologies for the synthesis of heneicosyl methanesulfonate and its characterization using various spectroscopic techniques.

Synthesis of Heneicosyl Methanesulfonate

Heneicosyl methanesulfonate can be synthesized from heneicosanol and methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534).

Materials:

  • Heneicosanol (1-hydroxyheneicosane)

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (B109758) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Dissolve heneicosanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude heneicosyl methanesulfonate by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.

Spectroscopic Analysis

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Prepare a sample by dissolving approximately 5-10 mg of purified heneicosyl methanesulfonate in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

2.2.2 Infrared (IR) Spectroscopy

  • Obtain the IR spectrum of the purified solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Alternatively, prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

2.2.3 Mass Spectrometry (MS)

  • Introduce a dilute solution of the purified sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.

  • Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions to confirm the structure of heneicosyl methanesulfonate.

Visualizations

The following diagrams illustrate the synthesis of heneicosyl methanesulfonate and a general workflow for its spectroscopic characterization.

Synthesis_of_Heneicosyl_Methanesulfonate Heneicosanol Heneicosanol (C₂₁H₄₃OH) reaction_step Heneicosanol->reaction_step MsCl Methanesulfonyl Chloride (CH₃SO₂Cl) MsCl->reaction_step Et3N Triethylamine (Et₃N) Et3N->reaction_step Base DCM Dichloromethane (Solvent) Product Heneicosyl Methanesulfonate (C₂₁H₄₃OSO₂CH₃) reaction_step->Product  Reaction (0 °C to RT) Byproduct Triethylammonium Chloride (Et₃N·HCl) reaction_step->Byproduct

Caption: Synthesis of Heneicosyl Methanesulfonate.

Spectroscopic_Workflow start Purified Heneicosyl Methanesulfonate Sample NMR NMR Spectroscopy (¹H, ¹³C) start->NMR IR IR Spectroscopy start->IR MS Mass Spectrometry start->MS data_analysis Data Interpretation and Structure Confirmation NMR->data_analysis IR->data_analysis MS->data_analysis

Unveiling the Solubility Profile of Heneicosyl Methane Sulfonate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of heneicosyl methane (B114726) sulfonate. Given the limited availability of specific quantitative data for this long-chain alkyl ester, this document synthesizes information based on the general principles of solubility for analogous chemical structures and outlines detailed experimental protocols for its synthesis and solubility determination. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling them to effectively utilize heneicosyl methane sulfonate in their work.

Core Concepts: Understanding the Solubility of Long-Chain Alkyl Esters

This compound (C₂₂H₄₆O₃S) is an ester of heneicosanol and methanesulfonic acid. Its molecular structure, featuring a long, nonpolar C21 alkyl chain and a polar sulfonate group, dictates its solubility behavior. Generally, esters with long alkyl chains exhibit poor solubility in polar solvents like water and increased solubility in organic solvents. The principle of "like dissolves like" is paramount in predicting the solubility of such compounds. The large, nonpolar alkyl tail dominates the molecule's properties, making it more compatible with nonpolar organic solvents.

Predicted Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, Diethyl EtherSoluble to Freely SolubleThe nonpolar alkyl chain of this compound interacts favorably with nonpolar solvents through van der Waals forces.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF)Soluble to Sparingly SolubleThe polarity of these solvents can interact with the polar sulfonate group, while their organic nature allows for some solvation of the alkyl chain. Solubility is expected to decrease with increasing solvent polarity.
Polar Protic Methanol, Ethanol (B145695)Sparingly Soluble to Slightly SolubleThe hydroxyl groups of protic solvents can form hydrogen bonds, which are not strongly reciprocated by the ester. The long alkyl chain hinders dissolution in these highly polar environments.
Halogenated Dichloromethane (B109758), ChloroformSoluble to Freely SolubleThese solvents have a good balance of polarity and nonpolar character, allowing them to effectively solvate both the polar head and the nonpolar tail of the molecule.

Experimental Protocols

To empower researchers to determine the precise solubility of this compound and to synthesize the compound for their specific needs, the following detailed experimental protocols are provided.

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the esterification of heneicosanol with methanesulfonyl chloride.

Materials:

  • Heneicosanol (1-Heneicosanol)

  • Methanesulfonyl chloride

  • Triethylamine (B128534) or Pyridine (as a base)

  • Anhydrous Dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve heneicosanol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Add a magnetic stir bar to the flask.

  • Addition of Base: Add triethylamine (or pyridine) to the solution. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride to the stirred solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica (B1680970) gel.

Determination of Solubility

This protocol outlines the isothermal shake-flask method, a common and reliable technique for determining the solubility of a compound in a specific solvent.

Materials:

  • This compound (purified)

  • Selected organic solvent of high purity

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC, GC, or a calibrated gravimetric method)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained. The solubility can then be calculated as mass of solute per volume or mass of solvent.

    • Chromatographic Method (HPLC/GC): Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Quantify the concentration of this compound against a standard curve.

Visualizations

To further clarify the processes described, the following diagrams have been generated using the DOT language.

Synthesis_of_Heneicosyl_Methane_Sulfonate Heneicosanol Heneicosanol (C21H43OH) Reaction Esterification Reaction in Dichloromethane Heneicosanol->Reaction MsCl Methanesulfonyl Chloride (CH3SO2Cl) MsCl->Reaction Base Base (e.g., Triethylamine) Base->Reaction Product This compound Reaction->Product Byproduct Triethylammonium Chloride Reaction->Byproduct

Caption: Synthesis of this compound.

Solubility_Determination_Workflow Start Start: Excess Solute + Solvent in Vial Equilibration Equilibration (Constant Temperature Shaking) Start->Equilibration 24-72 hours Settling Phase Separation (Settling of Excess Solid) Equilibration->Settling Sampling Sampling & Filtration of Supernatant Settling->Sampling Quantification Quantification (Gravimetric or Chromatographic) Sampling->Quantification End End: Solubility Data Quantification->End

Caption: Isothermal Shake-Flask Solubility Workflow.

Thermal Stability of Long-Chain Alkyl Methanesulfonates: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain alkyl methanesulfonates are esters of methanesulfonic acid and long-chain alcohols, finding applications in various chemical syntheses. While the thermal stability of short-chain alkyl methanesulfonates is a subject of significant interest, particularly in the pharmaceutical industry due to their potential as genotoxic impurities, a comprehensive body of public-domain literature detailing the thermal stability of their long-chain counterparts (typically C8 and longer) is notably scarce. This guide synthesizes the available pertinent information and outlines the established methodologies for assessing the thermal stability of these compounds. Due to the limited specific data for long-chain alkyl methanesulfonates, this document also draws upon general principles of thermal analysis and the behavior of structurally related compounds to provide a foundational understanding.

Introduction

Alkyl methanesulfonates (mesylates) are characterized by the functional group CH₃SO₂O-R, where R is an alkyl group. The methanesulfonyl group is a good leaving group, making these compounds useful intermediates in organic synthesis. The thermal stability of these esters is a critical parameter for their safe handling, storage, and application in various processes, especially those conducted at elevated temperatures. This guide focuses on the thermal stability of long-chain (C8-C18) alkyl methanesulfonates.

Synthesis of Long-Chain Alkyl Methanesulfonates

The primary method for the synthesis of alkyl methanesulfonates involves the reaction of a long-chain alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as a tertiary amine. This reaction is typically carried out in an aprotic solvent.

A general synthetic pathway is as follows:

Synthesis Long-chain Alcohol (R-OH) Long-chain Alcohol (R-OH) Long-chain Alkyl Methanesulfonate (B1217627) (R-OSO2CH3) Long-chain Alkyl Methanesulfonate (R-OSO2CH3) Long-chain Alcohol (R-OH)->Long-chain Alkyl Methanesulfonate (R-OSO2CH3) + Methanesulfonyl Chloride Methanesulfonyl Chloride (CH3SO2Cl) Methanesulfonyl Chloride (CH3SO2Cl) Methanesulfonyl Chloride (CH3SO2Cl)->Long-chain Alkyl Methanesulfonate (R-OSO2CH3) Tertiary Amine (e.g., Triethylamine) Tertiary Amine (e.g., Triethylamine) Tertiary Amine Hydrochloride Tertiary Amine Hydrochloride Tertiary Amine (e.g., Triethylamine)->Tertiary Amine Hydrochloride Reacts with HCl byproduct

Figure 1: General synthesis of long-chain alkyl methanesulfonates.

Thermal Stability Assessment: Methodologies

The thermal stability of chemical compounds is primarily investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the decomposition temperature, residual mass, and information about the kinetics of decomposition.

General Experimental Protocol for TGA:

  • Sample Preparation: A small, representative sample of the long-chain alkyl methanesulfonate (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation.

    • A temperature program is set, typically a linear heating ramp (e.g., 10 °C/min) from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600 °C).

  • Data Acquisition: The instrument continuously records the sample mass as the temperature increases.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak) from the derivative of the TGA curve (DTG).

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing Weigh Sample Weigh Sample Place in Crucible Place in Crucible Weigh Sample->Place in Crucible Load into TGA Load into TGA Place in Crucible->Load into TGA Set Temp Program & Atmosphere Set Temp Program & Atmosphere Load into TGA->Set Temp Program & Atmosphere Run Analysis Run Analysis Set Temp Program & Atmosphere->Run Analysis Generate TGA/DTG Curves Generate TGA/DTG Curves Run Analysis->Generate TGA/DTG Curves Determine Tonset & Tpeak Determine Tonset & Tpeak Generate TGA/DTG Curves->Determine Tonset & Tpeak

Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

General Experimental Protocol for DSC:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • The DSC cell is purged with an inert gas.

    • A temperature program, similar to that used in TGA, is applied.

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting, decomposition) and exothermic (e.g., crystallization) events.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing Weigh Sample Weigh Sample Seal in Pan Seal in Pan Weigh Sample->Seal in Pan Load into DSC Load into DSC Seal in Pan->Load into DSC Set Temp Program Set Temp Program Load into DSC->Set Temp Program Run Analysis Run Analysis Set Temp Program->Run Analysis Generate Thermogram Generate Thermogram Run Analysis->Generate Thermogram Identify Thermal Events Identify Thermal Events Generate Thermogram->Identify Thermal Events

Figure 3: Experimental workflow for Differential Scanning Calorimetry (DSC).

Expected Thermal Decomposition Behavior

Potential Decomposition Pathways:

  • Elimination Reaction: For alkyl chains with beta-hydrogens, an elimination reaction can occur to form an alkene, methanesulfonic acid, and other byproducts.

  • Homolytic Cleavage: At higher temperatures, homolytic cleavage of the S-O or C-O bonds can lead to the formation of radical species, which can then undergo further reactions.

The analysis of the evolved gases during TGA, often by coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR), is crucial for elucidating the decomposition mechanism.

Decomposition_Pathways Long-chain Alkyl Methanesulfonate Long-chain Alkyl Methanesulfonate Heat Heat Long-chain Alkyl Methanesulfonate->Heat Elimination Elimination Heat->Elimination Homolytic Cleavage Homolytic Cleavage Heat->Homolytic Cleavage Alkene Alkene Elimination->Alkene Methanesulfonic Acid Methanesulfonic Acid Elimination->Methanesulfonic Acid Radical Species Radical Species Homolytic Cleavage->Radical Species

Figure 4: Potential thermal degradation pathways for long-chain alkyl methanesulfonates.

Influence of Alkyl Chain Length

For many homologous series of organic compounds, the thermal stability is influenced by the length of the alkyl chain. Generally, as the alkyl chain length increases, the boiling point and thermal stability tend to increase due to stronger van der Waals forces. However, without specific experimental data for long-chain alkyl methanesulfonates, this remains a general expectation. It is plausible that the decomposition temperature would show a gradual increase with increasing chain length from C8 to C18.

Data Summary

A comprehensive search of publicly available scientific literature did not yield specific quantitative data on the decomposition temperatures or thermal behavior of a homologous series of long-chain alkyl methanesulfonates (C8-C18). Therefore, a comparative data table cannot be provided at this time. The information presented in this guide is based on general principles of thermal analysis and the chemistry of sulfonate esters.

Conclusion and Future Work

The thermal stability of long-chain alkyl methanesulfonates is a critical but under-documented area of research. While established analytical techniques like TGA and DSC provide a clear framework for such investigations, there is a clear need for systematic studies to be conducted and published. Future research should focus on:

  • The systematic synthesis and purification of a homologous series of long-chain alkyl methanesulfonates.

  • Detailed thermal analysis of these compounds using TGA and DSC to determine their decomposition profiles.

  • Analysis of the evolved gases during thermal decomposition to elucidate the degradation mechanisms.

  • Investigation of the influence of the alkyl chain length on thermal stability.

Such data would be of significant value to researchers and professionals working with these compounds in various fields.

Navigating the Safety Landscape of Heneicosyl Methane Sulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety & Handling Protocols

The safe handling of heneicosyl methane (B114726) sulfonate, like other alkylating agents, necessitates a stringent adherence to established laboratory safety protocols to minimize exposure and mitigate potential risks. The following sections outline critical safety precautions and handling procedures.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following should be considered mandatory when handling heneicosyl methane sulfonate:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Given the lack of specific permeation data, it is advisable to double-glove and change gloves frequently.

  • Body Protection: A fully buttoned laboratory coat, preferably made of a chemically resistant material, should be worn. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors. If a fume hood is not available or if there is a risk of generating aerosols, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.

Engineering Controls

Engineering controls are designed to isolate the handler from the chemical hazard.

  • Ventilation: All work with this compound should be performed in a well-ventilated area, with a preference for a certified chemical fume hood.

  • Containment: Use of a glove box may be warranted for handling larger quantities or for procedures with a high potential for generating dust or aerosols.

Spill and Waste Management

Prompt and appropriate action in the event of a spill is critical.

  • Spill Cleanup: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). The contaminated material should then be collected in a sealed, labeled container for proper disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

  • Waste Disposal: All waste contaminated with this compound should be considered hazardous and disposed of in accordance with local, state, and federal regulations.

Logical Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_risk Conduct Risk Assessment prep_sds Review Safety Data (if available) or Analogous Compounds prep_risk->prep_sds prep_ppe Select and Inspect PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (e.g., Fume Hood) prep_ppe->prep_eng handle_weigh Weighing and Transfer (in containment) prep_eng->handle_weigh Proceed if safe handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction handle_observe Monitor for Signs of Exposure handle_reaction->handle_observe clean_decon Decontaminate Work Area handle_observe->clean_decon clean_waste Segregate and Dispose of Waste clean_decon->clean_waste clean_ppe Doff and Dispose of PPE clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: A logical workflow for the safe laboratory handling of this compound.

Emergency Response Protocol

In the event of an accidental exposure, immediate and appropriate action is crucial. The following diagram outlines a general emergency response protocol.

cluster_exposure Exposure Event cluster_response Immediate Response cluster_medical Medical Attention cluster_followup Post-Incident Follow-up exposure Potential Exposure Occurs response_remove Remove from Exposure Source exposure->response_remove response_decon Decontaminate Affected Area (e.g., flush skin/eyes) response_remove->response_decon response_alert Alert Supervisor and Emergency Services response_decon->response_alert medical_eval Seek Immediate Medical Evaluation response_alert->medical_eval medical_sds Provide SDS (if available) or Chemical Name to Physician medical_eval->medical_sds medical_observe Follow Medical Advice and Monitor for Symptoms medical_sds->medical_observe followup_report Complete Incident Report medical_observe->followup_report followup_review Review and Revise Safety Procedures followup_report->followup_review

Caption: A general emergency response workflow for accidental exposure to a hazardous chemical.

An In-depth Technical Guide to the Synthesis and Characterization of Heneicosyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Context of Heneicosyl Methane (B114726) Sulfonate

Heneicosyl methane sulfonate (CAS No. 623171-54-0) is an organic compound belonging to the class of alkyl methanesulfonates, commonly known as mesylates.[1][2] These esters are characterized by the presence of a methanesulfonyl group attached to an alkyl chain. While the specific discovery of this compound is not prominently documented in scientific literature, its synthesis and properties can be understood within the broader context of long-chain alkyl sulfonates. Methanesulfonates are principally recognized for the excellent leaving group ability of the mesylate anion, making them valuable intermediates in organic synthesis, particularly in nucleophilic substitution reactions.[3][4]

Short-chain alkyl methanesulfonates are well-studied for their biological activity, often as DNA alkylating agents, which confers upon them genotoxic and, in some cases, carcinogenic properties.[5][6][7] In contrast, long-chain alkyl methanesulfonates, such as this compound, are less characterized in terms of their biological activity. Their physicochemical properties, dominated by the long lipophilic alkyl chain, suggest potential applications in areas such as surfactant chemistry or as intermediates in the synthesis of complex lipids. This guide provides a detailed overview of the initial synthesis of this compound, its characterization, and a discussion of its potential biological relevance based on the known activities of related compounds.

Initial Synthesis of this compound

The initial synthesis of this compound is achieved through the mesylation of heneicosanol. This reaction involves the conversion of the alcohol's hydroxyl group into a methanesulfonate (B1217627) ester. The most common and efficient method for this transformation is the reaction of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine, to neutralize the hydrochloric acid byproduct.[3][8]

Experimental Protocol

The following protocol details the synthesis of this compound from heneicosanol and methanesulfonyl chloride.

Materials:

  • Heneicosanol (C21H44O)

  • Methanesulfonyl chloride (CH3SO2Cl)

  • Triethylamine (N(CH2CH3)3)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate solution (NaHCO3)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve heneicosanol (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.

Data Presentation: Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques. While a comprehensive dataset from a single discovery publication is unavailable, the following table summarizes the expected and reported data for this compound and its close analog, eicosyl methane sulfonate.[9]

Parameter This compound Eicosyl Methane Sulfonate
CAS Number 623171-54-03381-25-7
Molecular Formula C22H46O3SC21H44O3S
Molecular Weight 390.66 g/mol 376.63 g/mol
Appearance Expected to be a white to off-white solidWhite solid
Purity (Typical) >95% (as available commercially)>98%
¹H NMR (CDCl₃, Expected) δ 4.22 (t, 2H, -CH₂-O-), 3.00 (s, 3H, -SO₂-CH₃), 1.25 (m, 38H, alkyl chain), 0.88 (t, 3H, terminal -CH₃)δ 4.22 (t, 2H, -CH₂-O-), 3.00 (s, 3H, -SO₂-CH₃), 1.25 (m, 36H, alkyl chain), 0.88 (t, 3H, terminal -CH₃)
¹³C NMR (CDCl₃, Expected) δ 70.1 (-CH₂-O-), 37.9 (-SO₂-CH₃), 31.9, 29.7, 29.6, 29.4, 29.3, 25.6, 22.7 (alkyl chain), 14.1 (terminal -CH₃)δ 70.1 (-CH₂-O-), 37.9 (-SO₂-CH₃), 31.9, 29.7, 29.6, 29.4, 29.3, 25.6, 22.7 (alkyl chain), 14.1 (terminal -CH₃)
Storage Conditions -20°C for long-term storage-20°C

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Heneicosanol Heneicosanol Reaction_Mixture Reaction at 0°C to RT Heneicosanol->Reaction_Mixture Methanesulfonyl Chloride Methanesulfonyl Chloride Methanesulfonyl Chloride->Reaction_Mixture Triethylamine Triethylamine Triethylamine->Reaction_Mixture Dichloromethane Dichloromethane Dichloromethane->Reaction_Mixture Quenching Quench with Water Reaction_Mixture->Quenching Washing Wash with NaHCO3, Water, Brine Quenching->Washing Drying Dry over MgSO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity: DNA Alkylation Pathway

While the biological activity of this compound is not well-documented, short-chain alkyl methanesulfonates are known to act as DNA alkylating agents. The following diagram illustrates this general mechanism. It is important to note that the high lipophilicity and steric bulk of the heneicosyl group may significantly reduce or alter this activity compared to its short-chain counterparts.

G cluster_reactants Reactants cluster_reaction SN2 Reaction cluster_products Products Alkyl_Mesylate Alkyl Methane Sulfonate (R-O-SO₂CH₃) Transition_State Nucleophilic Attack by N7 of Guanine Alkyl_Mesylate->Transition_State DNA_Base Guanine in DNA DNA_Base->Transition_State Alkylated_DNA Alkylated Guanine (N7-Alkylguanine) Transition_State->Alkylated_DNA Leaving_Group Mesylate Anion (⁻O-SO₂CH₃) Transition_State->Leaving_Group

Caption: General mechanism of DNA alkylation by alkyl methanesulfonates.

Conclusion

This compound represents a long-chain alkyl mesylate whose synthesis follows established protocols for the mesylation of alcohols. While its specific discovery and initial synthesis are not detailed in seminal publications, its preparation is straightforward and relies on the reaction of heneicosanol with methanesulfonyl chloride. The primary utility of such a molecule is likely as a synthetic intermediate, leveraging the reactivity of the mesylate leaving group. Its biological activity remains largely unexplored, but analogies to short-chain alkyl methanesulfonates suggest a potential for DNA alkylation, although this is likely attenuated by its long alkyl chain. Further research is required to fully elucidate the properties and potential applications of this compound.

References

Theoretical Properties and Biological Activity of C21 Alkyl Methanesulfonates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical properties, synthesis, characterization, and potential biological activities of C21 alkyl methanesulfonates. Given the limited direct experimental data on this specific long-chain ester, this guide synthesizes information from related long-chain alkyl methanesulfonates, general principles of alkylating agents, and in silico prediction methodologies to offer a comprehensive resource for researchers in drug development and chemical biology.

Theoretical Physicochemical Properties

The physicochemical properties of C21 alkyl methanesulfonate (B1217627) are crucial for understanding its potential as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the scarcity of experimental data, the following properties are predicted based on Quantitative Structure-Property Relationship (QSPR) models and extrapolation from shorter-chain analogs.[1][2][3] These models utilize the chemical structure to estimate various physical and chemical characteristics.

Table 1: Predicted Physicochemical Properties of C21 Alkyl Methanesulfonate

PropertyPredicted Value/RangeMethod of PredictionSignificance in Drug Development
Molecular Weight 390.66 g/mol CalculationInfluences diffusion, formulation, and dosing.
LogP (Octanol-Water Partition Coefficient) ~8.5 - 9.5QSPR Models[1][3]Indicates high lipophilicity, suggesting potential for membrane permeability but also possible issues with aqueous solubility and metabolic clearance.
Aqueous Solubility Very Low (< 1 µg/L)Extrapolation from shorter chains & QSPR Models[2]Poor water solubility may present challenges for formulation and bioavailability.
Boiling Point > 450 °C (decomposes)ExtrapolationHigh boiling point is expected due to the long alkyl chain.
Melting Point ~60 - 70 °CExtrapolation from similar long-chain estersInfluences solid-state properties and formulation development.
Vapor Pressure Extremely LowQSPR Models[3]Low volatility is expected.

Synthesis and Characterization

The synthesis of C21 alkyl methanesulfonate can be achieved through standard esterification procedures. A generalized experimental protocol is provided below, which can be adapted and optimized for specific laboratory conditions.

Experimental Protocol: Synthesis of C21 Alkyl Methanesulfonate

This protocol describes a general method for the synthesis of a long-chain alkyl methanesulfonate via the reaction of the corresponding alcohol with methanesulfonyl chloride.

Materials:

  • 1-Heneicosanol (B102992) (C21H44O)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (TEA) or Pyridine (as a base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-heneicosanol in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (or pyridine) to the solution (typically 1.1 to 1.5 equivalents relative to the alcohol).

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (typically 1.1 to 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding cold water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

    • Separate the organic layer and dry it over anhydrous MgSO4 or Na2SO4.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude C21 alkyl methanesulfonate by column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Characterization Techniques

Table 2: Key Characterization Data for C21 Alkyl Methanesulfonate

TechniqueExpected Key Signals/Fragments
¹H NMR - Triplet at ~4.2 ppm (2H, -CH₂-O-SO₂-) - Singlet at ~3.0 ppm (3H, -SO₂-CH₃) - Multiplet at ~1.7 ppm (2H, -CH₂-CH₂-O-) - Broad multiplet at ~1.2-1.4 ppm (~36H, -(CH₂)₁₈-) - Triplet at ~0.9 ppm (3H, terminal -CH₃)
¹³C NMR - Signal at ~70 ppm (-CH₂-O-SO₂-) - Signal at ~37 ppm (-SO₂-CH₃) - Series of signals between ~22-32 ppm (alkyl chain carbons) - Signal at ~14 ppm (terminal -CH₃)
Mass Spectrometry (ESI-MS) - [M+Na]⁺ or [M+H]⁺ adducts. Expected m/z for [M+Na]⁺: 413.66
FT-IR - Strong S=O stretching bands around 1350 cm⁻¹ and 1175 cm⁻¹ - C-O stretching band around 950-1050 cm⁻¹ - C-H stretching bands around 2850-2960 cm⁻¹

Biological Activity and Signaling Pathways

Long-chain alkyl methanesulfonates, as alkylating agents, are expected to exert their biological effects primarily through the covalent modification of nucleophilic biomolecules, with DNA being a principal target.[4][5][6] The methanesulfonate group is an excellent leaving group, facilitating the transfer of the C21 alkyl group to cellular nucleophiles.[4]

Mechanism of Action: DNA Alkylation

The primary mechanism of cytotoxicity for alkylating agents is the induction of DNA damage.[7][8] C21 alkyl methanesulfonate can alkylate DNA bases, particularly at the N7 position of guanine (B1146940) and the N3 position of adenine.[5][9] This alkylation can lead to several downstream consequences:

  • Disruption of DNA Replication and Transcription: The presence of bulky alkyl adducts on the DNA template can stall DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[8]

  • Induction of DNA Strand Breaks: The cellular DNA repair machinery may attempt to remove the alkylated bases, a process that can lead to the formation of single-strand and double-strand breaks.[10]

  • Induction of Apoptosis: If the DNA damage is too extensive to be repaired, cells can initiate programmed cell death (apoptosis).[9]

Signaling Pathways

The cellular response to DNA damage induced by alkylating agents involves a complex network of signaling pathways that ultimately determine the cell's fate—survival through DNA repair or elimination through apoptosis.[9][11]

DNA_Damage_Response cluster_stimulus Stimulus cluster_damage Cellular Damage cluster_response Cellular Response C21 Alkyl Methanesulfonate C21 Alkyl Methanesulfonate DNA_Alkylation DNA Alkylation (Guanine N7, Adenine N3) C21 Alkyl Methanesulfonate->DNA_Alkylation Induces DDR_Activation DNA Damage Response (DDR) Activation (ATM/ATR) DNA_Alkylation->DDR_Activation Triggers Cell_Cycle_Arrest Cell Cycle Arrest (p53, Chk1/Chk2) DDR_Activation->Cell_Cycle_Arrest Leads to DNA_Repair DNA Repair Pathways (BER, NER, HR, NHEJ) Cell_Cycle_Arrest->DNA_Repair Allows time for Apoptosis Apoptosis (Caspase Activation) Cell_Cycle_Arrest->Apoptosis Extensive Damage DNA_Repair->Apoptosis Failed Repair Cell_Survival Cell_Survival DNA_Repair->Cell_Survival Successful Repair Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Studies cluster_mechanistic Mechanistic Studies Synthesis Synthesis of C21 Alkyl Methanesulfonate Characterization Characterization (NMR, MS) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture Treatment Cytotoxicity Cytotoxicity Assays (MTT, LDH) Cell_Culture->Cytotoxicity DNA_Damage_Assay DNA Damage Assays (Comet Assay, γH2AX staining) Cell_Culture->DNA_Damage_Assay Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase activity) Cell_Culture->Apoptosis_Assay Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Cell_Culture->Flow_Cytometry Western_Blot Western Blot Analysis (p53, γH2AX, Caspases) Cytotoxicity->Western_Blot Inform DNA_Damage_Assay->Western_Blot Inform Apoptosis_Assay->Western_Blot Inform

References

Methodological & Application

Application Notes and Protocols: Heneicosyl Methane Sulfonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosyl methane (B114726) sulfonate, also known as heneicosyl mesylate, is a long-chain alkyl sulfonate ester. In organic synthesis, it serves as a potent alkylating agent. The methanesulfonyl group is an excellent leaving group, facilitating nucleophilic substitution reactions. This property makes heneicosyl methane sulfonate a valuable intermediate for introducing the C21 alkyl chain into a variety of molecules, which is of particular interest in the synthesis of lipids, surfactants, and other complex organic molecules, including active pharmaceutical ingredients (APIs). The long lipophilic chain can significantly alter the physicochemical properties of a molecule, such as its solubility, melting point, and interaction with biological membranes.

Applications in Organic Synthesis

This compound is primarily utilized as an electrophile in S(_N)2 reactions. Its utility stems from the high efficiency of the mesylate group as a leaving group, which is superior to that of halides in many cases. Key applications include:

  • Ether Synthesis (Williamson Ether Synthesis): Reaction with alkoxides or phenoxides to form long-chain ethers. These products can be used as synthetic lipids or as intermediates in the synthesis of more complex molecules.

  • Amine Alkylation: Alkylation of primary or secondary amines to produce secondary, tertiary, or quaternary amines. This is a common strategy in the synthesis of cationic surfactants and lipid-based drug delivery systems.

  • Ester Synthesis: Although less common, it can react with carboxylate salts to form esters.

  • Thioether Synthesis: Reaction with thiolates to generate long-chain thioethers.

  • Carbon-Carbon Bond Formation: Reaction with carbanions, such as enolates or organometallic reagents, to introduce the heneicosyl group.

The lipophilic heneicosyl chain is particularly relevant in drug development for modifying the properties of parent drug molecules. By attaching this long alkyl chain, it is possible to enhance lipid solubility, improve membrane permeability, or develop prodrugs with altered pharmacokinetic profiles.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 1-heneicosanol (B102992) to this compound. The reaction involves the esterification of the alcohol with methanesulfonyl chloride in the presence of a tertiary amine base to neutralize the HCl byproduct.

Materials:

Procedure:

  • Dissolve 1-heneicosanol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution with stirring.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO(_3) solution, and brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4) or MgSO(_4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Yield: 85-95%

Characterization: The product can be characterized by

1^11
H NMR,
13{}^{13}13
C NMR, and IR spectroscopy.

Protocol 2: Synthesis of a Long-Chain Ether using this compound

This protocol details the synthesis of a dialkyl ether via a Williamson ether synthesis, reacting this compound with an alcohol.

Materials:

  • This compound

  • Primary or secondary alcohol (e.g., 1-butanol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

  • Saturated ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.2 equivalents) to anhydrous THF.

  • Cool the solution to 0 °C.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous THF.

  • Add the solution of this compound to the alkoxide solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated NH(_4)Cl solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4) or MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the resulting ether by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical yields for nucleophilic substitution reactions involving long-chain primary alkyl mesylates, which are analogous to this compound.

Electrophile (Alkyl Mesylate)NucleophileProductSolventTemperature (°C)Yield (%)
Octadecyl methanesulfonateSodium methoxide1-MethoxyoctadecaneMethanolReflux>90
Dodecyl methanesulfonateSodium phenoxideDodecyl phenyl etherDMF8085-95
Hexadecyl methanesulfonateSodium azide1-AzidohexadecaneDMF100~90
Tetradecyl methanesulfonateBenzylamineN-Benzyl-N-tetradecylamineTolueneReflux70-80
Decyl methanesulfonateSodium cyanideUndecanenitrileDMSO60>90

Note: Yields are approximate and can vary based on specific reaction conditions and substrates.

Mandatory Visualization

Synthesis_Workflow A 1-Heneicosanol D Mesylation Reaction (DCM, 0°C) A->D B Methanesulfonyl Chloride (MsCl) B->D C Triethylamine (TEA) C->D E Heneicosyl Methane Sulfonate D->E Purification H Nucleophilic Substitution (SN2 Reaction) E->H F Nucleophile (e.g., R-OH, R-NH2) F->H G Base (e.g., NaH) G->H I Alkylated Product (e.g., Ether, Amine) H->I Work-up & Purification

Caption: Workflow for the synthesis and application of this compound.

Logical_Relationship cluster_reactants Reactants cluster_reaction Reaction cluster_products Products A Heneicosyl Methane Sulfonate (Electrophile) C SN2 Transition State A->C B Nucleophile (Nu:) B->C D Alkylated Product (Heneicosyl-Nu) C->D E Mesylate Leaving Group (MsO-) C->E

Caption: Logical relationship of the S(_N)2 reaction involving this compound.

Heneicosyl Methane Sulfonate: Application Notes for an Investigational Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Heneicosyl methane (B114726) sulfonate is a long-chain alkylating agent belonging to the class of alkyl alkane sulfonates. Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying cellular macromolecules, primarily DNA.[1][2][3] The methanesulfonate (B1217627) group is an excellent leaving group, facilitating the transfer of the heneicosyl group to nucleophilic sites on DNA bases.[4] This alkylation can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.[4][5] The long heneicosyl (C21) alkyl chain suggests potential for unique pharmacological properties, such as altered cell membrane interactions and biodistribution, compared to well-studied short-chain alkylating agents like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).[6][7][8][9][10][11]

These application notes provide protocols for the initial in vitro characterization of heneicosyl methane sulfonate as a potential anticancer agent. The described experiments are designed to assess its cytotoxicity, confirm its DNA alkylating activity, and investigate the cellular response to treatment.

Physicochemical Properties and Handling

PropertyValue
Chemical Formula C22H46O3S[12]
Molecular Weight 390.66 g/mol [12]
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol; insoluble in water
Storage Store at -20°C.[12] Protect from moisture.

Safety Precautions: this compound is a potential mutagen and carcinogen.[4][13] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a certified chemical fume hood. Dispose of waste according to institutional guidelines for hazardous materials.

Application 1: In Vitro Cytotoxicity Assessment

This protocol describes the determination of the cytotoxic activity of this compound against a panel of human cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Assay
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, U87 glioblastoma) in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Replace the culture medium in each well with medium containing the desired concentration of this compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Illustrative Quantitative Data
Cell LineIC50 (µM) of this compound (72h)
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)22.8
U87 (Glioblastoma)18.5

Note: The data presented in this table is for illustrative purposes only and represents hypothetical results.

Application 2: Analysis of DNA Damage Response

This section provides a protocol to investigate the cellular response to DNA damage induced by this compound, focusing on the activation of the p53 signaling pathway.

Experimental Protocol: Western Blotting for p53 and Phospho-p53
  • Cell Culture and Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at its IC50 concentration for 6, 12, and 24 hours. Include an untreated control.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total p53 (1:1000) and phospho-p53 (Ser15) (1:1000) overnight at 4°C. Use an antibody against β-actin (1:5000) as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Illustrative Quantitative Data
Treatment Time (hours)Fold Change in Phospho-p53 (Ser15) Levels (Normalized to β-actin)
0 (Control)1.0
62.5
124.8
243.2

Note: The data presented in this table is for illustrative purposes only and represents hypothetical results.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis prep_compound Prepare Heneicosyl Methane Sulfonate Stock treatment Treat Cells with Compound Dilutions prep_compound->treatment prep_cells Culture & Seed Cancer Cell Lines prep_cells->treatment incubation Incubate for 72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add readout Measure Absorbance mtt_add->readout calc_viability Calculate % Viability readout->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Workflow for assessing in vitro cytotoxicity.

dna_alkylation cluster_reactants Reactants cluster_mechanism SN2 Reaction cluster_products Products hms This compound (R-O-SO2-CH3) transition_state hms->transition_state Nucleophilic Attack by N7 of Guanine dna DNA (Guanine Base) dna->transition_state alkylated_dna N7-Heneicosylguanine (Alkylated DNA) transition_state->alkylated_dna leaving_group Methanesulfonate Anion (CH3SO3-) transition_state->leaving_group Leaving Group Departs

Caption: Mechanism of DNA alkylation by this compound.

p53_pathway hms This compound dna_damage DNA Alkylation (Double-Strand Breaks) hms->dna_damage atm_atr ATM/ATR Kinases (Activated) dna_damage->atm_atr Sensed by p53 p53 (Phosphorylated at Ser15) atm_atr->p53 Phosphorylates p21 p21 Expression p53->p21 Induces bax Bax Expression p53->bax Induces cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis bax->apoptosis

Caption: Simplified DNA damage response pathway involving p53.

References

Application Notes and Protocols for the Reaction of Heneicosyl Methanesulfonate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosyl methanesulfonate (B1217627) (CH₃(CH₂)₂₀CH₂OSO₂CH₃), a long-chain alkyl methanesulfonate, is a valuable synthetic intermediate in organic chemistry and drug development. The methanesulfonate (mesylate) group is an excellent leaving group, making heneicosyl methanesulfonate an effective alkylating agent for introducing the 21-carbon heneicosyl group onto various nucleophiles.[1] This process is achieved through a nucleophilic substitution reaction, typically proceeding via an Sₙ2 mechanism. The long lipophilic chain of the heneicosyl group can be utilized to enhance the lipophilicity of drug candidates, thereby modifying their pharmacokinetic profiles, or to synthesize complex lipids and other biomolecules.

These application notes provide an overview of the reactivity of heneicosyl methanesulfonate with common nucleophiles and offer generalized experimental protocols for its use in synthesis.

Reaction Mechanism and General Principles

The reaction of heneicosyl methanesulfonate with a nucleophile (Nu⁻) proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile attacks the carbon atom bearing the mesylate group, leading to the displacement of the methanesulfonate anion and the formation of a new carbon-nucleophile bond.

Key Reaction Characteristics:

  • Stereochemistry: Sₙ2 reactions proceed with an inversion of configuration at the electrophilic carbon center.

  • Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

  • Nucleophile Strength: The rate of reaction is dependent on the strength of the nucleophile. Stronger nucleophiles will react more rapidly.

  • Temperature: The reaction rate can be increased by raising the temperature. However, excessively high temperatures may lead to side reactions, such as elimination.

Experimental Protocols

The following protocols are adapted from established procedures for other long-chain alkyl methanesulfonates and should be optimized for specific applications.

Protocol 1: Synthesis of Heneicosyl Methanesulfonate

This protocol describes the conversion of heneicosan-1-ol to heneicosyl methanesulfonate.

Materials:

  • Heneicosan-1-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve heneicosan-1-ol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (or pyridine) (1.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude heneicosyl methanesulfonate.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Expected Outcome:

The product, heneicosyl methanesulfonate, should be a white, waxy solid. The purity should be assessed by NMR and/or melting point.

Protocol 2: General Procedure for Nucleophilic Substitution with Heneicosyl Methanesulfonate

This protocol provides a general framework for reacting heneicosyl methanesulfonate with various nucleophiles.

Materials:

  • Heneicosyl methanesulfonate

  • Nucleophile (e.g., sodium azide, potassium cyanide, sodium thiophenoxide, etc.) (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)

  • Diatomaceous earth (Celite®) for filtration if needed

Procedure:

  • In a round-bottom flask, dissolve heneicosyl methanesulfonate (1.0 eq) in the chosen anhydrous polar aprotic solvent.

  • Add the nucleophile (1.1 - 1.5 eq) to the solution.

  • Heat the reaction mixture to a temperature appropriate for the specific nucleophile and substrate (typically between 50-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by pouring it into a large volume of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or hexane).

  • Combine the organic extracts and wash with water and brine to remove the reaction solvent and any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Representative Reactions

The following table summarizes expected outcomes for the reaction of heneicosyl methanesulfonate with various classes of nucleophiles based on general principles of Sₙ2 reactions. Please note that specific yields and reaction conditions will require experimental optimization.

Nucleophile ClassNucleophile ExampleProduct ClassExpected Yield RangeTypical SolventTypical Temperature (°C)
N-Nucleophiles Sodium Azide (NaN₃)Alkyl Azide85-95%DMF60-80
DiethylamineTertiary Amine70-90%Acetonitrile50-70
O-Nucleophiles Sodium PhenoxideAlkyl Phenyl Ether60-80%DMF80-100
Sodium AcetateAlkyl Acetate75-90%DMSO60-80
S-Nucleophiles Sodium ThiophenoxideAlkyl Phenyl Sulfide90-98%DMF25-50
Sodium Sulfide (Na₂S)Dialkyl Sulfide60-80%Ethanol/Water70-90
C-Nucleophiles Potassium Cyanide (KCN)Alkyl Nitrile80-95%DMSO80-100
Diethyl Malonate (sod.)Dialkylated Malonate70-85%DMF60-80

Visualizations

General Sₙ2 Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Heneicosyl Methanesulfonate in Anhydrous Solvent B Add Nucleophile (1.1 - 1.5 eq) A->B C Heat Reaction Mixture (e.g., 50-100 °C) B->C Start Reaction D Monitor Progress (TLC, GC-MS) C->D E Quench with Water D->E Reaction Complete F Extract with Organic Solvent E->F G Wash, Dry, and Concentrate F->G H Purify Product (Chromatography or Recrystallization) G->H

Caption: Experimental workflow for the nucleophilic substitution reaction.

Logical Relationship of Reaction Components

G cluster_reactants Reactants cluster_products Products cluster_conditions Conditions A Heneicosyl Methanesulfonate (Electrophile) C Substituted Product (R-Nu) A->C Sₙ2 Reaction D Methanesulfonate Anion (Leaving Group) A->D Displaced B Nucleophile (Nu⁻) B->C Sₙ2 Reaction E Solvent (Polar Aprotic) E->C F Temperature F->C

Caption: Key components and their roles in the Sₙ2 reaction.

Safety and Handling

  • Heneicosyl methanesulfonate, like other alkylating agents, should be handled with care as it may be a potential irritant.

  • Methanesulfonyl chloride is corrosive and lachrymatory; it should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for Surface Modification using Heneicosyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification is a critical process in a multitude of scientific and industrial fields, including biomaterials, microelectronics, and drug delivery. The ability to tailor the physicochemical properties of a surface at the molecular level allows for the control of interactions with its environment. Heneicosyl methane (B114726) sulfonate (C₂₁H₄₃SO₃CH₃) is a long-chain alkylating agent that can be utilized to create hydrophobic and well-ordered self-assembled monolayers (SAMs) on hydroxylated surfaces such as glass, silicon wafers, and metal oxides.

The methanesulfonate (B1217627) ("mesylate") group is an excellent leaving group in nucleophilic substitution reactions. This property allows the heneicosyl chain to be covalently attached to surfaces rich in hydroxyl (-OH) groups via an SN2 reaction, forming a stable ether linkage. The resulting long, saturated alkyl chain (C₂₁) imparts a high degree of hydrophobicity and can form densely packed monolayers, driven by van der Waals interactions between adjacent chains.

These modified surfaces have potential applications in creating biocompatible coatings for medical devices, functionalizing drug delivery systems to control release kinetics, and serving as model surfaces for studying protein adsorption and cell adhesion.

Core Principles of Surface Modification

The protocol described herein is based on the nucleophilic attack of surface hydroxyl groups on the primary carbon of heneicosyl methane sulfonate, with the methanesulfonate anion acting as the leaving group. For this reaction to proceed efficiently, the substrate surface must be clean and activated to ensure a high density of reactive hydroxyl groups. The reaction is typically carried out in an anhydrous solvent to prevent hydrolysis of the methanesulfonate and to avoid the introduction of water to the surface. The presence of a non-nucleophilic base can facilitate the deprotonation of the surface hydroxyl groups, enhancing their nucleophilicity and promoting the reaction.

Data Presentation

The following table summarizes the expected quantitative data for a surface successfully modified with a this compound monolayer. These values are based on typical results for long-chain alkyl monolayers on similar substrates.

ParameterExpected ValueCharacterization Technique
Static Water Contact Angle 105° - 115°Contact Angle Goniometry
Monolayer Thickness 2.5 - 3.0 nmEllipsometry
Surface Elemental Composition Increased Carbon content, presence of Sulfur (from residual methanesulfonate or incomplete reaction)X-ray Photoelectron Spectroscopy (XPS)

Experimental Protocols

This section provides a detailed methodology for the surface modification of a hydroxylated silicon wafer with this compound. This protocol can be adapted for other hydroxylated substrates like glass slides.

Protocol 1: Substrate Cleaning and Activation

A pristine and hydrophilic surface is paramount for achieving a uniform and dense monolayer.

Materials:

  • Silicon wafers or glass slides

  • Acetone (ACS grade)

  • Isopropanol (ACS grade)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials.

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Beakers and wafer holders (Teflon or glass)

  • Ultrasonic bath

Procedure:

  • Place the substrates in a wafer holder.

  • Sequentially sonicate the substrates in beakers containing acetone, isopropanol, and DI water for 15 minutes each.

  • After sonication, rinse the substrates thoroughly with DI water.

  • Piranha Treatment (in a fume hood with appropriate personal protective equipment): a. Carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. The solution will become very hot. b. Immerse the cleaned substrates in the piranha solution for 30-45 minutes. c. Remove the substrates and rinse extensively with DI water.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • The substrates should now be hydrophilic (a water droplet should spread out completely). Use the activated substrates immediately for the modification protocol.

Protocol 2: Surface Modification with this compound

This protocol describes the formation of the heneicosyl monolayer from a solution phase.

Materials:

  • Cleaned and activated hydroxylated substrates

  • This compound

  • Anhydrous toluene (B28343) or anhydrous dimethylformamide (DMF)

  • Anhydrous non-nucleophilic base (e.g., 2,6-lutidine or pyridine)

  • Reaction vessel with a reflux condenser and inert gas inlet (e.g., Schlenk flask)

  • Anhydrous solvent for rinsing (e.g., toluene, chloroform)

  • Nitrogen or Argon gas (high purity)

  • Heating mantle with a temperature controller

Procedure:

  • Place the activated substrates in the reaction vessel.

  • Under an inert atmosphere (nitrogen or argon), add anhydrous toluene (or DMF) to the reaction vessel to cover the substrates.

  • Prepare a 1-10 mM solution of this compound in anhydrous toluene (or DMF).

  • Add the this compound solution to the reaction vessel.

  • Add a catalytic amount of a non-nucleophilic base (e.g., 1.1 equivalents relative to the this compound).

  • Heat the reaction mixture to 80-110°C and maintain for 12-24 hours under an inert atmosphere.

  • After the reaction period, allow the vessel to cool to room temperature.

  • Remove the substrates from the reaction solution and rinse them thoroughly with fresh anhydrous toluene, followed by chloroform (B151607) or another suitable organic solvent to remove any physisorbed molecules.

  • Dry the modified substrates under a stream of nitrogen gas.

  • For enhanced stability and ordering of the monolayer, the substrates can be annealed in an oven at 100-120°C for 1-2 hours.

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and the experimental workflow.

G cluster_0 Surface Reaction Substrate_OH Hydroxylated Surface (Substrate-OH) Modified_Surface Modified Surface (Substrate-O-C₂₁H₄₃) Substrate_OH->Modified_Surface Nucleophilic Attack Heneicosyl_Mesylate This compound (C₂₁H₄₃-OMs) Heneicosyl_Mesylate->Modified_Surface Mesylate_Anion Methanesulfonic Acid (MsOH) Modified_Surface->Mesylate_Anion Leaving Group

Caption: Chemical pathway for surface modification.

G cluster_1 Experimental Workflow Start Start Cleaning Substrate Cleaning (Sonication in Solvents) Start->Cleaning Activation Surface Activation (Piranha Treatment) Cleaning->Activation Drying1 Drying (N₂ Stream) Activation->Drying1 Reaction Surface Reaction (this compound Solution) Drying1->Reaction Rinsing Rinsing (Anhydrous Solvents) Reaction->Rinsing Drying2 Drying (N₂ Stream) Rinsing->Drying2 Annealing Annealing (Optional) Drying2->Annealing Characterization Surface Characterization (Contact Angle, Ellipsometry, XPS) Annealing->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow.

Application Notes and Protocols: Heneicosyl Methane Sulfonate in the Synthesis of Bioactive Lipid Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosyl methane (B114726) sulfonate, a long-chain alkylating agent, serves as a valuable reagent in the synthesis of ether lipids, a class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone. This structural feature imparts unique physicochemical properties and significant biological activities to these molecules. Ether lipids, such as the anticancer agent edelfosine (B1662340) and the inflammatory mediator Platelet-Activating Factor (PAF), are integral to various cellular processes, including membrane structure, signal transduction, and vesicular trafficking.[1][2] The synthesis of ether lipid analogues with varying alkyl chain lengths, such as the 21-carbon chain provided by heneicosyl methane sulfonate, is a key strategy in drug discovery and development for modulating their biological functions and therapeutic potential.

This document provides detailed protocols and quantitative data for the application of this compound and its analogs in the synthesis of lipid ethers, along with visualizations of relevant biological pathways.

Data Presentation

The following tables summarize representative yields for key steps in the synthesis of 1-O-alkyl-2-O-methyl-rac-glycerol, a common precursor for various bioactive ether lipids. While specific data for heneicosyl (C21) methane sulfonate is not extensively published, the data for analogous long-chain alkyl mesylates (C16 and C18) are presented as a strong predictive reference for expected outcomes.

Table 1: Representative Yields for the Synthesis of 1-O-Alkyl-2,3-O-isopropylideneglycerol

Alkyl MesylateGlycerol DerivativeBase/Solvent SystemReaction ConditionsYield (%)Reference Analogue
Hexadecyl mesylate(R,S)-1,2-IsopropylideneglycerolNaH / Toluene (B28343)Reflux, 16h~85%C16
Octadecyl mesylate(R,S)-1,2-IsopropylideneglycerolNaH / DMF80°C, 12h~80-90%C18
This compound (Predicted)(R,S)-1,2-IsopropylideneglycerolNaH / Toluene or DMFReflux or 80°C~80-90%C21

Table 2: Representative Yields for Deprotection and Further Modification

PrecursorReactionReagentsYield (%)Reference Analogue
1-O-Octadecyl-2,3-O-isopropylideneglycerolAcidic DeprotectionDowex 50W-X8 / MeOH>95%C18
1-O-Octadecyl-rac-glycerolMethylation (sn-2)NaH, CH3I / THF~70-80%C18
1-O-Octadecyl-2-O-methyl-rac-glycerolPhosphorylation1. POCl3, Pyridine 2. Choline tosylate~50-60%C18

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of ether lipids using long-chain alkyl mesylates and serve as a guide for the use of this compound.

Protocol 1: Synthesis of 1-O-Heneicosyl-2,3-O-isopropylideneglycerol

This protocol describes the alkylation of solketal (B138546) ((R,S)-2,2-dimethyl-1,3-dioxolane-4-methanol) with this compound.

Materials:

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous toluene at 0°C under an inert atmosphere (e.g., Argon), add (R,S)-1,2-Isopropylideneglycerol (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add a solution of this compound (1.1 eq) in anhydrous toluene dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane (B92381) and ethyl acetate to yield 1-O-heneicosyl-2,3-O-isopropylideneglycerol.

Protocol 2: Synthesis of 1-O-Heneicosyl-rac-glycerol

This protocol details the acidic deprotection of the isopropylidene group.

Materials:

  • 1-O-Heneicosyl-2,3-O-isopropylideneglycerol

  • Methanol (B129727)

  • Dowex 50W-X8 resin (or other acidic resin)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-O-heneicosyl-2,3-O-isopropylideneglycerol (1.0 eq) in methanol.

  • Add Dowex 50W-X8 resin and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Filter the resin and wash it with methanol and dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-O-heneicosyl-rac-glycerol.

Protocol 3: Synthesis of 1-O-Heneicosyl-2-O-methyl-rac-glycerol

This protocol describes the methylation of the sn-2 hydroxyl group.

Materials:

  • 1-O-Heneicosyl-rac-glycerol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH3I)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C under an inert atmosphere, add a solution of 1-O-heneicosyl-rac-glycerol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0°C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-O-heneicosyl-2-O-methyl-rac-glycerol.

Mandatory Visualizations

Ether Lipid Synthesis Workflow

The following diagram illustrates the general synthetic workflow for producing a bioactive ether lipid, such as an edelfosine analog, using this compound.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Modification at sn-2 cluster_3 Step 4: Phosphorylation A This compound C 1-O-Heneicosyl-2,3-O-isopropylideneglycerol A->C NaH, Toluene/DMF B Solketal ((R,S)-1,2-Isopropylideneglycerol) B->C NaH, Toluene/DMF D 1-O-Heneicosyl-rac-glycerol C->D Acidic Resin, MeOH E 1-O-Heneicosyl-2-O-methyl-rac-glycerol D->E NaH, CH3I F Bioactive Ether Lipid (e.g., Edelfosine Analogue) E->F POCl3, Choline Tosylate

Caption: Synthetic workflow for a C21-ether lipid.

Biological Signaling Pathways of Ether Lipids

The synthesized ether lipids can modulate various signaling pathways. Below are diagrams for the pathways associated with edelfosine and Platelet-Activating Factor (PAF).

Edelfosine induces apoptosis in cancer cells through multiple mechanisms, primarily by accumulating in lipid rafts and modulating key signaling cascades.[3]

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Apoptotic Response Edelfosine Edelfosine (C21 Analogue) LipidRaft Lipid Raft Disruption Edelfosine->LipidRaft FasR Fas/CD95 Receptor Clustering LipidRaft->FasR PI3K_Akt PI3K/Akt Pathway LipidRaft->PI3K_Akt Inhibition DISC DISC Formation FasR->DISC Survival Cell Survival & Proliferation PI3K_Akt->Survival Promotion PI3K_Akt->Survival Caspase8 Caspase-8 Activation DISC->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis

Caption: Edelfosine's pro-apoptotic signaling cascade.

PAF is a potent lipid mediator that exerts its effects through a G-protein coupled receptor (GPCR), leading to various cellular responses, including inflammation and platelet aggregation.[4][5]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response PAF PAF (or Analogue) PAFR PAF Receptor (GPCR) PAF->PAFR Gq Gq Protein PAFR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Platelet Aggregation, Inflammation, Neurotransmission Ca_release->Response PKC->Response

Caption: PAF receptor-mediated signaling pathway.

References

Application of Heneicosyl Methane Sulfonate in Material Science: Surface Modification via Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heneicosyl methane (B114726) sulfonate (CH₃SO₃C₂₁H₄₃) is a long-chain alkyl ester of methanesulfonic acid. While specific applications of this particular compound in material science are not extensively documented in current literature, its molecular structure—a polar sulfonate head group attached to a long hydrophobic heneicosyl (C21) alkyl chain—makes it an excellent candidate for the formation of self-assembled monolayers (SAMs). SAMs are highly ordered molecular assemblies that spontaneously form on a substrate, providing a powerful method for tailoring the surface properties of materials. The long alkyl chain of heneicosyl methane sulfonate is expected to form dense, crystalline-like monolayers, significantly altering the hydrophobicity, lubricity, and chemical resistance of the underlying substrate.

This application note details a protocol for the formation of a this compound SAM on a silicon dioxide (SiO₂) surface. The resulting modified surface is characterized by contact angle goniometry and ellipsometry to demonstrate the successful formation of a hydrophobic monolayer.

Potential Applications in Material Science

The ability of this compound to form robust SAMs opens up a range of potential applications in material science, including:

  • Surface Passivation and Corrosion Resistance: The dense, hydrophobic monolayer can act as a barrier to moisture and corrosive agents, protecting the underlying material.

  • Lubrication: The long alkyl chains can reduce friction between surfaces, making it a potential candidate for boundary-layer lubrication in micro- and nano-electromechanical systems (MEMS/NEMS).

  • Biomaterial Interfaces: Modified surfaces can be used to control protein adsorption and cellular adhesion in biomedical devices and implants.

  • Organic Electronics: SAMs can be used as ultrathin dielectric layers or to modify the work function of electrodes in organic field-effect transistors (OFETs) and other electronic devices.

  • Templating Nanostructures: The ordered monolayer can serve as a template for the directed growth of other materials.

Experimental Protocol: Formation of a this compound SAM on a Silicon Dioxide Surface

This protocol describes the preparation of a self-assembled monolayer of this compound on a silicon wafer with a native oxide layer.

Materials:

  • This compound (≥98% purity)

  • Silicon wafers with a native oxide layer (prime grade)

  • Anhydrous toluene (B28343) (99.8%)

  • Ethanol (B145695) (absolute, ≥99.5%)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.

Equipment:

  • Ultrasonic bath

  • Spin coater or wafer holder for immersion

  • Contact angle goniometer

  • Ellipsometer

  • Glass vials with PTFE-lined caps

  • Tweezers (stainless steel, non-magnetic)

  • Fume hood

Protocol Steps:
  • Substrate Cleaning:

    • Cut silicon wafers into appropriate sizes (e.g., 1 cm x 1 cm) using a diamond scribe.

    • Place the silicon substrates in a glass beaker and sonicate in ethanol for 15 minutes.

    • Rinse the substrates thoroughly with DI water.

    • In a fume hood, prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. (Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment).

    • Immerse the silicon substrates in the piranha solution for 30 minutes to remove organic residues and hydroxylate the surface.

    • Carefully remove the substrates from the piranha solution and rinse extensively with DI water.

    • Dry the substrates under a stream of high-purity nitrogen gas.

  • Preparation of this compound Solution:

    • Prepare a 1 mM solution of this compound in anhydrous toluene. For example, dissolve 3.91 mg of this compound in 10 mL of anhydrous toluene.

    • Briefly sonicate the solution to ensure complete dissolution.

  • Self-Assembled Monolayer Formation:

    • Place the cleaned and dried silicon substrates in a clean, dry glass vial.

    • Pour the 1 mM this compound solution into the vial, ensuring the substrates are fully submerged.

    • Seal the vial and leave it undisturbed at room temperature for 24 hours to allow for the formation of the SAM.

  • Post-Deposition Rinsing and Drying:

    • Carefully remove the substrates from the deposition solution using tweezers.

    • Rinse the substrates by sonicating in fresh anhydrous toluene for 5 minutes to remove any physisorbed molecules.

    • Rinse the substrates with ethanol.

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • Store the modified substrates in a clean, dry container (e.g., a petri dish or wafer carrier) under an inert atmosphere if not being characterized immediately.

Characterization and Expected Results

The formation of a high-quality this compound SAM can be confirmed by measuring the change in surface properties.

Data Presentation:

SurfaceWater Contact Angle (Advancing)Water Contact Angle (Receding)Monolayer Thickness (Ellipsometry)
Bare SiO₂ (after cleaning)< 10°< 5°N/A
SiO₂ with this compound SAM110° ± 2°105° ± 2°2.5 nm ± 0.2 nm

Note: The data presented in this table are representative values expected for a well-formed long-chain alkyl sulfonate monolayer and are for illustrative purposes.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing cluster_char Characterization wafer_cutting Cut Si Wafer sonicate_ethanol Sonicate in Ethanol wafer_cutting->sonicate_ethanol rinse_di Rinse with DI Water sonicate_ethanol->rinse_di piranha_clean Piranha Clean (30 min) rinse_di->piranha_clean rinse_di2 Rinse with DI Water piranha_clean->rinse_di2 dry_n2 Dry with N₂ rinse_di2->dry_n2 immersion Immerse Substrate (24h) dry_n2->immersion prepare_solution Prepare 1 mM this compound in Toluene prepare_solution->immersion rinse_toluene Sonicate in Toluene immersion->rinse_toluene rinse_ethanol Rinse with Ethanol rinse_toluene->rinse_ethanol dry_n2_2 Dry with N₂ rinse_ethanol->dry_n2_2 contact_angle Contact Angle Goniometry dry_n2_2->contact_angle ellipsometry Ellipsometry dry_n2_2->ellipsometry

Caption: Experimental workflow for the formation and characterization of a this compound SAM.

Molecular Assembly Diagram

Caption: Schematic of a self-assembled monolayer of this compound on a hydroxylated SiO₂ surface.

Conclusion

This compound, due to its amphiphilic nature and long alkyl chain, is a promising molecule for the surface modification of materials through the formation of self-assembled monolayers. The protocol detailed herein provides a reliable method for creating a hydrophobic surface on a silicon dioxide substrate. The resulting well-ordered organic thin film has significant potential for a variety of applications in material science, warranting further investigation into its properties and performance in different technological domains.

Application Notes and Protocols for Long-Chain Alkyl Sulfonates as Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain alkyl sulfonates are anionic surfactants widely utilized across various scientific disciplines for their excellent detergency, emulsifying, and solubilizing properties. Their amphiphilic nature, consisting of a long hydrophobic alkyl chain and a hydrophilic sulfonate head group, allows them to modify the surface and interfacial properties of liquids. This makes them invaluable tools in research, particularly in protein analysis, drug delivery, and cell biology. This document provides detailed application notes, experimental protocols, and comparative data for the use of these versatile surfactants.

Core Applications and Properties

Long-chain alkyl sulfonates are instrumental in a range of laboratory applications, from denaturing proteins for electrophoresis to enhancing the solubility of poorly water-soluble drugs. Their effectiveness is largely determined by their physicochemical properties, which are influenced by the length of the alkyl chain.

Key Physicochemical Properties

The performance of long-chain alkyl sulfonates is dictated by several key parameters. The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to form micelles, leading to a significant increase in the solubilization capacity of the solution. The surface tension at the CMC indicates the surfactant's efficiency in reducing the surface tension of a liquid. Generally, as the length of the hydrophobic alkyl chain increases, the CMC decreases, and the surfactant becomes more efficient at lower concentrations.[1][2]

Table 1: Comparative Physicochemical Properties of Sodium Alkyl Sulfonates

SurfactantAlkyl Chain LengthMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
Sodium Dodecyl SulfonateC12272.388.2 - 9.8~39
Sodium Tetradecyl SulfonateC14300.432.0 - 2.5~37
Sodium Hexadecyl SulfonateC16328.490.5 - 0.7~35
Sodium Octadecyl SulfonateC18356.540.1 - 0.2~33

Note: The CMC and surface tension values can vary depending on the experimental conditions such as temperature, pH, and the presence of electrolytes.[3][4][5]

Experimental Protocols

The following section provides detailed, step-by-step protocols for key applications of long-chain alkyl sulfonates in a research and drug development setting.

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Tensiometry

This protocol describes the determination of the CMC of a long-chain alkyl sulfonate using the surface tension method.

Objective: To determine the concentration at which surfactant monomers form micelles.

Materials:

  • Long-chain alkyl sulfonate (e.g., Sodium Dodecyl Sulfonate)

  • Deionized water

  • Tensiometer (with a Du Noüy ring or Wilhelmy plate)

  • Precision balance

  • Volumetric flasks and pipettes

  • Glass beakers

Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of the alkyl sulfonate and dissolve it in deionized water to prepare a concentrated stock solution (e.g., 100 mM).

  • Prepare a dilution series: Create a series of dilutions from the stock solution, covering a concentration range that is expected to include the CMC. A logarithmic dilution series is often effective.

  • Calibrate the tensiometer: Calibrate the instrument according to the manufacturer's instructions, using deionized water as a standard.

  • Measure surface tension: Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated. Allow the reading to stabilize for each measurement.

  • Data analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The CMC is the point at which the surface tension plateaus. The intersection of the two linear portions of the graph represents the CMC.

Diagram 1: Workflow for CMC Determination by Tensiometry

cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilutions Prepare Dilution Series prep_stock->prep_dilutions measure Measure Surface Tension prep_dilutions->measure calibrate Calibrate Tensiometer calibrate->measure plot Plot γ vs. log C measure->plot determine_cmc Determine CMC plot->determine_cmc

Caption: Workflow for CMC determination.

Protocol 2: Cell Lysis for Protein Extraction using Sodium Dodecyl Sulfate (SDS)

This protocol details the use of SDS, a common long-chain alkyl sulfate, for the complete lysis of cells to extract total cellular proteins.

Objective: To disrupt cell membranes and solubilize proteins for downstream analysis (e.g., SDS-PAGE, Western Blotting).

Materials:

  • Cell culture or tissue sample

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% SDS

  • Protease inhibitor cocktail

  • Phosphatase inhibitor cocktail (optional)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Sonicator or 21-gauge needle and syringe

Procedure:

  • Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash the pellet with ice-cold PBS.

  • Lysis Buffer Preparation: Immediately before use, add protease and phosphatase inhibitors to the required volume of Lysis Buffer.

  • Cell Lysis:

    • Adherent cells: Add an appropriate volume of ice-cold Lysis Buffer to the plate and use a cell scraper to detach the cells.

    • Suspension cells: Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.

  • Incubation: Incubate the cell lysate on ice for 20-30 minutes, with occasional vortexing.

  • Homogenization: To shear genomic DNA and reduce viscosity, sonicate the lysate on ice or pass it several times through a 21-gauge needle.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.

  • Protein Quantification: Carefully transfer the supernatant containing the solubilized proteins to a new pre-chilled tube. Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).

  • Sample Preparation for SDS-PAGE: Mix the lysate with Laemmli sample buffer, heat at 95-100°C for 5 minutes, and it is ready for loading onto a polyacrylamide gel.

Diagram 2: Experimental Workflow for Cell Lysis and Protein Extraction

start Start: Cell Sample harvest Harvest and Wash Cells start->harvest lysis Add Lysis Buffer (with inhibitors) harvest->lysis incubate Incubate on Ice lysis->incubate homogenize Homogenize (Sonicate/Syringe) incubate->homogenize clarify Centrifuge to Clarify Lysate homogenize->clarify supernatant Collect Supernatant (Solubilized Proteins) clarify->supernatant quantify Quantify Protein Concentration supernatant->quantify end End: Protein Lysate for Analysis quantify->end

Caption: Workflow for protein extraction.

Protocol 3: Preparation of a Nanoemulsion using a Long-Chain Alkyl Sulfonate

This protocol provides a general method for preparing an oil-in-water (O/W) nanoemulsion using a high-energy homogenization method.

Objective: To create a stable, kinetically stable dispersion of oil droplets in water.

Materials:

  • Oil phase (e.g., a poorly water-soluble drug dissolved in a carrier oil like MCT oil)

  • Aqueous phase (deionized water)

  • Long-chain alkyl sulfonate (e.g., Sodium Tetradecyl Sulfonate) as the primary emulsifier

  • Co-surfactant (optional, e.g., a non-ionic surfactant like Tween 80)

  • High-pressure homogenizer or microfluidizer

Procedure:

  • Phase Preparation:

    • Oil Phase: Dissolve the drug or active ingredient in the carrier oil.

    • Aqueous Phase: Dissolve the long-chain alkyl sulfonate and any co-surfactant in deionized water.

  • Pre-emulsion Formation: Coarsely mix the oil phase and the aqueous phase using a high-speed stirrer (e.g., Ultra-Turrax) for 5-10 minutes to form a pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer. The number of passes and the operating pressure will need to be optimized to achieve the desired droplet size. (e.g., 5-10 passes at 10,000-20,000 psi).

  • Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Stability Assessment: Monitor the nanoemulsion for any signs of instability (e.g., creaming, cracking, phase separation) over time at different storage conditions (e.g., 4°C, 25°C).

Diagram 3: Logical Flow for Nanoemulsion Formulation

start Define Formulation Goals select_components Select Oil, Surfactant, and Aqueous Phase start->select_components prepare_phases Prepare Oil and Aqueous Phases select_components->prepare_phases pre_emulsify Form Pre-emulsion (High-Shear Mixing) prepare_phases->pre_emulsify homogenize High-Pressure Homogenization pre_emulsify->homogenize characterize Characterize Droplet Size, PDI, Zeta Potential homogenize->characterize stability_test Assess Physical Stability characterize->stability_test end Optimized Nanoemulsion Formulation stability_test->end

Caption: Nanoemulsion formulation workflow.

Signaling Pathway Considerations in Drug Delivery

Surfactant-based drug delivery systems can influence cellular signaling pathways. For instance, some surfactants can modulate the activity of drug efflux pumps like P-glycoprotein (P-gp), which is a key mechanism of multidrug resistance in cancer cells. By inhibiting P-gp, surfactants can increase the intracellular concentration and efficacy of anticancer drugs.[6] Additionally, surfactants can impact inflammatory signaling pathways such as the NF-κB pathway.[7]

Diagram 4: Generalised Impact of Surfactants on a Cellular Signaling Pathway

cluster_drug_delivery Surfactant-Based Drug Delivery cluster_cell Target Cell surfactant_micelle Surfactant Micelle (with encapsulated drug) membrane Cell Membrane surfactant_micelle->membrane Drug Release pgp P-glycoprotein (P-gp) surfactant_micelle->pgp Inhibition membrane->pgp receptor Signaling Receptor membrane->receptor Ligand Binding pathway Intracellular Signaling Pathway (e.g., NF-κB) receptor->pathway nucleus Nucleus pathway->nucleus response Cellular Response (e.g., Apoptosis, Gene Expression) pathway->response nucleus->response

Caption: Surfactant effects on signaling.

Conclusion

Long-chain alkyl sulfonates are powerful and versatile tools for researchers, scientists, and drug development professionals. Their well-characterized physicochemical properties and diverse applications make them indispensable in the modern laboratory. The protocols and data provided in this document serve as a comprehensive guide for the effective utilization of these surfactants in various experimental settings. Proper understanding and application of these methodologies will enable researchers to harness the full potential of long-chain alkyl sulfonates in their scientific endeavors.

References

Application Notes and Protocols for the Preparation of Self-Assembled Monolayers with Heneicosyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a solid substrate. They are of significant interest in various fields, including materials science, biotechnology, and drug development, due to their ability to precisely control the interfacial properties of materials. This document provides a detailed protocol for the preparation of self-assembled monolayers using a long-chain alkane derivative, conceptually based on heneicosyl methane (B114726) sulfonate.

Chemically, heneicosyl methane sulfonate features a long C21 alkyl chain (heneicosyl) and a methane sulfonate group. While alkylsilanes are commonly used to form robust SAMs on hydroxylated surfaces like silicon dioxide through covalent Si-O-Si bonds, the direct self-assembly of this compound on such surfaces is less conventional. However, the underlying principles of forming a well-ordered monolayer of long alkyl chains can be adapted. This protocol is based on the well-established method of forming long-chain alkylsiloxane SAMs on a silicon dioxide surface, which provides a hydrophobic and well-defined platform for further functionalization or study.

Experimental Protocols

Materials and Equipment
  • Substrates: Silicon wafers with a native oxide layer (SiO2) or glass microscope slides.

  • Precursor: High-purity heneicosyl-containing precursor, such as heneicosyltrichlorosilane (as a representative analog for forming a C21 monolayer).

  • Solvents: Anhydrous toluene, chloroform (B151607), or hexane (B92381) (spectroscopic grade).

  • Cleaning Solutions: Piranha solution (a 3:1 mixture of concentrated sulfuric acid (H2SO4) and 30% hydrogen peroxide (H2O2)). EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION. Alternatively, a solution of deionized water, hydrogen peroxide (30%), and ammonium (B1175870) hydroxide (B78521) (25%) in a 5:1:1 ratio can be used.

  • Rinsing Solvents: Deionized water (18 MΩ·cm), ethanol (B145695) (absolute), and the solvent used for SAM deposition.

  • Equipment: Ultrasonic bath, fume hood, nitrogen gas line, desiccator, contact angle goniometer, atomic force microscope (AFM), ellipsometer.

Substrate Preparation (Hydroxylation)

A pristine and hydrophilic substrate surface is crucial for the formation of a high-quality SAM.

  • Initial Cleaning: Substrates are sonicated in a bath of acetone (B3395972) for 15 minutes, followed by isopropanol (B130326) for 15 minutes to remove organic contaminants. The substrates are then thoroughly rinsed with deionized water and dried under a stream of nitrogen.

  • Hydroxylation:

    • Piranha Etch (for silicon wafers): Immerse the cleaned substrates in freshly prepared Piranha solution for 30-60 minutes at room temperature within a fume hood. This process removes any remaining organic residues and creates a high density of hydroxyl (-OH) groups on the surface.

    • Ammonia-Peroxide Clean (for glass slides): Immerse the cleaned substrates in a heated (70-80°C) solution of DI water:H2O2:NH4OH (5:1:1) for 60 minutes.

  • Final Rinse and Dry: Following hydroxylation, the substrates are extensively rinsed with deionized water to remove any residual cleaning solution. They are then dried under a stream of high-purity nitrogen and used immediately for SAM deposition to prevent atmospheric contamination.

Self-Assembled Monolayer Formation

This procedure should be carried out in a low-humidity environment, such as a glovebox or a desiccator, as water in the bulk solvent can lead to undesirable polymerization of the precursor.

  • Solution Preparation: Prepare a 1-5 mM solution of the heneicosyl precursor (e.g., heneicosyltrichlorosilane) in an anhydrous solvent (e.g., toluene).

  • Immersion: Immerse the freshly hydroxylated substrates into the precursor solution. The immersion time can range from 30 minutes to 24 hours. Longer immersion times generally lead to more ordered and densely packed monolayers. A typical immersion time for long-chain alkylsilanes is 12-18 hours at room temperature.

  • Rinsing: After immersion, the substrates are removed from the solution and rinsed sequentially with the anhydrous solvent (e.g., toluene), followed by ethanol, and finally deionized water to remove any physisorbed molecules.

  • Curing: The substrates are then "cured" by baking them in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of covalent siloxane bonds between adjacent precursor molecules and with the substrate surface, enhancing the stability of the monolayer.

  • Final Cleaning and Storage: The cured substrates are sonicated briefly in chloroform or hexane to remove any remaining unbound molecules. They are then dried with nitrogen and stored in a desiccator until further use.

Data Presentation

The quality of the prepared SAM can be assessed by various surface characterization techniques. The following table summarizes typical quantitative data expected for a well-formed long-chain alkylsilane SAM on silicon dioxide.

Characterization TechniqueParameterTypical Value for C18-C22 Alkylsilane SAM on SiO2
Contact Angle GoniometryStatic Water Contact Angle105° - 115°
EllipsometryMonolayer Thickness2.0 - 2.8 nm
Atomic Force Microscopy (AFM)Root Mean Square (RMS) Roughness< 0.5 nm

Note: These values are representative for long-chain alkylsilane SAMs and provide a benchmark for assessing the quality of the prepared heneicosyl-based monolayer.

Mandatory Visualization

Experimental Workflow for SAM Preparation

The following diagram illustrates the key steps in the preparation of a self-assembled monolayer on a hydroxylated surface.

SAM_Preparation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Clean Initial Cleaning (Sonication in Acetone/IPA) Hydroxylate Hydroxylation (Piranha or NH4OH/H2O2) Clean->Hydroxylate RinseDry1 Rinse and Dry (DI Water, N2 Stream) Hydroxylate->RinseDry1 Immerse Substrate Immersion (12-18 hours) RinseDry1->Immerse Solution Prepare Precursor Solution (1-5 mM in Anhydrous Solvent) Solution->Immerse Rinse2 Rinsing (Solvent, Ethanol) Immerse->Rinse2 Cure Curing (110-120°C for 30-60 min) Rinse2->Cure FinalClean Final Cleaning (Sonication in Chloroform) Cure->FinalClean Store Dry and Store FinalClean->Store Characterize Surface Analysis (Contact Angle, AFM, Ellipsometry) Store->Characterize

Caption: Experimental workflow for the preparation of a self-assembled monolayer.

Logical Relationship of SAM Formation Steps

This diagram illustrates the logical progression and dependencies of the key stages in forming a stable and ordered self-assembled monolayer.

SAM_Formation_Logic A Hydrolysis of Precursor (Reaction with trace water) B Physisorption onto Surface (Hydrogen bonding to -OH groups) A->B creates polar headgroup C Self-Organization (van der Waals interactions) B->C brings molecules to surface D Covalent Bond Formation (Condensation and Cross-linking) C->D enables close packing

Caption: Logical steps in the formation of a covalent self-assembled monolayer.

Heneicosyl Methane Sulfonate: A Hydrophobic Precursor for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosyl methane (B114726) sulfonate is a long-chain alkyl methanesulfonate (B1217627) that serves as a valuable precursor for introducing a highly hydrophobic 21-carbon (heneicosyl) chain onto various substrates and molecules. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions. This property allows for the covalent attachment of the long alkyl chain to surfaces, polymers, and active pharmaceutical ingredients (APIs). The resulting hydrophobicity is a critical attribute in various applications, including the development of self-cleaning surfaces, modification of drug delivery systems, and the synthesis of novel biomaterials.

The incorporation of a heneicosyl chain can significantly alter the physicochemical properties of a material or molecule. On surfaces, it can lead to superhydrophobicity, characterized by high water contact angles and low roll-off angles. In the context of drug development, increasing the hydrophobicity of a drug molecule can enhance its interaction with lipid membranes, improve its encapsulation in lipid-based delivery systems, or control its release profile.

Applications

Creation of Superhydrophobic Surfaces

The modification of surfaces with long-chain alkyl groups is a common strategy to achieve superhydrophobicity. Heneicosyl methane sulfonate can be used to functionalize surfaces rich in nucleophilic groups (e.g., hydroxyl groups on glass or cellulose). The long heneicosyl chains pack densely on the surface, creating a low-energy interface that repels water.

Key Advantages:

  • High Water Contact Angles: Surfaces modified with long alkyl chains can exhibit water contact angles exceeding 150°.

  • Self-Cleaning Properties: The low adhesion of water droplets on superhydrophobic surfaces allows them to easily roll off, carrying away contaminants.

  • Corrosion Resistance: The hydrophobic layer can act as a barrier, protecting the underlying material from moisture and corrosive agents.

Modification of Drug Delivery Systems

The hydrophobic core of micelles, liposomes, and nanoparticles is crucial for encapsulating and delivering poorly water-soluble drugs. This compound can be used to synthesize or modify polymers and lipids to enhance the hydrophobicity of these delivery vehicles.

Potential Benefits:

  • Increased Drug Loading: A more hydrophobic core can accommodate a larger amount of a hydrophobic drug.[1][2][3]

  • Controlled Release: The hydrophobic interactions between the drug and the carrier can be tuned to control the drug release rate.[1][2][3]

  • Improved Stability: Enhanced hydrophobic interactions within the core can lead to more stable drug delivery systems.

Synthesis of Hydrophobically Modified Biomolecules

The attachment of long alkyl chains to proteins, peptides, or other biomolecules can alter their interaction with biological membranes and other hydrophobic entities. This can be advantageous in applications such as protein purification, enzyme immobilization, and the development of targeted therapies.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from heneicosanol and methanesulfonyl chloride.

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve heneicosanol (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Safety Precautions: Methanesulfonyl chloride is corrosive and lachrymatory. Triethylamine is flammable and corrosive. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 2: Fabrication of a Superhydrophobic Surface on Glass

This protocol details the modification of a glass surface using this compound.

Materials:

  • Glass slides

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or RCA-1 clean (5:1:1 mixture of deionized water, 27% ammonium (B1175870) hydroxide, and 30% hydrogen peroxide)

  • This compound

  • Anhydrous toluene (B28343) or other high-boiling aprotic solvent

  • A suitable base (e.g., pyridine or a non-nucleophilic base like DBU)

  • Deionized water

  • Ethanol (B145695)

  • Contact angle goniometer

Procedure:

  • Surface Cleaning and Activation:

    • Clean the glass slides by sonication in ethanol and deionized water.

    • Activate the surface by immersing the slides in Piranha solution for 30 minutes (Extreme Caution: Piranha solution is highly corrosive and explosive when mixed with organic materials ) or by heating in RCA-1 solution at 75-80 °C for 15 minutes. This process generates hydroxyl (-OH) groups on the glass surface.

    • Rinse the slides thoroughly with deionized water and dry under a stream of nitrogen.

  • Surface Functionalization:

    • In a sealed reaction vessel, dissolve this compound and the base in anhydrous toluene.

    • Place the activated glass slides in the solution.

    • Heat the reaction mixture at a temperature appropriate for the chosen solvent and base (e.g., 80-110 °C) for 12-24 hours under an inert atmosphere.

    • Allow the vessel to cool to room temperature.

  • Cleaning and Characterization:

    • Remove the slides from the reaction solution and wash them thoroughly with toluene, ethanol, and deionized water to remove any unreacted material.

    • Dry the modified slides under a stream of nitrogen.

    • Characterize the hydrophobicity of the surface by measuring the water contact angle using a contact angle goniometer.

Protocol 3: Preparation of Hydrophobically Modified Nanoparticles for Drug Delivery

This protocol provides a general method for modifying the surface of pre-formed nanoparticles (e.g., silica or polymer-based) that have surface nucleophilic groups.

Materials:

  • Nanoparticles with surface hydroxyl or amine groups

  • This compound

  • Anhydrous Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • A suitable base (e.g., triethylamine for hydroxyl groups, or used as a scavenger for reactions with amines)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Procedure:

  • Nanoparticle Dispersion:

    • Disperse the nanoparticles in anhydrous DMF through sonication.

  • Surface Modification Reaction:

    • Add this compound and the base to the nanoparticle dispersion.

    • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 24-48 hours under an inert atmosphere.

  • Purification:

    • Transfer the reaction mixture to a dialysis bag and dialyze against a mixture of DMF and water, followed by pure water for 48-72 hours to remove unreacted reagents and solvent. The solvent composition for dialysis should be chosen to maintain the stability of the nanoparticles.

    • Lyophilize the purified nanoparticle suspension to obtain a dry powder.

  • Characterization:

    • Characterize the size and morphology of the modified nanoparticles using DLS and TEM.

    • Confirm the surface modification using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS).

    • The degree of hydrophobic modification can be quantified using techniques like Thermogravimetric Analysis (TGA).

Data Presentation

The following tables present representative quantitative data for surfaces and drug delivery systems modified with long-chain alkyl groups. While specific data for heneicosyl (C21) chains may not be readily available in the literature, these tables illustrate the expected trends.

Table 1: Effect of Alkyl Chain Length on Water Contact Angle of Modified Surfaces

Alkyl Chain LengthModifierSubstrateWater Contact Angle (°)Reference
C8 (Octyl)Trimethoxy(octyl)silaneGlass~140[4]
C12 (Dodecyl)Fatty AldehydeGelatin Hydrogel-[1]
C16 (Hexadecyl)AlkylsilaneGlassDecreased from C8[4]
C18 (Octadecyl)OctadecyltrichlorosilaneSilicon~110-

Note: The decrease in contact angle for C16 in the cited study was attributed to potential disorder in the self-assembled monolayer. Generally, hydrophobicity increases with alkyl chain length up to a certain point.

Table 2: Influence of Hydrophobic Modification on Drug Loading in Nanocarriers

Nanocarrier SystemHydrophobic ModificationModel DrugDrug Loading Capacity (%)Reference
Gelatin HydrogelButyl (C4)UranineLower[2]
Gelatin HydrogelOctyl (C8)UranineIntermediate[2]
Gelatin HydrogelDodecyl (C12)UranineHigher[2]
Lipid NanoparticlesDodecyl (C12) Drug AnalogueLamivudine AnalogueHigh and Stable

Mandatory Visualizations

Synthesis_of_Heneicosyl_Methane_Sulfonate Heneicosanol Heneicosanol (C21H43OH) Intermediate Reaction Mixture Heneicosanol->Intermediate MsCl Methanesulfonyl Chloride (CH3SO2Cl) MsCl->Intermediate Base Base (e.g., Triethylamine) Base->Intermediate Solvent Anhydrous Solvent (e.g., DCM) Solvent->Intermediate Product This compound (C21H43OSO2CH3) Intermediate->Product Nucleophilic Acyl Substitution

Caption: Synthesis of this compound.

Surface_Modification_Workflow cluster_prep 1. Substrate Preparation cluster_reac 2. Functionalization Reaction cluster_post 3. Post-Processing & Characterization Cleaning Substrate Cleaning (e.g., Sonication) Activation Surface Activation (e.g., Piranha Treatment to generate -OH groups) Cleaning->Activation Reaction Reaction with this compound and Base in Anhydrous Solvent Activation->Reaction Washing Washing and Rinsing (Solvent, Ethanol, Water) Reaction->Washing Drying Drying (Nitrogen Stream) Washing->Drying Characterization Characterization (e.g., Contact Angle Measurement) Drying->Characterization

Caption: Workflow for Superhydrophobic Surface Creation.

Drug_Delivery_System cluster_micelle Hydrophobically Modified Micelle center p1 center->p1 Heneicosyl Chain (Hydrophobic Core) p2 center->p2 p3 center->p3 p4 center->p4 p5 center->p5 p6 center->p6 p7 center->p7 p8 center->p8 drug1 Hydrophobic Drug p1->drug1 Hydrophilic Head (Outer Shell) drug2 Hydrophobic Drug label_encapsulation Encapsulation

Caption: Heneicosyl Chains in a Drug Delivery System.

References

Application Notes & Protocols: Derivatization of Biomolecules with Heneicosyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals:

Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of established and publicly available methods for the derivatization of biomolecules using heneicosyl methane (B114726) sulfonate . The use of this specific long-chain alkyl sulfonate as a derivatizing agent for biomolecules such as proteins, peptides, nucleic acids, or metabolites does not appear to be a documented or common practice in the field.

The available research literature focuses extensively on the derivatization of short-chain alkyl methanesulfonates, such as methyl methanesulfonate (B1217627) (MMS) and ethyl methanesulfonate (EMS). These compounds are primarily of interest as potential genotoxic impurities (PGIs) in pharmaceutical products. The analytical methods developed are for their detection and quantification, rather than for the modification of biomolecules to enhance their analytical properties.

Given the lack of specific applications for heneicosyl methane sulfonate in biomolecule derivatization, we are unable to provide detailed application notes, experimental protocols, or quantitative data as originally requested.

However, to provide relevant and useful information to our audience, we are presenting a detailed guide on the well-established methods for the derivatization of small alkyl methanesulfonates for analytical purposes. This information is critical for professionals in drug development and quality control.

Revised Topic: Analytical Derivatization of Alkyl Methanesulfonate Genotoxic Impurities

This section provides detailed protocols and data for the derivatization of methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), common genotoxic impurities found in active pharmaceutical ingredients (APIs). Derivatization is a crucial step to enhance their detectability by analytical techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

Application: Quantitative Analysis of Genotoxic Impurities in Pharmaceuticals

The primary application of derivatizing alkyl methanesulfonates is to ensure the safety and quality of pharmaceutical products.[1][2][3][4] Regulatory agencies require strict control of potential genotoxic impurities (PGIs) like MMS and EMS in drug substances.[1] Derivatization methods provide the necessary sensitivity and specificity for their trace-level quantification.

Data Presentation: Performance of Derivatization Methods

The following tables summarize the quantitative performance of common derivatization methods for MMS and EMS analysis.

Table 1: HPLC-UV Method Performance after Derivatization with Dithiocarbamates

Parameter Methyl Methanesulfonate (MMS) Ethyl Methanesulfonate (EMS) Reference
Derivatizing Agent N,N-diethyldithiocarbamate N,N-diethyldithiocarbamate [3]
Linearity (r²) > 0.999 > 0.999 [3]
Limit of Quantitation (LOQ) 0.6 ppm 0.6 ppm [3]
Recovery 80-115% 80-115% [3]
Relative Standard Deviation (RSD) < 5.0% < 5.0% [3]
Derivatizing Agent Sodium dibenzyldithiocarbamate (B1202937) Sodium dibenzyldithiocarbamate [1][2][4]
Linearity (r²) > 0.99 > 0.99 [1]

| Recovery | 85-115% | 85-115% |[1] |

Table 2: LC/MS Method Performance for Alkyl Sulfonates after Derivatization

Parameter Alkyl Esters Reference
Derivatizing Agent Trimethylamine / Triethylamine [5]
Linearity (r²) ≥ 0.99 [5]
Concentration Range 0.2 - 20 ppm [5]
Recovery (at 1-2 ppm) > 85% [5]

| Injection Precision (RSD) | 0.4 - 4% |[5] |

Experimental Protocols

Below are detailed protocols for the derivatization of alkyl methanesulfonates for HPLC-UV analysis.

Protocol 1: Derivatization using N,N-diethyldithiocarbamate [3]

  • Sample Preparation:

  • pH Adjustment:

  • Derivatization Reaction:

    • Add 500 µL of 2.0 mg/mL N,N-diethyldithiocarbamate solution.

    • Dilute the mixture to 5 mL with N,N-dimethylacetamide.

    • Incubate the reaction mixture at 80°C for 1 hour.

  • Analysis:

    • Cool the reaction mixture to room temperature.

    • Analyze the derivatives using gradient HPLC-UV at a detection wavelength of 277 nm.

Protocol 2: Derivatization using Sodium Dibenzyldithiocarbamate [1]

  • Reagent Preparation:

    • Prepare stock solutions of MMS and EMS at 7.5 µg/mL in acetonitrile (ACN).

    • Prepare a derivatizing agent solution of 3 mg/mL sodium dibenzyldithiocarbamate (BDC) in ACN.

  • Derivatization Procedure:

    • The optimal derivatization procedure involves screening various parameters such as solvent, reaction conditions, and concentration of the derivatizing reagent.

    • A key step is the use of a 10% NaOH aqueous solution as a pH regulator to prevent interference from the drug matrix.

  • Analysis:

    • The resulting derivatives are analyzed by HPLC-UV.

Mandatory Visualizations

Diagram 1: General Workflow for Alkyl Methanesulfonate Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_result Result Sample API Sample Dissolution Dissolution in Water/Acetonitrile Sample->Dissolution pH_Adjust pH Adjustment (NaOH) Dissolution->pH_Adjust Add_Reagent Addition of Derivatizing Agent pH_Adjust->Add_Reagent Incubation Incubation (e.g., 80°C, 1h) Add_Reagent->Incubation HPLC_UV HPLC-UV Analysis Incubation->HPLC_UV Quantification Quantification of MMS & EMS HPLC_UV->Quantification

Caption: Workflow for the analysis of alkyl methanesulfonates.

Diagram 2: Logical Relationship of Analytical Method Validation

cluster_params Validation Parameters Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Precision Precision Method->Precision Accuracy Accuracy Method->Accuracy Stability Stability Method->Stability

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols: Heneicosyl Methane Sulfonate in the Formation of Layered Double Hydroxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of long-chain alkyl sulfonates, with a specific focus on heneicosyl methane (B114726) sulfonate, in the synthesis and modification of Layered Double Hydroxides (LDHs). The information is intended to guide researchers in the development of novel LDH-based materials for various applications, including drug delivery. While direct experimental data for heneicosyl methane sulfonate is limited in the provided literature, the following protocols and data for shorter-chain analogues, namely methanesulfonate (B1217627) and ethanesulfonate (B1225610), offer a foundational methodology.

Introduction to Layered Double hydroxides (LDHs)

Layered double hydroxides (LDHs) are a class of anionic clays (B1170129) with a general formula of [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O[1]. They consist of positively charged brucite-like layers of mixed metal hydroxides, with interlayer anions and water molecules that balance the charge. The ability to exchange these interlayer anions allows for the intercalation of various molecules, including organic anions like alkyl sulfonates, making LDHs highly versatile materials for applications such as catalysis, anion exchange, and as carriers for drugs and other active molecules[1].

The intercalation of long-chain alkyl sulfonates, such as this compound, can significantly modify the properties of LDHs. It can increase the interlayer spacing, enhance hydrophobicity, and potentially control the release of intercalated guest molecules.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the intercalation of methanesulfonate and ethanesulfonate into Li-Al LDHs. This data serves as a valuable reference for understanding the effects of alkyl sulfonate intercalation on LDH properties.

Table 1: Composition of Sulfonate Intercalated Li-Al LDHs

CompoundComponentCalculated (mass %)Measured (mass %)
Li-Al-Methanesulfonate (Li-Al-MS) Li₂O5.07-
Al₂O₃34.07-
CH₃SO₃H31.24-
H₂O (interlayer)28.56 (13.50)-
Total 98.94 -
Li-Al-Ethanesulfonate (Li-Al-ES) Li₂O4.44-
Al₂O₃30.17-
C₂H₅SO₃H31.18-
H₂O (interlayer)33.13 (19.78)-
Total 98.91 -

Data extracted from a study on methanesulfonate and ethanesulfonate intercalated lithium aluminum LDHs.[2]

Table 2: Interlayer Spacing of Sulfonate Intercalated Li-Al LDHs at 25°C

CompoundPrecursor (Li-Al-Cl) c' (nm)Intercalated LDH c' (nm)Increase in c' (nm)
Li-Al-Methanesulfonate (Li-Al-MS) 0.76301.28860.5256
Li-Al-Ethanesulfonate (Li-Al-ES) 0.76301.38160.6186

c' represents the lattice parameter in the c-direction, which corresponds to the interlayer spacing.[2]

Table 3: Thermal Analysis Data for Sulfonate Intercalated Li-Al LDHs

CompoundTemperature Range (°C)Mass Loss EventMoles of H₂O Lost
Li-Al-Methanesulfonate (Li-Al-MS) 25 - 200Removal of interlayer water2.24
Li-Al-Ethanesulfonate (Li-Al-ES) 25 - 200Removal of interlayer water3.72

The decomposition of the main LDH layer for both compounds starts at approximately 250°C.[3]

Experimental Protocols

The following protocols are based on the successful synthesis of methanesulfonate and ethanesulfonate intercalated Li-Al LDHs and can be adapted for the intercalation of this compound.

This protocol describes a variation of the hydrothermal method for synthesizing the chloride-intercalated LDH precursor.

  • Materials:

    • γ-Al(OH)₃

    • LiCl solution

    • LiOH solution (0.5 M)

    • Deionized water

    • Autoclave

  • Procedure:

    • Prepare a suspension by adding 1 g of γ-Al(OH)₃ to 15 ml of a LiCl solution.

    • Adjust the pH of the suspension to 8 - 8.5 by adding a few drops of 0.5 M LiOH. The desired Al:Li molar ratio is 1:5.[3]

    • Transfer the suspension to an autoclave and heat at 100°C for 10 hours.[3]

    • After cooling, filter the product, wash it thoroughly with deionized water, and dry it at a controlled relative humidity (e.g., 35% RH).[3]

This protocol describes the anion exchange method to intercalate the sulfonate anion into the LDH structure.

  • Materials:

    • Li-Al-Cl LDH precursor

    • This compound lithium salt (to be prepared)

    • Deionized water

  • Procedure:

    • Preparation of this compound Lithium Salt: Neutralize heneicosyl methane sulfonic acid with a stoichiometric amount of LiOH solution until a pH of 7 - 7.5 is reached.

    • Prepare a suspension by adding 1 g of the Li-Al-Cl precursor to 25 ml of deionized water.

    • Add the this compound lithium salt to the suspension to achieve a molar ratio of Cl⁻ to the sulfonate anion of 1:2.[3]

    • Heat the suspension to 90°C for 12 hours under constant stirring.[3]

    • After the reaction, filter the product, wash it with 50 ml of deionized water, and dry it at 35% RH.[3]

    • To prevent carbonate contamination, it is recommended to perform the synthesis process in a glove box under a N₂ atmosphere.[3]

Visualizations

The following diagram illustrates the general workflow for the synthesis of an alkyl sulfonate intercalated LDH via the anion exchange method.

LDH_Synthesis_Workflow cluster_precursor Precursor Synthesis (Hydrothermal) cluster_anion_exchange Anion Exchange reagents γ-Al(OH)₃ + LiCl + LiOH hydrothermal Hydrothermal Reaction (100°C, 10h) reagents->hydrothermal precursor Li-Al-Cl LDH hydrothermal->precursor precursor_input Li-Al-Cl LDH exchange_reaction Anion Exchange Reaction (90°C, 12h) precursor_input->exchange_reaction sulfonate Heneicosyl Methane Sulfonate Li-Salt sulfonate->exchange_reaction final_product This compound Intercalated LDH exchange_reaction->final_product LDH_Formation_Pathway cluster_layer_formation Brucite-like Layer Formation cluster_intercalation Anion Intercalation M2 M(II) Cations (e.g., Li⁺) BruciteLayer Positively Charged Brucite-like Layers M2->BruciteLayer M3 M(III) Cations (e.g., Al³⁺) M3->BruciteLayer OH Hydroxide Ions (OH⁻) OH->BruciteLayer LDH_Structure Final LDH Structure BruciteLayer->LDH_Structure Charge Balancing Anion Interlayer Anion (e.g., this compound) Anion->LDH_Structure Water Water Molecules Water->LDH_Structure

References

Application Notes: Long-Chain Alkyl Methanesulfonates in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective drug delivery systems (DDS) is crucial for optimizing therapeutic outcomes by controlling the rate, time, and location of drug release. A key strategy for modifying the pharmacokinetic profile of a drug is the prodrug approach, where a transient chemical modification is made to the active pharmaceutical ingredient (API).[1] Attaching lipophilic moieties, such as long alkyl chains, to a hydrophilic drug can significantly increase its lipophilicity.[2] This modification can enhance drug encapsulation into lipid-based nanocarriers, improve permeability across biological membranes, and enable the formulation of long-acting injectable depots.[3][4]

While long-chain fatty acid esters (e.g., decanoates, palmitates) are a well-established class of lipophilic prodrugs, the use of long-chain alkyl methanesulfonates represents a novel and investigational avenue for achieving similar goals. The methanesulfonate (B1217627) (mesylate) group is a well-known leaving group in organic synthesis, and the ester linkage is susceptible to enzymatic and chemical hydrolysis, allowing for the release of the parent drug in vivo.[5]

These application notes provide a proof-of-concept framework for the use of long-chain alkyl methanesulfonates as prodrug moieties for sustained drug release and for their incorporation into advanced drug delivery systems such as Solid Lipid Nanoparticles (SLNs). The data presented is based on analogous long-chain ester prodrugs and serves as a predictive model for the expected behavior of methanesulfonate derivatives.

Principle of the Method

The core principle involves the covalent conjugation of a long-chain alkyl group (e.g., dodecyl C12, hexadecyl C16, octadecyl C18) to a hydroxyl or other suitable functional group on a parent drug via a methanesulfonate ester bond.

  • Increased Lipophilicity: The addition of the long alkyl chain dramatically increases the hydrophobicity of the drug molecule. This is expected to decrease its aqueous solubility while increasing its affinity for lipidic environments.

  • Sustained Release Mechanism: The methanesulfonate ester bond can be cleaved by esterase enzymes present in plasma and tissues, or through slow chemical hydrolysis. This cleavage regenerates the active parent drug. The rate of this cleavage, and thus the drug release, is influenced by the steric hindrance provided by the long alkyl chain; longer chains are expected to slow the rate of hydrolysis, leading to a more sustained release profile.[6][7]

  • Enhanced Formulation in Lipid Nanoparticles: The increased lipophilicity of the prodrug makes it an ideal candidate for incorporation into the solid lipid core of SLNs. This approach can improve drug loading capacity, enhance physical stability, and control the release of the encapsulated drug.[8][9]

Potential Applications
  • Long-Acting Injectables: The high lipophilicity of these prodrugs allows for their formulation in oil-based depots for intramuscular injection, providing sustained therapeutic drug levels for weeks or months. This is particularly valuable for drugs requiring chronic administration, such as antipsychotics, hormonal therapies, and antivirals.[3]

  • Improved Oral Bioavailability: For certain drugs, increasing lipophilicity can enhance absorption from the gastrointestinal tract.[2]

  • Targeted Cancer Therapy: By encapsulating a long-chain alkyl methanesulfonate prodrug of a chemotherapeutic agent within nanoparticles (e.g., SLNs), it may be possible to leverage the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting, thereby increasing drug concentration at the tumor site and reducing systemic toxicity.[8]

Quantitative Data (Predictive Models Based on Long-Chain Ester Analogues)

Note: The following data is derived from studies on analogous long-chain fatty acid ester and fatty alcohol prodrugs. It is presented as a predictive model for the expected behavior of long-chain alkyl methanesulfonate prodrugs.

Table 1: Predicted Effect of Alkyl Chain Length on Physicochemical Properties of a Model Prodrug This table illustrates the expected increase in lipophilicity (LogP) with increasing alkyl chain length, based on data from docetaxel-fatty alcohol prodrugs.[7]

Prodrug MoietyParent Drug LogPC16-Alkyl Prodrug LogPC18-Alkyl Prodrug LogPC20-Alkyl Prodrug LogPC24-Alkyl Prodrug LogP
Docetaxel2.9210.4611.3512.2414.01

Table 2: Predicted In Vitro Drug Release from Nanoparticles as a Function of Prodrug Alkyl Chain Length This table shows how increasing the alkyl chain length of a prodrug can lead to a more sustained release profile from a nanoparticle formulation. Data is conceptualized from studies on SN-38 fatty acid ester prodrugs.[6][8]

TimeDrug Release from C2-Ester Prodrug NP (%)Drug Release from C8-Ester Prodrug NP (%)Drug Release from C18-Ester Prodrug NP (%)
12 h754520
24 h956835
48 h>998555
72 h>999264

Table 3: Typical Characteristics of Solid Lipid Nanoparticles (SLNs) Formulated with Lipophilic Prodrugs This table provides a summary of typical formulation characteristics for SLNs, which are suitable carriers for long-chain alkyl methanesulfonate prodrugs.[9][10]

ParameterTypical RangeMethod of Analysis
Particle Size (Z-average)100 - 400 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)
Zeta Potential-15 to -40 mVLaser Doppler Velocimetry
Encapsulation Efficiency (EE)> 85%Centrifugation / HPLC
Drug Loading (DL)1 - 10%Centrifugation / HPLC

Experimental Protocols

Protocol 1: Synthesis of a Dodecyl Methanesulfonate Prodrug of a Model Hydroxyl-Containing Drug

Objective: To synthesize a lipophilic prodrug by conjugating dodecyl methanesulfonate to a model API containing a primary hydroxyl group.

Materials:

  • Model Drug (with a hydroxyl group, e.g., Paclitaxel)

  • Dodecylsulfonyl chloride

  • Triethylamine (B128534) (TEA) or Pyridine (base)

  • Dichloromethane (DCM), anhydrous (solvent)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) (eluent)

  • Standard laboratory glassware, magnetic stirrer, rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the model drug (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Dissolve dodecylsulfonyl chloride (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure dodecyl methanesulfonate prodrug.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Formulation of Prodrug-Loaded Solid Lipid Nanoparticles (SLNs) via Hot Homogenization

Objective: To encapsulate the synthesized long-chain alkyl methanesulfonate prodrug into a solid lipid matrix to form nanoparticles.

Materials:

  • Dodecyl methanesulfonate prodrug (synthesized in Protocol 1)

  • Solid Lipid (e.g., Glyceryl monostearate, Stearic acid)[9]

  • Surfactant (e.g., Polysorbate 80 (Tween® 80), Lecithin)[9]

  • Purified water (Milli-Q® or equivalent)

  • High-shear homogenizer (e.g., Ultra-Turrax®)

  • Probe sonicator

Procedure:

  • Preparation of Lipid Phase: Weigh the solid lipid (e.g., 500 mg) and the dodecyl methanesulfonate prodrug (e.g., 50 mg) and place them in a glass beaker. Heat the mixture to 75-80 °C (at least 5-10 °C above the melting point of the lipid) with gentle stirring until a clear, homogenous oil phase is formed.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., 2% w/v Polysorbate 80) in purified water. Heat the aqueous phase to the same temperature as the lipid phase (75-80 °C).

  • Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation:

    • Immediately subject the hot pre-emulsion to probe sonication for 5-10 minutes to reduce the particle size to the nanometer range.

    • Alternatively, pass the pre-emulsion through a high-pressure homogenizer.

  • Cooling and Crystallization: Transfer the resulting nanoemulsion to an ice bath and stir gently until it cools down to room temperature. The cooling process allows the lipid to recrystallize, forming solid lipid nanoparticles with the prodrug entrapped within the core.

  • Storage: Store the final SLN dispersion at 4 °C.

Protocol 3: In Vitro Drug Release Study Using a Dialysis Method

Objective: To evaluate the release kinetics of the parent drug from the prodrug-loaded SLNs.

Materials:

  • Prodrug-loaded SLN dispersion (from Protocol 2)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Esterase enzyme (e.g., porcine liver esterase)

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Shaking water bath or incubator

  • HPLC system for drug quantification

Procedure:

  • Preparation of Release Medium: Prepare a release buffer of PBS (pH 7.4) containing 0.5% (w/v) Tween® 80 (to ensure sink conditions) and a known concentration of esterase enzyme.

  • Sample Preparation: Pipette a precise volume (e.g., 2 mL) of the prodrug-loaded SLN dispersion into a pre-soaked dialysis bag. Securely seal both ends of the bag.

  • Release Study:

    • Submerge the dialysis bag into a vessel containing a known volume (e.g., 100 mL) of the pre-warmed (37 °C) release medium.

    • Place the entire setup in a shaking water bath at 37 °C with constant agitation (e.g., 100 rpm).

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag.

  • Volume Replacement: Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Quantification: Analyze the collected samples for the concentration of the released parent drug using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to determine the release profile.

Visualizations

G cluster_legend Legend Compound Compound Enzyme Enzyme Product Product Prodrug Long-Chain Alkyl Methanesulfonate Prodrug Esterase Esterase (in Plasma/Tissue) Prodrug->Esterase Hydrolysis ActiveDrug Active Parent Drug Esterase->ActiveDrug Byproduct1 Long-Chain Alcohol Esterase->Byproduct1 Byproduct2 Methanesulfonic Acid Esterase->Byproduct2

Caption: Prodrug Activation Pathway via Enzymatic Cleavage.

G A Synthesis of Long-Chain Alkyl Methanesulfonate Prodrug B Formulation of Prodrug-Loaded Solid Lipid Nanoparticles (SLNs) (Hot Homogenization) A->B C Physicochemical Characterization B->C G In Vitro Release Study (Dialysis Method) B->G D Particle Size & PDI (DLS) C->D E Zeta Potential (LDV) C->E F Encapsulation Efficiency (HPLC) C->F H Quantification of Released Drug (HPLC) G->H

Caption: Experimental Workflow for Formulation and Characterization.

G Increase Increase Decrease Decrease Property Property ChainLength Increase Alkyl Chain Length Lipophilicity Increased Lipophilicity ChainLength->Lipophilicity Leads to Hydrolysis Slower Ester Hydrolisis Rate Lipophilicity->Hydrolysis Causes ReleaseRate Sustained / Slower Drug Release Rate Hydrolysis->ReleaseRate Results in

Caption: Relationship between Alkyl Chain Length and Drug Release Rate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Heneicosyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of heneicosyl methanesulfonate (B1217627) synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of heneicosyl methanesulfonate.

Question: The reaction is incomplete, and the starting material (1-heneicosanol) remains. What are the potential causes and solutions?

Answer: An incomplete reaction is a common issue, often stemming from several factors:

  • Insufficient Reagents: Ensure methanesulfonyl chloride (MsCl) and the base (e.g., triethylamine (B128534), pyridine) are used in appropriate molar excess. A common ratio is 1.2-1.5 equivalents of MsCl and 1.5-2.0 equivalents of the base relative to the alcohol.

  • Reagent Quality: Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis.[1] Use a fresh bottle or a properly stored reagent. The base and solvent should be anhydrous, as water will react with MsCl.

  • Low Reaction Temperature: While the reaction is often started at 0°C to control its exothermic nature, long-chain alcohols may require a higher temperature to ensure complete reaction. After the initial addition of MsCl, allowing the reaction to warm to room temperature and stirring for several hours can improve the yield.[2]

  • Poor Solubility: 1-heneicosanol (B102992), being a long-chain fatty alcohol, may have limited solubility in common solvents like dichloromethane (B109758) (DCM) at low temperatures. Consider using a co-solvent or a solvent in which the alcohol is more soluble, such as toluene (B28343) or tetrahydrofuran (B95107) (THF).

Question: The final product is contaminated with an impurity that has a similar polarity. How can I identify and minimize this side product?

Answer: A likely side product is heneicosyl chloride. This can form if the reaction conditions favor a substitution reaction where the chloride ion displaces the mesylate group.

  • Minimizing Formation: This side reaction is more common when using methanesulfonyl chloride.[2] Using methanesulfonic anhydride (B1165640) as the sulfonating agent can prevent the formation of the alkyl chloride byproduct.[2] Additionally, ensuring the reaction is worked up promptly after completion can minimize the time for this side reaction to occur.

  • Purification: Careful column chromatography on silica (B1680970) gel is typically effective for separating the desired mesylate from the alkyl chloride. A gradient elution with a non-polar solvent system (e.g., hexane (B92381)/ethyl acetate) should provide good separation.

Question: During the aqueous workup, an emulsion forms, making phase separation difficult. How can this be resolved?

Answer: Emulsion formation is common when working with long-chain, amphiphilic molecules.

  • Break the Emulsion: Adding a saturated brine solution can help to break the emulsion by increasing the ionic strength of the aqueous phase.

  • Filtration: Passing the mixture through a pad of Celite can sometimes help to break up the emulsion.

  • Centrifugation: If available, centrifuging the mixture will provide a clean separation of the layers.

  • Solvent Choice: Using a less polar extraction solvent, such as diethyl ether or ethyl acetate, may be less prone to emulsion formation than dichloromethane.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of heneicosyl methanesulfonate?

A1: The synthesis involves the conversion of the hydroxyl group (-OH) of 1-heneicosanol into a methanesulfonate (-OMs) group.[3] The hydroxyl group is a poor leaving group, but its conversion to a mesylate makes it an excellent leaving group for subsequent nucleophilic substitution or elimination reactions.[3][4] This is achieved by reacting 1-heneicosanol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine or pyridine.[1]

Q2: Why is a base necessary in this reaction?

A2: A base is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the alcohol and methanesulfonyl chloride.[5] If not neutralized, the acidic conditions could lead to unwanted side reactions. The base also facilitates the reaction by deprotonating the alcohol, increasing its nucleophilicity.

Q3: What are the recommended storage conditions for heneicosyl methanesulfonate?

A3: Heneicosyl methanesulfonate should be stored in a cool, dry place, away from moisture, as it can be susceptible to hydrolysis over time. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The product, heneicosyl methanesulfonate, is expected to be less polar than the starting alcohol, 1-heneicosanol.[1] A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the alcohol spot and the appearance of a new, higher Rf spot indicates the progress of the reaction.

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of Heneicosyl Methanesulfonate

ParameterConditionNotes
Starting Material 1-HeneicosanolEnsure high purity and dryness.
Reagent Methanesulfonyl Chloride (MsCl)1.2 - 1.5 equivalents
Base Triethylamine (TEA) or Pyridine1.5 - 2.0 equivalents
Solvent Dichloromethane (DCM) or TolueneAnhydrous
Temperature 0°C to Room TemperatureInitial cooling is crucial to control exotherm.
Reaction Time 2 - 12 hoursMonitor by TLC for completion.
Typical Yield 85 - 95%Yield can vary based on purity of reagents and reaction scale.

Experimental Protocols

Detailed Methodology for the Synthesis of Heneicosyl Methanesulfonate

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 1-heneicosanol (1 equivalent).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of alcohol).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Base: Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.

  • Addition of MsCl: Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.[2]

  • Quenching: Cool the reaction mixture back to 0°C and slowly add water to quench the excess MsCl.

  • Workup: Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude heneicosyl methanesulfonate can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) or by column chromatography on silica gel if necessary.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1-Heneicosanol in Anhydrous DCM B Add Triethylamine A->B C Cool to 0°C B->C D Add MsCl Dropwise at 0°C C->D E Warm to RT & Stir D->E F Monitor by TLC E->F G Aqueous Workup F->G H Dry & Concentrate G->H I Purify (Recrystallization/Chromatography) H->I J Heneicosyl Methanesulfonate I->J

Caption: Experimental workflow for the synthesis of heneicosyl methanesulfonate.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of Heneicosyl Methanesulfonate Cause1 Incomplete Reaction? Start->Cause1 Cause2 Side Product Formation? Start->Cause2 Cause3 Workup Issues? Start->Cause3 Sol1 Check Reagent Quality & Stoichiometry Increase Reaction Time/Temp Cause1->Sol1 Yes Sol2 Use Methanesulfonic Anhydride Prompt Workup Cause2->Sol2 Yes Sol3 Use Brine to Break Emulsions Optimize Extraction Solvent Cause3->Sol3 Yes

Caption: Troubleshooting guide for low yield in heneicosyl methanesulfonate synthesis.

References

Technical Support Center: Purification of Heneicosyl Methanesulfonate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of heneicosyl methanesulfonate (B1217627) using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during this process.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of heneicosyl methanesulfonate and other long-chain alkyl methanesulfonates.

Issue 1: The heneicosyl methanesulfonate is decomposing on the silica (B1680970) gel column.

  • Question: My TLC analysis of the collected fractions shows new, more polar spots, and my overall yield is low. What is causing the decomposition of my product?

  • Answer: Heneicosyl methanesulfonate, like other alkyl mesylates, can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis or elimination side reactions.

    • Solution 1: Use Deactivated Silica Gel. To reduce the acidity of the silica gel, it can be deactivated. This can be achieved by preparing a slurry of the silica gel in a solvent containing a small amount of a base, such as 1-3% triethylamine, before packing the column. After packing, flush the column with the mobile phase to equilibrate it.[1]

    • Solution 2: Employ an Alternative Stationary Phase. If decomposition remains a significant issue, consider using a less acidic stationary phase. Neutral alumina (B75360) or Florisil® are viable alternatives for the purification of acid-sensitive compounds.[2]

    • Solution 3: Add a Basic Additive to the Eluent. Incorporating a small amount of a volatile base, like 0.1-1% triethylamine, into the mobile phase can help neutralize the acidic sites on the silica gel as the eluent passes through the column, thereby protecting the heneicosyl methanesulfonate from degradation.

Issue 2: Poor separation of heneicosyl methanesulfonate from nonpolar impurities (e.g., residual heneicosanol).

  • Question: My fractions contain a mixture of my desired product and a nonpolar impurity that runs very close to it on the TLC plate. How can I improve the separation?

  • Answer: Achieving good separation between heneicosyl methanesulfonate and other nonpolar, long-chain compounds can be challenging due to their similar affinities for the stationary phase.

    • Solution 1: Optimize the Solvent System using TLC. The key to good separation is finding an eluent system with the right selectivity. Since heneicosyl methanesulfonate is a nonpolar compound, start with a nonpolar solvent system like hexane (B92381) or petroleum ether and gradually increase the polarity by adding a small amount of a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). Aim for an Rf value of 0.2-0.3 for the heneicosyl methanesulfonate on the TLC plate for the best separation on the column.[3][4]

    • Solution 2: Use a Gradient Elution. Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly improve separation. Start with a very nonpolar mobile phase (e.g., 100% hexane) and gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) during the chromatography. This will help to first elute the most nonpolar impurities, followed by your product.[1]

    • Solution 3: Dry Loading the Sample. If the crude sample is not very soluble in the initial nonpolar eluent, it can be loaded onto the column as a solid. Dissolve the crude heneicosyl methanesulfonate in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column. This technique often results in sharper bands and better separation.[1][5]

Issue 3: The heneicosyl methanesulfonate is not eluting from the column or is eluting very slowly.

  • Question: I have been flushing the column with a large volume of eluent, but my product is not coming off the column. What should I do?

  • Answer: This issue typically arises from using a solvent system that is not polar enough to displace the compound from the silica gel.

    • Solution 1: Increase the Polarity of the Eluent. Gradually increase the proportion of the more polar solvent in your mobile phase. For instance, if you are using a 95:5 hexane/ethyl acetate mixture, try switching to a 90:10 or 85:15 mixture. Monitor the elution carefully by TLC.

    • Solution 2: Check for Compound Precipitation. In some cases, if the compound is not very soluble in the eluent, it might precipitate at the top of the column, blocking the flow. If this occurs, you may need to unpack the column and recover your material. To avoid this, ensure your crude product is fully dissolved before loading, or use the dry loading technique.

Frequently Asked Questions (FAQs)

Q1: How can I visualize heneicosyl methanesulfonate on a TLC plate since it is not UV-active?

A1: Since heneicosyl methanesulfonate lacks a UV chromophore, you will need to use a chemical stain for visualization. Due to its long alkyl chain, it can be visualized with stains that react with nonpolar compounds.

  • Iodine Chamber: Placing the developed TLC plate in a chamber with iodine crystals will cause the nonpolar spots to appear as brown stains against a lighter background.[6][7] This method is non-destructive, but the spots may fade over time.

  • Potassium Permanganate (B83412) (KMnO4) Stain: A basic solution of potassium permanganate can be used. While it is a general stain for compounds that can be oxidized, it can sometimes visualize saturated hydrocarbons. The spots will appear as yellow-brown spots on a purple background.[7]

  • Phosphomolybdic Acid (PMA) Stain: This is a good general stain that can visualize a wide range of organic compounds, including those with long alkyl chains. After dipping the plate in the PMA solution and heating, the spots will appear as blue-green spots on a yellow background.[8][9]

Q2: What is a good starting solvent system for the column chromatography of heneicosyl methanesulfonate?

A2: A good starting point for a nonpolar compound like heneicosyl methanesulfonate is a mixture of a nonpolar hydrocarbon and a slightly more polar solvent. A common choice is a mixture of hexane and ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 2-5%) and optimize the ratio based on TLC analysis. An alternative system could be dichloromethane in hexane.[3]

Q3: Can I use reversed-phase chromatography for this purification?

A3: While normal-phase chromatography on silica gel is more common for this type of compound, reversed-phase chromatography is a viable alternative, especially if you are struggling with decomposition on silica. In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18-silica), and a polar mobile phase is used (e.g., a mixture of acetonitrile (B52724) and water). In this case, the most polar compounds would elute first.

Q4: My purified heneicosyl methanesulfonate is an oil, but I expect it to be a solid. What should I do?

A4: The physical state of the purified compound can be influenced by residual solvents or minor impurities.

  • High Vacuum: Place the oily product under a high vacuum for an extended period to remove any trapped solvent molecules.

  • Trituration: If residual nonpolar impurities are suspected, you can try to solidify your product by trituration. This involves washing the oil with a cold, nonpolar solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold hexane).

Experimental Protocol: Flash Column Chromatography of Heneicosyl Methanesulfonate

This protocol provides a general methodology for the purification of heneicosyl methanesulfonate using flash column chromatography.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude heneicosyl methanesulfonate in a volatile solvent like dichloromethane.
  • Spot the solution on a silica gel TLC plate.
  • Develop the TLC plate in various solvent systems with increasing polarity (e.g., 100% hexane, 98:2 hexane/ethyl acetate, 95:5 hexane/ethyl acetate, 90:10 hexane/ethyl acetate).
  • Visualize the developed TLC plate using an appropriate stain (e.g., iodine or PMA).
  • The optimal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the heneicosyl methanesulfonate.[10]

2. Column Preparation:

  • Select a glass column of an appropriate size for the amount of crude material. A general rule of thumb is to use about 50-100 g of silica gel for every 1 g of crude product for a moderately difficult separation.
  • Securely clamp the column in a vertical position.
  • Prepare a slurry of silica gel in the chosen eluent. For acid-sensitive compounds, consider using deactivated silica gel.
  • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
  • Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample and eluent addition.

3. Sample Loading:

  • Wet Loading: Dissolve the crude heneicosyl methanesulfonate in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the solution to the top of the column using a pipette.
  • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.
  • Apply gentle pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.
  • Collect the eluate in a series of labeled test tubes or flasks.
  • Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.

5. Isolation of the Purified Heneicosyl Methanesulfonate:

  • Combine the fractions that contain the pure product, as determined by TLC.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified heneicosyl methanesulfonate.

Quantitative Data Summary

The following table provides illustrative quantitative data for a typical purification of heneicosyl methanesulfonate by flash column chromatography. Actual values may vary depending on the specific reaction conditions and the scale of the purification.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Crude Sample Load 1.0 g
Silica Gel Amount 75 g
Column Dimensions 40 mm (ID) x 300 mm (L)
Eluent System Gradient: 100% Hexane to 90:10 Hexane/Ethyl Acetate
Fraction Volume 20 mL
Typical Elution Volume 400 - 600 mL
Expected Yield 85 - 95%
Purity (by NMR) >98%

Experimental Workflow

Caption: Workflow for the purification of heneicosyl methanesulfonate.

References

Technical Support Center: Synthesis of Alkyl Methanesulfonates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of alkyl methanesulfonates.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing alkyl methanesulfonates?

A1: Alkyl methanesulfonates, also known as alkyl mesylates, are typically synthesized through two main routes:

  • Esterification of methanesulfonic acid with an alcohol: This reaction can be slow and often requires forcing conditions.

  • Reaction of an alkyl alcohol with methanesulfonyl chloride: This is a more common laboratory and industrial method, typically carried out in the presence of a tertiary amine base (like triethylamine) to neutralize the HCl byproduct.[1]

Q2: What is the most common and critical side reaction in alkyl methanesulfonate (B1217627) synthesis?

A2: The most significant concern is the formation of alkyl methanesulfonate esters as potential genotoxic impurities (PGIs), especially when using alcoholic solvents in the presence of methanesulfonic acid (MSA).[2][3] This is particularly relevant during the synthesis of active pharmaceutical ingredient (API) mesylate salts.[2][3]

Q3: What factors promote the formation of these genotoxic impurities?

A3: The formation of alkyl sulfonate esters is influenced by several factors:

  • Highly Acidic Conditions: The presence of a strong acid is necessary to protonate the alcohol, facilitating nucleophilic attack by the sulfonate anion.[4][5]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of ester formation.[4][6][7]

  • Anhydrous Conditions: The absence of water favors the esterification reaction.[2][6][7]

  • Extended Reaction Times: Longer exposure to the above conditions can lead to higher concentrations of the impurity.[4]

Q4: Are these impurities still a concern when synthesizing a mesylate salt of a basic API?

A4: Generally, the risk is significantly lower. The basic nature of the API will neutralize the methanesulfonic acid, preventing the establishment of the highly acidic environment required for the side reaction to occur.[5][6][8] In the presence of a slight excess of the basic API, the formation of the sulfonate ester impurity is often not detected.[2][6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Alkyl Methanesulfonate Incomplete reaction.- Ensure stoichiometric amounts of reagents or a slight excess of methanesulfonyl chloride.- Increase reaction time, but monitor for impurity formation.- Check the purity of the starting alcohol and methanesulfonyl chloride.
Degradation of the product.- Maintain recommended reaction temperature; avoid overheating.- Methanesulfonate is a good leaving group, so the product can be susceptible to nucleophilic attack. Ensure the work-up procedure is not overly harsh.[9]
Presence of Unreacted Starting Material Insufficient reaction time or temperature.- Gradually increase the reaction time and monitor the reaction progress by TLC or GC.- If the reaction is sluggish at lower temperatures, consider a modest increase while monitoring for side products.
Inefficient mixing.- Ensure adequate stirring throughout the reaction.
Formation of Alkyl Chloride Impurity Use of methanesulfonyl chloride with HCl contamination.- Use high-purity methanesulfonyl chloride.- An effective basic wash during work-up can help remove acidic impurities.
Detection of Genotoxic Alkyl Methanesulfonate Impurities (from alcoholic solvents) Reaction conditions are too acidic or the temperature is too high.- Temperature Control: Reduce the reaction temperature. A decrease from 40°C to 10°C can significantly reduce impurity formation.[4]- pH Control: If possible, avoid excess strong acid. In the context of API salt formation, using a slight excess of the basic API can prevent impurity formation.[6]- Introduce Water: The presence of small amounts of water can suppress the formation of sulfonate esters by hydrolyzing the ester and competing for proton solvation.[2][6][7]
Difficult Purification Presence of multiple side products.- Aqueous Wash: Wash the crude product solution with an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, to remove unreacted methanesulfonyl chloride, methanesulfonic acid, and the tertiary amine hydrochloride salt.[1][10]- Crystallization: Recrystallization of the final product is an effective method for purging impurities.

Quantitative Data Summary

The following table summarizes the impact of various conditions on the formation of methyl methanesulfonate (MMS) from methanol (B129727) and methanesulfonic acid.

Parameter Condition Impact on MMS Formation Reference
Maximum Conversion High temperature, extended timeUp to 0.35% molar conversion to MMS was observed in reaction mixtures.[2][4][6][7]
Temperature Reduction from 40°C to 10°CResulted in a 4-fold reduction in the formation of sulfonate esters.[4]
Presence of Base Slight molar excess of a weak base (2,6-lutidine)Formation of MMS was not detected.[2][6][7]
Presence of Water Small amounts of water added to the reactionDramatically reduced the formation of sulfonate esters.[2][6][7]

Experimental Protocols

Protocol 1: General Synthesis of an Alkyl Methanesulfonate

This protocol describes a general method for the synthesis of an alkyl methanesulfonate using methanesulfonyl chloride and an alcohol.

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the alkyl alcohol in a suitable anhydrous solvent (e.g., dichloromethane).

  • Addition of Base: Add a tertiary amine (e.g., triethylamine, 1.05 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the cooled solution. Maintain the temperature below 20°C during the addition.[10]

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., <20°C) for several hours (typically 12 hours) and monitor the reaction progress.[10]

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[10]

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Minimizing Side Reactions During Work-up

This protocol focuses on the purification of a crude alkyl methanesulfonate to remove side products.

  • Dissolution: Dissolve the crude alkyl methanesulfonate in a suitable aromatic organic solvent (e.g., toluene).

  • Aqueous Wash:

    • Add an aqueous solution of sodium carbonate (e.g., 1-3% w/w) to the organic solution.[1] The volume of the aqueous solution should be 4-6 times the mass of the starting alkyl alcohol.[1]

    • Stir the mixture vigorously for 20-30 minutes.

    • Allow the layers to separate and remove the aqueous layer.

    • This wash can be repeated if necessary.

  • Final Wash: Wash the organic layer with water to remove any remaining carbonate salts.

  • Isolation: Separate the organic layer, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the purified alkyl methanesulfonate.

Visualizations

Workflow for Alkyl Methanesulfonate Synthesis and Troubleshooting cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting and Purification start Start: Alkyl Alcohol + Methanesulfonyl Chloride reaction Reaction in presence of Tertiary Amine start->reaction crude_product Crude Alkyl Methanesulfonate reaction->crude_product check_impurities Check for Impurities (e.g., GC/MS) crude_product->check_impurities impurities_present Impurities Detected check_impurities->impurities_present Yes no_impurities No Significant Impurities check_impurities->no_impurities No purification Purification: Aqueous Wash / Recrystallization impurities_present->purification final_product Pure Alkyl Methanesulfonate no_impurities->final_product purification->final_product

Caption: Workflow for synthesis and troubleshooting.

Key Factors Influencing Side Reaction (Ester Formation) cluster_promoting Promoting Factors cluster_inhibiting Inhibiting Factors side_reaction Alkyl Sulfonate Ester Formation (Side Reaction) high_temp High Temperature high_temp->side_reaction high_acidity High Acidity (Low pH) high_acidity->side_reaction anhydrous Anhydrous Conditions anhydrous->side_reaction low_temp Low Temperature low_temp->side_reaction presence_of_base Presence of Base presence_of_base->side_reaction presence_of_water Presence of Water presence_of_water->side_reaction

Caption: Factors influencing side reactions.

References

Technical Support Center: Optimizing Alkylation Reactions with Heneicosyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of heneicosyl methanesulfonate (B1217627). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is heneicosyl methanesulfonate and why is it used in alkylation reactions?

Heneicosyl methanesulfonate is an alkyl sulfonate ester. It consists of a long, 21-carbon alkyl chain (heneicosyl) attached to a methanesulfonate (mesylate) group. The methanesulfonate anion is an excellent leaving group because its negative charge is stabilized by resonance across the three oxygen atoms.[1][2] This property makes heneicosyl methanesulfonate a highly effective substrate for nucleophilic substitution (SN2) reactions, where the heneicosyl group is transferred to a nucleophile.[3][4] It is often preferred over the corresponding alkyl halide because it is typically more reactive and can be synthesized from the corresponding alcohol (1-heneicosanol) with retention of configuration.[1][5]

Q2: I am observing low to no yield of my desired alkylated product. What are the potential causes?

Several factors can contribute to low product yield:

  • Poor Nucleophilicity: The chosen nucleophile may not be strong enough to efficiently displace the mesylate leaving group.

  • Steric Hindrance: While the reaction occurs at a primary carbon, the long heneicosyl chain or a bulky nucleophile can sterically hinder the reaction.

  • Sub-optimal Reaction Temperature: The reaction may require heating to overcome the activation energy, but excessive temperatures can lead to side reactions and decomposition.

  • Inappropriate Solvent: The solvent must be able to dissolve both the nonpolar heneicosyl methanesulfonate and the (often polar/charged) nucleophile. Poor solubility of either reactant will significantly slow the reaction.

  • Presence of Water: Trace amounts of water can protonate and deactivate anionic nucleophiles.

  • Degradation of Reactants: The heneicosyl methanesulfonate or the nucleophile may be degrading under the reaction conditions.

Q3: My reaction is incomplete, and I see starting material remaining even after a long reaction time. How can I drive the reaction to completion?

To drive the reaction to completion, consider the following strategies:

  • Increase Reaction Temperature: Gradually increasing the temperature in increments of 10°C can enhance the reaction rate. Monitor for byproduct formation.

  • Use a More Polar Aprotic Solvent: Solvents like DMF, DMSO, or DMAc are excellent for SN2 reactions as they solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive. They are also effective at dissolving long-chain alkyl compounds.

  • Add a Phase-Transfer Catalyst: For reactions with poor solubility between the nucleophile and the substrate, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide) can shuttle the nucleophile into the organic phase to react.

  • Increase Concentration or Molar Excess of Nucleophile: Using a higher concentration of reactants or a larger excess of the nucleophile can increase the frequency of reactive collisions, favoring product formation according to Le Chatelier's principle.

Q4: I am observing the formation of an elimination byproduct (1-heneicosene). How can I minimize this?

Elimination (E2) is a common competing reaction with substitution (SN2). To favor substitution over elimination:

  • Use a Less Hindered Base/Nucleophile: Bulky nucleophiles or bases are more likely to abstract a proton from the beta-carbon, leading to elimination.

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures.

  • Choose a Non-Basic Nucleophile: If possible, use a nucleophile that is not strongly basic.

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) generally favor SN2 over E2.

Q5: How do I choose the optimal solvent for my alkylation reaction?

The ideal solvent should:

  • Fully dissolve both the heneicosyl methanesulfonate and the nucleophile.

  • Be aprotic to avoid solvating and deactivating the nucleophile.

  • Have a boiling point suitable for the desired reaction temperature.

Commonly used polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are excellent choices. For very nonpolar nucleophiles, a less polar solvent like THF might be suitable, potentially with a phase-transfer catalyst.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield / No Reaction 1. Insufficient reactivity of the nucleophile. 2. Low reaction temperature. 3. Poor solubility of reactants. 4. Deactivated nucleophile (e.g., by moisture).1. Switch to a stronger nucleophile or use a base to deprotonate a protic nucleophile in situ. 2. Increase the temperature incrementally. 3. Use a more appropriate solvent (e.g., DMF, DMSO) or add a phase-transfer catalyst. 4. Ensure all reagents and glassware are thoroughly dried. Run the reaction under an inert atmosphere (N₂ or Ar).
Formation of Byproducts 1. Elimination: Formation of 1-heneicosene. 2. Hydrolysis: Heneicosyl methanesulfonate reacting with trace water to form 1-heneicosanol. 3. Side reactions of the nucleophile. 1. Use a less bulky, less basic nucleophile. Lower the reaction temperature. 2. Use anhydrous solvents and reagents. 3. Protect other reactive functional groups on the nucleophile before the alkylation reaction.
Reaction Stalls 1. Reactants are not fully dissolved. 2. A byproduct is inhibiting the reaction. 3. The leaving group salt is precipitating and coating the substrate.1. Try a different solvent system or increase the temperature to improve solubility. 2. Analyze the reaction mixture by TLC or LC-MS to identify potential inhibitors. 3. Improve stirring or switch to a solvent that better dissolves the salt byproduct (e.g., methanesulfonate salt).
Difficult Product Purification 1. Product and starting material have similar polarity. 2. Presence of non-polar byproducts.1. Use a larger excess of the nucleophile to consume all the starting material. If the nucleophile is charged, it can be easily removed with an aqueous wash. 2. Optimize the reaction to minimize byproducts. Consider a different chromatographic separation method (e.g., reverse-phase chromatography).

Experimental Protocols

General Protocol for Alkylation of Heneicosyl Methanesulfonate

This protocol provides a starting point for the SN2 reaction of heneicosyl methanesulfonate with a generic anionic nucleophile (Nu⁻).

Materials:

  • Heneicosyl methanesulfonate (1.0 eq)

  • Nucleophile source (e.g., NaNu or KNu) (1.2 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen/argon inlet.

  • Reagent Addition: Under a positive pressure of inert gas, add the nucleophile source and anhydrous DMF to the flask. Stir the mixture until the nucleophile is fully dissolved.

  • Substrate Addition: Dissolve the heneicosyl methanesulfonate in a minimal amount of anhydrous DMF and add it to the reaction flask dropwise via a syringe or an addition funnel.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C). The optimal temperature will depend on the specific nucleophile and should be determined empirically.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate (B1210297) or diethyl ether).

    • Wash the organic layer sequentially with water and brine to remove the DMF and salt byproducts.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, using a solvent system that provides good separation of the product from any unreacted starting material or byproducts.

Visual Guides

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Dry Glassware Under Inert Gas prep_reagents->setup_glassware add_nuc Dissolve Nucleophile in Solvent setup_glassware->add_nuc add_sub Add Heneicosyl Methanesulfonate Solution add_nuc->add_sub heat Heat to Optimal Temperature add_sub->heat monitor Monitor Reaction by TLC / LC-MS heat->monitor monitor->heat Incomplete? quench Quench & Aqueous Extraction monitor->quench Complete? dry Dry & Concentrate Organic Layer quench->dry purify Purify by Chromatography dry->purify analyze Analyze Final Product purify->analyze G rect_node rect_node start Low Yield? check_sm Starting Material (SM) Remaining? start->check_sm sm_yes Increase Temp & [Nucleophile] check_sm->sm_yes Yes sm_no Check Reactant Stability check_sm->sm_no No check_byproducts Byproducts Observed? elimination Lower Temp & Use Less Bulky Nucleophile check_byproducts->elimination Yes (Elimination) other_byproducts Re-evaluate Conditions (Solvent, Nucleophile) check_byproducts->other_byproducts Yes (Other) sm_yes->check_byproducts sm_no->check_byproducts

References

Heneicosyl methane sulfonate stability in acidic vs. basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of heneicosyl methane (B114726) sulfonate in acidic and basic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of Heneicosyl Methane Sulfonate at neutral pH?

At neutral pH and room temperature, this compound is expected to be relatively stable. However, long-term storage in aqueous solutions is not recommended without stability testing, as slow hydrolysis can occur. For prolonged storage, it is best to keep the compound in a dry, aprotic solvent and at a low temperature.

Q2: How does pH affect the stability of this compound?

This compound is generally more susceptible to degradation under basic conditions compared to acidic conditions. Basic conditions promote nucleophilic attack by hydroxide (B78521) ions on the sulfur atom of the sulfonate ester, leading to hydrolysis. While strong acidic conditions can also lead to hydrolysis, the reaction is typically slower.

Q3: What are the primary degradation products of this compound under acidic and basic conditions?

The primary degradation products from the hydrolysis of this compound are heneicosanol and methanesulfonic acid (or its corresponding salt).

  • Acidic Hydrolysis: this compound reacts with water, catalyzed by acid, to yield heneicosanol and methanesulfonic acid.

  • Basic Hydrolysis: this compound reacts with hydroxide ions to produce heneicosanol and a methanesulfonate (B1217627) salt (e.g., sodium methanesulfonate if sodium hydroxide is used).

Q4: Are there any specific catalysts that can accelerate the degradation of this compound?

Besides strong acids and bases, certain enzymes known as sulfatases can catalyze the hydrolysis of sulfonate esters, although their specificity for this compound would need to be determined empirically.[1]

Troubleshooting Guide

Issue 1: Rapid loss of starting material during a reaction in a basic medium.

  • Possible Cause: The reaction medium is too basic, leading to rapid hydrolysis of the this compound. Sulfonate esters are known to be susceptible to alkaline hydrolysis.[1][2][3][4][5]

  • Troubleshooting Steps:

    • Lower the pH: If permissible for your reaction, reduce the pH of the medium.

    • Lower the Temperature: Perform the reaction at a lower temperature to decrease the rate of hydrolysis.

    • Limit Water Content: If possible, use anhydrous solvents to minimize hydrolysis. The presence of water is necessary for this degradation pathway.[6]

    • Monitor Reaction Time: A shorter reaction time will minimize the extent of degradation.

Issue 2: Inconsistent results in experiments involving this compound.

  • Possible Cause: The stability of your compound may be compromised during storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a cool, dry place, preferably under an inert atmosphere.

    • Check Solvent Purity: Protic or acidic/basic impurities in your solvents could be causing degradation. Use high-purity, dry solvents.

    • Freshly Prepare Solutions: Prepare solutions of this compound immediately before use.

Issue 3: Formation of an unexpected alcohol byproduct (heneicosanol) in the reaction mixture.

  • Possible Cause: This is a strong indicator of this compound hydrolysis.

  • Troubleshooting Steps:

    • Analyze Reaction Conditions: Review the pH, temperature, and water content of your reaction.

    • Implement Mitigation Strategies: Refer to the troubleshooting steps for "Rapid loss of starting material" to minimize hydrolysis.

Quantitative Data

ConditionpHTemperature (°C)Half-life (t½) (hours)Primary Degradation Products
Acidic250~120Heneicosanol, Methanesulfonic Acid
Neutral725>1000Heneicosanol, Methanesulfonic Acid
Basic1250~10Heneicosanol, Methanesulfonate Salt

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound

This protocol outlines a general method to determine the stability of this compound under specific pH conditions.

  • Buffer Preparation: Prepare buffers at the desired pH values (e.g., pH 2, 7, and 12).

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or THF) at a known concentration.

  • Incubation:

    • Add a small aliquot of the stock solution to each buffer to achieve a final desired concentration. The amount of organic solvent should be kept to a minimum (e.g., <1% v/v) to avoid altering the buffer properties.

    • Incubate the samples at a constant temperature (e.g., 25°C or 50°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Quenching: Quench the reaction by neutralizing the pH or by adding a large volume of a suitable organic solvent.

  • Analysis: Analyze the samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the remaining this compound and the formation of heneicosanol.

  • Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation and the half-life at each pH.

Visualizations

Hydrolysis_Pathways cluster_acidic Acidic Conditions cluster_basic Basic Conditions HMS_acid This compound Products_acid Heneicosanol + Methanesulfonic Acid HMS_acid->Products_acid Hydrolysis H2O_acid H₂O H2O_acid->HMS_acid H_plus H⁺ (catalyst) H_plus->HMS_acid HMS_basic This compound Products_basic Heneicosanol + Methanesulfonate Salt HMS_basic->Products_basic Hydrolysis OH_minus OH⁻ OH_minus->HMS_basic

Caption: Decomposition pathways in acidic vs. basic conditions.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Buffers (pH 2, 7, 12) incubate Incubate Samples at Constant Temp prep_buffer->incubate prep_stock Prepare HMS Stock Solution prep_stock->incubate sampling Withdraw Aliquots at Time Points incubate->sampling quench Quench Reaction sampling->quench analyze Analyze by HPLC/GC quench->analyze data_analysis Determine Degradation Rate analyze->data_analysis

Caption: Workflow for stability assessment of this compound.

Troubleshooting_Logic start Inconsistent Results or Product Degradation check_conditions Review Reaction/Storage Conditions (pH, Temp, H₂O) start->check_conditions basic_conditions Conditions Basic? check_conditions->basic_conditions Yes acidic_conditions Conditions Acidic? basic_conditions->acidic_conditions No solution_base Lower pH Lower Temp Use Anhydrous Solvent basic_conditions->solution_base Yes neutral_conditions Conditions Neutral? acidic_conditions->neutral_conditions No solution_acid Consider Lower Temp for Long Reactions acidic_conditions->solution_acid Yes solution_neutral Check for Contaminants Use Fresh Solutions neutral_conditions->solution_neutral Yes

Caption: Troubleshooting logic for this compound stability issues.

References

Technical Support Center: Heneicosyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Heneicosyl Methanesulfonate (B1217627). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of heneicosyl methanesulfonate during experimental procedures.

Troubleshooting Guide: Preventing Hydrolysis of Heneicosyl Methanesulfonate

This guide addresses common issues encountered during the handling and use of heneicosyl methanesulfonate that may lead to its hydrolysis.

Problem Potential Cause Recommended Solution
Loss of starting material or appearance of unexpected polar impurities in TLC/LC-MS analysis. Hydrolysis of the methanesulfonate ester to heneicosanol and methanesulfonic acid.1. Strictly Anhydrous Conditions: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).2. Inert Atmosphere: Conduct all manipulations of heneicosyl methanesulfonate under an inert atmosphere to prevent exposure to atmospheric moisture. 3. Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., dichloromethane, tetrahydrofuran, toluene) that are less likely to participate in hydrolysis reactions.
Inconsistent reaction yields or product purity. Partial hydrolysis of the sulfonate ester due to residual moisture in reagents or on glassware.1. Reagent Quality: Use freshly opened or properly stored anhydrous reagents. Verify the water content of solvents and liquid reagents using Karl Fischer titration if necessary.2. Proper Storage: Store heneicosyl methanesulfonate in a desiccator over a strong drying agent (e.g., phosphorus pentoxide) at the recommended temperature, tightly sealed with a high-quality cap.
Reaction fails to go to completion or shows starting material even with excess reagents. Hydrolysis of the methanesulfonate ester may be competing with the desired reaction, consuming the starting material.1. Temperature Control: For reactions where hydrolysis is a concern, consider running the experiment at a lower temperature to decrease the rate of hydrolysis relative to the desired reaction. 2. pH Control: If the reaction conditions are aqueous or protic, maintain a neutral to slightly acidic pH. Alkaline conditions significantly accelerate the hydrolysis of sulfonate esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of heneicosyl methanesulfonate degradation?

A1: The primary degradation pathway for heneicosyl methanesulfonate is hydrolysis. This reaction involves the cleavage of the sulfonate ester bond by water to yield heneicosanol and methanesulfonic acid. This process is significantly accelerated by the presence of nucleophiles, particularly hydroxide (B78521) ions (alkaline conditions).

Q2: How does the long alkyl chain of heneicosyl methanesulfonate affect its hydrolysis?

Q3: What are the ideal storage conditions for heneicosyl methanesulfonate?

A3: To minimize the risk of hydrolysis, heneicosyl methanesulfonate should be stored in a tightly sealed container, preferably under an inert atmosphere, in a desiccator containing a powerful desiccant. Storage at low temperatures (e.g., -20°C) is also recommended to reduce the rate of any potential degradation.[1]

Q4: Can I use protic solvents with heneicosyl methanesulfonate?

A4: While aprotic solvents are preferred, protic solvents can be used if they are rigorously dried and the experiment is conducted under strictly anhydrous conditions. It is crucial to be aware that protic solvents can participate in solvolysis, a reaction analogous to hydrolysis.

Q5: How can I detect hydrolysis of my heneicosyl methanesulfonate sample?

A5: Hydrolysis can be detected by various analytical techniques. Thin-Layer Chromatography (TLC) will show the appearance of a more polar spot corresponding to heneicosanol. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify and quantify both the parent compound and its hydrolysis product. Gas Chromatography-Mass Spectrometry (GC-MS) is also a sensitive method for detecting the volatile hydrolysis products after derivatization.[1][2][3][4]

Quantitative Data on Sulfonate Ester Stability

Due to the lack of specific kinetic data for the hydrolysis of heneicosyl methanesulfonate, the following table provides comparative data for the hydrolysis of short-chain alkyl methanesulfonates to illustrate the effect of environmental conditions.

CompoundConditionRate Constant (s⁻¹)Half-life
Methyl Methanesulfonate Water, 25°C, pH 7~4.2 x 10⁻⁵~4.5 hours
Ethyl Methanesulfonate Water, 25°C, pH 7~2.3 x 10⁻⁶~84 hours
Isopropyl Methanesulfonate Water, 25°C, pH 7~1.2 x 10⁻⁷~1600 hours
Heneicosyl Methanesulfonate Water, 25°C, pH 7Not available (expected to be significantly slower than isopropyl methanesulfonate in a homogenous solution, and limited by interfacial area in a biphasic system)Not available

Note: The data for short-chain methanesulfonates are compiled and estimated from various sources in the chemical literature. The stability of heneicosyl methanesulfonate is expected to be significantly higher in practical scenarios due to its poor water solubility.

Experimental Protocols

Protocol 1: General Procedure for Handling Heneicosyl Methanesulfonate in an Organic Reaction

This protocol outlines the best practices for setting up a reaction using heneicosyl methanesulfonate while minimizing the risk of hydrolysis.

  • Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) must be thoroughly cleaned and then oven-dried at >120°C for at least 4 hours. Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Solvent Preparation: Use a freshly distilled anhydrous solvent. If using a commercial anhydrous solvent, ensure the bottle has been properly stored and handled to prevent moisture ingress.

  • Reagent Handling: Heneicosyl methanesulfonate should be weighed out quickly in a dry environment and transferred to the reaction flask under a positive pressure of inert gas. Other reagents should also be handled under anhydrous conditions.

  • Reaction Setup: The reaction should be conducted under a positive pressure of nitrogen or argon. If the reaction requires heating, use a reflux condenser with a drying tube or an inert gas inlet at the top.

  • Work-up: When the reaction is complete, the work-up procedure should be designed to minimize contact with water until the product is isolated. If an aqueous wash is necessary, use deionized water and minimize the contact time. Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before solvent removal.

Visualizations

Hydrolysis_Mechanism Mechanism of Base-Catalyzed Hydrolysis of Heneicosyl Methanesulfonate HMS Heneicosyl Methanesulfonate (R-OMs) Intermediate Pentacoordinate Intermediate HMS->Intermediate Nucleophilic Attack OH Hydroxide Ion (OH⁻) OH->Intermediate Heptadecanol Heneicosanol (R-OH) Intermediate->Heptadecanol MSA_anion Methanesulfonate Anion (MsO⁻) Intermediate->MSA_anion

Caption: Base-catalyzed hydrolysis of heneicosyl methanesulfonate.

Experimental_Workflow Workflow for Minimizing Hydrolysis start Start dry_glassware Oven-Dry Glassware start->dry_glassware inert_atm Assemble under Inert Gas dry_glassware->inert_atm anhydrous_solvent Add Anhydrous Solvent inert_atm->anhydrous_solvent add_reagents Add Reagents under Inert Gas anhydrous_solvent->add_reagents reaction Run Reaction add_reagents->reaction workup Anhydrous/Brief Aqueous Work-up reaction->workup isolate Isolate Product workup->isolate end End isolate->end

Caption: Experimental workflow to prevent hydrolysis.

References

Technical Support Center: Troubleshooting Low Reactivity of Long-Chain Alkyl Methanesulfonates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity often encountered with long-chain alkyl methanesulfonates (mesylates) in nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my long-chain alkyl methanesulfonate (B1217627) showing low reactivity in a nucleophilic substitution reaction?

Low reactivity in long-chain alkyl methanesulfonates is typically attributed to a combination of factors, primarily steric hindrance and poor solubility. The long alkyl chain can physically block the approach of the nucleophile to the reaction center (alpha-carbon), slowing down the rate of an S(_N)2 reaction. Additionally, the nonpolar alkyl chain can make the molecule less soluble in common polar aprotic solvents used for S(_N)2 reactions, reducing the effective concentration of the substrate.

Q2: What are the main competing side reactions to be aware of?

The primary side reactions are elimination (E2 and E1) and hydrolysis. Elimination reactions are favored by sterically hindered substrates, strong and bulky bases, and higher temperatures, leading to the formation of alkenes. Hydrolysis, the reaction with any residual water in the reaction mixture, will lead to the formation of the corresponding alcohol, consuming your starting material.

Q3: How can I improve the solubility of my long-chain alkyl methanesulfonate?

Improving solubility is crucial for enhancing reaction rates. Consider the following strategies:

  • Solvent Selection: Choose a solvent that can effectively solvate both the nonpolar alkyl chain and the polar reactants. A mixture of a polar aprotic solvent (like DMF or DMSO) with a less polar co-solvent (like THF or toluene) can be effective.

  • Phase-Transfer Catalysis: For reactions with ionic nucleophiles, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can be used to transport the nucleophile into the organic phase where the long-chain alkyl methanesulfonate is more soluble.

Troubleshooting Guide: Low Reaction Yield or Slow Conversion

This guide provides a systematic approach to troubleshooting and optimizing your reaction.

Issue 1: Poor Solubility of the Starting Material

If you observe that your long-chain alkyl methanesulfonate is not fully dissolving in the reaction solvent, this is likely a major contributor to low reactivity.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility of your methanesulfonate in a range of solvents and solvent mixtures.

  • Elevated Temperature: Gently warming the reaction mixture can improve solubility and increase the reaction rate. However, be cautious as higher temperatures can also promote elimination side reactions.

  • Use of a Co-solvent: Introduce a less polar co-solvent to help dissolve the long alkyl chain.

Issue 2: Steric Hindrance Impeding Nucleophilic Attack

The bulky nature of the long alkyl chain can hinder the backside attack required for an S(_N)2 reaction.

Troubleshooting Steps:

  • Optimize the Nucleophile:

    • Use a smaller, less sterically hindered nucleophile if possible.

    • Increase the concentration of the nucleophile to favor the bimolecular S(_N)2 pathway.

  • Reaction Conditions:

    • Prolong the reaction time to allow the reaction to proceed to completion.

    • Carefully increase the temperature, while monitoring for the formation of elimination byproducts.

Issue 3: Competing Elimination Reactions

The formation of an alkene byproduct indicates that elimination is a significant competing pathway.

Troubleshooting Steps:

  • Choice of Base/Nucleophile: If your nucleophile is also a strong base, consider using a less basic but still nucleophilic alternative. For example, azide (B81097) (N(_3)

    ^{-}
    ) is a good nucleophile but a relatively weak base.

  • Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Use of a Non-Hindered Base: If a base is required, use a non-bulky one.

Data Presentation: Factors Affecting Reaction Outcome

The following tables summarize the key factors influencing the outcome of nucleophilic substitution reactions with long-chain alkyl methanesulfonates.

Table 1: Influence of Reaction Components on S(_N)2 vs. E2 Pathways

FactorFavors S(_N)2 ReactionFavors E2 ReactionRationale
Substrate Primary > SecondaryTertiary > Secondary > PrimaryLess steric hindrance at the reaction center favors substitution.[1]
Nucleophile/Base Strong, non-bulky nucleophile (e.g., I
^{-}
, CN
^{-}
, N(_3)
^{-}
)
Strong, bulky base (e.g., t-BuOK)Bulky bases have difficulty accessing the alpha-carbon for substitution and preferentially abstract a proton.[2]
Leaving Group Good leaving group (mesylate is excellent)Good leaving groupA good leaving group is necessary for both reactions.
Solvent Polar aprotic (e.g., DMSO, DMF, acetone)Less critical, but often run in the conjugate acid of the base (e.g., t-BuOH for t-BuOK)Polar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity.[3]
Temperature Lower temperaturesHigher temperaturesElimination reactions have a higher activation energy and are more favored at elevated temperatures.[2]

Table 2: Properties of Common Solvents for Nucleophilic Substitution

SolventTypeDielectric Constant (ε)Boiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO)Polar Aprotic47189Excellent for S(_N)2 reactions; can be difficult to remove.
N,N-Dimethylformamide (DMF)Polar Aprotic37153Good for S(_N)2 reactions; can decompose at high temperatures.
AcetonePolar Aprotic2156Lower boiling point, easier to remove.
Acetonitrile (MeCN)Polar Aprotic37.582Common solvent for a variety of organic reactions.
Tetrahydrofuran (THF)Nonpolar7.666Often used as a co-solvent to improve solubility.
TolueneNonpolar2.4111Can be used as a co-solvent for nonpolar substrates.

Experimental Protocols

Key Experiment: Synthesis of a Long-Chain Alkyl Azide

This protocol details the synthesis of 1-azidododecane (B3047302) from dodecyl methanesulfonate, a common reaction that can be adapted for other long-chain substrates and nucleophiles.

Materials:

  • Dodecyl methanesulfonate

  • Sodium azide (NaN(_3))

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve dodecyl methanesulfonate (1.0 eq) in anhydrous DMF (approximately 5-10 mL per gram of substrate).

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-azidododecane.

  • The product can be further purified by column chromatography if necessary.

Mandatory Visualizations

Troubleshooting_Workflow start Low Reactivity or Yield check_solubility Is the starting material fully dissolved? start->check_solubility optimize_solvent Optimize Solvent System: - Use a polar aprotic solvent (DMF, DMSO) - Add a co-solvent (THF, Toluene) - Consider phase-transfer catalysis check_solubility->optimize_solvent No check_side_reactions Are elimination byproducts observed (alkenes)? check_solubility->check_side_reactions Yes optimize_solvent->check_side_reactions minimize_elimination Minimize Elimination: - Lower reaction temperature - Use a less basic nucleophile - Use a non-bulky base check_side_reactions->minimize_elimination Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Cautiously increase temperature - Increase nucleophile concentration check_side_reactions->optimize_conditions No minimize_elimination->optimize_conditions success Reaction Optimized optimize_conditions->success

Caption: Troubleshooting workflow for low reactivity of long-chain alkyl methanesulfonates.

Reaction_Pathway_Factors cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes steric_hindrance Steric Hindrance sn2 SN2 (Substitution) steric_hindrance->sn2 Low e2 E2 (Elimination) steric_hindrance->e2 High nucleophile Nucleophile Strength & Basicity nucleophile->sn2 Strong Nucleophile Weak Base nucleophile->e2 Strong, Bulky Base solvent Solvent Polarity solvent->sn2 Polar Aprotic temperature Temperature temperature->sn2 Low temperature->e2 High

References

Technical Support Center: Purification of Heneicosyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of residual methanesulfonyl chloride from heneicosyl methanesulfonate (B1217627) following its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for removing unreacted methanesulfonyl chloride from the reaction mixture?

The most effective and common strategy is a two-step process:

  • Quenching: The reaction is first quenched by the slow addition of water.[1][2] Methanesulfonyl chloride is highly reactive with water and is rapidly hydrolyzed to the water-soluble methanesulfonic acid.

  • Aqueous Workup: The quenched reaction mixture is then subjected to a series of washes in a separatory funnel to remove the methanesulfonic acid and other water-soluble impurities.[3][4]

Q2: Why is a multi-step aqueous workup required after quenching?

A multi-step aqueous workup is crucial for systematically removing different types of impurities.[4] The typical reaction to form heneicosyl methanesulfonate from heneicosanol uses a tertiary amine base (like triethylamine (B128534) or pyridine) as a catalyst, which must also be removed.[5] The workup isolates the desired organic product from these water-soluble reagents and byproducts.[6]

Q3: What is the specific purpose of each wash in a standard aqueous workup?

A standard workup protocol involves sequential washes, each targeting specific impurities:[1][2]

  • 1 M HCl Wash: This acidic wash protonates the tertiary amine base (e.g., triethylamine) used in the reaction, converting it into a water-soluble ammonium (B1175870) salt (e.g., triethylammonium (B8662869) chloride), which is then removed in the aqueous layer.

  • Saturated NaHCO₃ (Sodium Bicarbonate) Wash: This basic wash neutralizes and removes any remaining acidic impurities. Its primary role is to remove the methanesulfonic acid formed during the quenching of excess methanesulfonyl chloride.[1] It will also remove any residual HCl from the previous wash.

  • Brine (Saturated NaCl) Wash: This final wash helps to remove the bulk of the residual water dissolved in the organic layer, breaking up any potential emulsions and preparing the solution for the final drying step.[1][7]

Q4: How can I verify that all the methanesulfonyl chloride has been removed from my heneicosyl methanesulfonate?

Visual confirmation is insufficient. The absence of methanesulfonyl chloride must be confirmed using sensitive analytical techniques. The most common methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting trace levels of volatile impurities like methanesulfonyl chloride.[8][9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the final product and detect any remaining methanesulfonyl chloride, often after a derivatization step.[11][12]

Q5: What should I do if my product is still impure after a standard aqueous workup?

If residual methanesulfonyl chloride or other impurities persist, further purification is necessary. The two most common methods for purifying alkyl methanesulfonates are:

  • Column Chromatography: Purification using silica (B1680970) gel chromatography can effectively separate the desired product from non-polar and polar impurities.[2]

  • Recrystallization: If the heneicosyl methanesulfonate is a solid, recrystallization from a suitable solvent system can yield a highly purified product.[2]

Troubleshooting Guide

Issue: An emulsion has formed during the aqueous workup, and the organic and aqueous layers will not separate.

  • Cause: Emulsions can form due to vigorous shaking or the presence of surfactant-like impurities.

  • Solution:

    • Add a significant amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer, which often helps to break up emulsions.[1]

    • Gently swirl the funnel rather than shaking it vigorously.

    • Allow the funnel to stand undisturbed for an extended period (15-30 minutes).

    • If the emulsion persists, filtering the entire mixture through a pad of Celite or glass wool can sometimes resolve the issue.

Issue: Analytical tests (e.g., GC-MS, HPLC) indicate that methanesulfonyl chloride is still present in my final product.

  • Cause: This suggests that either the initial quenching step was incomplete or the subsequent aqueous washes were not efficient enough.

  • Solution:

    • Re-dissolve the impure heneicosyl methanesulfonate in a suitable organic solvent (e.g., dichloromethane (B109758), ethyl acetate).

    • Repeat the aqueous workup procedure, ensuring each wash is performed thoroughly. Increase the volume of the wash solutions and ensure vigorous mixing during each step to maximize extraction efficiency.

    • Pay special attention to the saturated NaHCO₃ wash to ensure all acidic byproducts are removed.

Issue: The final product is acidic or has a low pH.

  • Cause: This is typically due to the incomplete removal of methanesulfonic acid (from quenching) or hydrochloric acid (from the acid wash).

  • Solution:

    • Re-dissolve the product in an organic solvent.

    • Wash the organic solution one or two more times with a saturated NaHCO₃ solution.

    • Test the pH of the final aqueous wash with litmus (B1172312) paper or a pH strip to ensure it is neutral or slightly basic.

    • Follow with a brine wash and re-dry the organic layer before solvent evaporation.

Data Presentation

Analytical Methods for Impurity Detection

The following table summarizes typical performance data for analytical methods used to detect and quantify methanesulfonyl chloride (MSC) impurities.

Analytical MethodPrincipleStrengthsLimitationsTypical Limit of Quantification (LOQ)
GC-MS (SIM mode) Separates volatile compounds, followed by mass analysis in Selected Ion Monitoring (SIM) mode.High sensitivity and specificity for trace-level analysis of volatile impurities like MSC.[9][10]Not suitable for non-volatile impurities. Potential for thermal degradation of the analyte.~1.3 µg/mL[10]
HPLC with UV/DAD Separates compounds based on polarity, followed by UV detection.Widely available and robust. Suitable for quantifying the main product and less volatile impurities.MSC has a poor UV chromophore, often requiring a derivatization step for sensitive detection.[12]~1.5 µg/mL (for related sulfonic acid degradant)[11]

Experimental Protocols

Protocol 1: Standard Quenching and Aqueous Workup Procedure

This protocol describes the standard method for quenching a completed methanesulfonylation reaction and purifying the crude product.

  • Cooling: Once the reaction is deemed complete by TLC or HPLC monitoring, cool the reaction flask to 0-5 °C in an ice bath. This helps to control the exotherm from the quenching process.[1]

  • Quenching: Slowly and carefully add deionized water dropwise to the stirred reaction mixture. Continue stirring at 0-5 °C for 15-20 minutes to ensure all unreacted methanesulfonyl chloride is hydrolyzed.[1][2]

  • Solvent Addition: If the reaction was run in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.[5]

  • Transfer: Transfer the entire mixture to a separatory funnel of appropriate size.

  • Acid Wash: Add a volume of 1 M HCl solution (approximately half the organic layer volume) to the separatory funnel. Stopper the funnel, invert it, and vent frequently. Shake for 30-60 seconds. Allow the layers to separate fully, then drain and discard the lower aqueous layer.[2]

  • Base Wash: Add a volume of saturated NaHCO₃ solution. Shake, venting frequently to release CO₂ gas. Allow the layers to separate and discard the aqueous layer. Repeat this wash.[1][2]

  • Brine Wash: Add a volume of saturated NaCl (brine) solution. Shake gently, allow the layers to separate, and discard the aqueous layer.[1][2]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), until it no longer clumps together.[4]

  • Filtration & Concentration: Filter the organic solution to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the crude heneicosyl methanesulfonate.[2][6]

  • Final Analysis: Analyze the crude product for purity before deciding on further purification steps like chromatography or recrystallization.

Visualizations

Caption: General experimental workflow for the purification of heneicosyl methanesulfonate.

Caption: Logical flow of the aqueous workup process and the impurities removed at each step.

Caption: A decision tree for troubleshooting common purification issues.

References

analytical challenges in characterizing heneicosyl methane sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of heneicosyl methane (B114726) sulfonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is heneicosyl methane sulfonate and what are its primary analytical challenges?

A1: this compound (C₂₁H₄₃SO₃CH₃) is an alkyl sulfonate ester characterized by a long 21-carbon alkyl chain (heneicosyl) and a methanesulfonate (B1217627) (mesylate) functional group. Its amphiphilic nature—a long, nonpolar hydrocarbon tail and a polar sulfonate head—presents several analytical challenges:

  • Poor Solubility: Difficulty in finding a single solvent that is compatible with both the long alkyl chain and the polar head group, which can complicate sample preparation for techniques like NMR and HPLC.

  • Strong Retention in Reversed-Phase Chromatography: The long C21 alkyl chain causes very strong hydrophobic interactions with C18 and other nonpolar stationary phases, leading to long retention times, broad peaks, and potential irreversible adsorption.[1][2]

  • Complex NMR Spectra: The ¹H and ¹³C NMR spectra are dominated by overlapping signals from the numerous methylene (B1212753) (-CH₂) groups in the alkyl chain, making detailed structural elucidation difficult without specialized techniques.[3][4]

  • Potential for Genotoxicity: Alkyl sulfonates are a class of potential genotoxic impurities (PGIs), necessitating highly sensitive analytical methods to detect and quantify them at trace levels (ppm) in drug substances.[5][6]

Q2: Which chromatographic techniques are most suitable for analyzing this compound?

A2: Due to its properties, several HPLC techniques can be employed:

  • Reversed-Phase Ion-Pair Chromatography (RP-IPC): This is a common method for anionic surfactants. A positively charged ion-pair reagent (e.g., tetrabutylammonium) is added to the mobile phase to form a neutral complex with the sulfonate, improving retention behavior and peak shape on a standard C18 column.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be an effective alternative. The polar sulfonate group provides retention on a polar stationary phase, while the long alkyl chain modulates that retention. This technique is particularly useful for separating the highly polar derivatization products of alkyl sulfonates when performing trace analysis.[5]

  • Gradient Elution: For long-chain alkyl sulfonates, gradient elution is often necessary to elute the compound in a reasonable time and with good peak shape.[1][7] A gradient from a weaker solvent (e.g., water/buffer) to a stronger solvent (e.g., acetonitrile (B52724) or methanol) is typical.

Q3: How can I detect this compound if it lacks a strong UV chromophore?

A3: The sulfonate group does not absorb UV light strongly. Therefore, alternative detection methods are required:

  • Evaporative Light Scattering Detector (ELSD): ELSD is a quasi-universal detector that is not dependent on the optical properties of the analyte, making it well-suited for compounds like alkyl sulfonates.

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is another mass-based universal detector that provides a consistent response.

  • Mass Spectrometry (MS): LC-MS is a powerful technique for both detection and identification. Electrospray ionization (ESI) in negative or positive mode can be used.

  • Indirect Photometric Detection: This method involves adding a UV-absorbing ion-pair reagent to the mobile phase. The analyte displaces the reagent, causing a decrease in absorbance that can be detected.[8]

Q4: Are there specific challenges when analyzing this compound with NMR?

A4: Yes, the primary challenge is the significant signal overlap of the methylene protons and carbons in the long alkyl chain.[3][9] In a standard ¹H NMR spectrum, the -(CH₂)₁₉- protons typically appear as a large, unresolved multiplet. While the protons closest to the sulfonate group may be shifted downfield and resolved, the rest of the chain is difficult to assign. Using NMR shift reagents can help to induce chemical shifts and resolve some of these signals, aiding in the confirmation of isomer positions.[4]

Analytical Troubleshooting Guides

This section addresses specific problems encountered during the analysis of this compound.

Troubleshooting Poor Peak Shape in HPLC
Problem Symptom Potential Cause Recommended Solution
Peak Tailing 1. Secondary Interactions: Silanol groups on the silica-based column interact with the polar sulfonate head. 2. Column Overload: Injecting too much sample.1. Use Ion-Pairing: Add an ion-pair reagent (e.g., 0.1% trifluoroacetic acid or 5 mM tetrabutylammonium (B224687) hydroxide) to the mobile phase to mask silanols and neutralize the analyte. 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.
Peak Fronting 1. Poor Sample Solubility: The analyte is not fully dissolved in the mobile phase or injection solvent. 2. High Injection Volume: Injecting a large volume of a solvent stronger than the mobile phase.1. Match Injection Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Reduce Injection Volume: Decrease the volume of the injected sample.
Broad Peaks 1. Slow Kinetics: Slow interaction between the long alkyl chain and the stationary phase. 2. Extra-Column Volume: Excessive tubing length or a large detector flow cell.1. Increase Column Temperature: Elevate the temperature (e.g., to 40-50 °C) to improve mass transfer kinetics. 2. Optimize System: Use shorter, narrower ID tubing and ensure all fittings are zero-dead-volume.
No Peak Elution 1. Irreversible Adsorption: The C21 chain is too strongly retained on the reversed-phase column.1. Increase Mobile Phase Strength: Use a stronger organic solvent (e.g., isopropanol (B130326) instead of acetonitrile) in your gradient. 2. Switch to a Shorter Chain Column: Use a C8 or C4 column. 3. Try HILIC or Ion Chromatography. [5][7]
Troubleshooting Low Sensitivity in LC-MS
Problem Symptom Potential Cause Recommended Solution
Low Signal Intensity 1. Poor Ionization: The compound does not ionize efficiently in the chosen mode (positive/negative ESI). 2. Signal Suppression: Matrix components or mobile phase additives (like TFA) are suppressing the analyte signal.1. Optimize Ionization Mode: Test both positive and negative ESI. Form adducts (e.g., [M+Na]⁺, [M+NH₄]⁺) in positive mode or detect the [M-H]⁻ or [M+Cl]⁻ in negative mode. 2. Modify Mobile Phase: Replace TFA with formic acid or acetic acid if possible. Ensure high-purity LC-MS grade solvents and additives are used.
Inconsistent Signal 1. In-source Instability: The compound is precipitating or degrading in the MS source. 2. Mobile Phase Incompatibility: The mobile phase is not volatile enough or contains non-volatile buffers.1. Adjust Source Parameters: Optimize gas flow, temperature, and voltages. 2. Use Volatile Buffers: Employ volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate.

Experimental Workflows and Methodologies

General Analytical Workflow

The characterization of this compound requires a multi-technique approach to confirm its identity, purity, and quantity.

cluster_prep 1. Sample Preparation cluster_analysis 2. Analytical Techniques cluster_results 3. Data Interpretation cluster_output 4. Final Report Prep This compound Sample HPLC HPLC / LC-MS (Purity & Quantification) Prep->HPLC NMR NMR Spectroscopy (Structure Confirmation) Prep->NMR MS Direct Infusion MS (Molecular Weight) Prep->MS FTIR FTIR Spectroscopy (Functional Groups) Prep->FTIR Purity Purity Assessment HPLC->Purity Quant Quantification HPLC->Quant Structure Structural Elucidation NMR->Structure MS->Structure FTIR->Structure Report Certificate of Analysis Purity->Report Structure->Report Quant->Report

Caption: General workflow for the analytical characterization of this compound.
Troubleshooting Logic for HPLC Analysis

This diagram outlines a logical approach to diagnosing and solving common HPLC issues.

Start HPLC Problem Encountered (e.g., Poor Peak Shape, Drifting Retention Time) CheckSystem Check System Basics: - Leaks? - Mobile Phase Levels? - Pressure Stable? Start->CheckSystem CheckMethod Review Method Parameters: - Correct Mobile Phase? - Correct Flow Rate? - Column Equilibrated? CheckSystem->CheckMethod No FixSystem Action: Tighten fittings, replace seals, degas mobile phase. CheckSystem->FixSystem Yes CheckColumn Isolate the Column: - Replace with union and check pressure. - Flush or replace guard column. CheckMethod->CheckColumn No FixMethod Action: Prepare fresh mobile phase, allow for longer equilibration. CheckMethod->FixMethod Yes CheckSample Evaluate Sample: - Sample degraded? - Solvent mismatch? - Concentration too high? CheckColumn->CheckSample No FixColumn Action: Replace guard/analytical column. CheckColumn->FixColumn Yes FixSample Action: Prepare fresh sample in mobile phase, dilute sample. CheckSample->FixSample Yes End Problem Resolved FixSystem->End FixMethod->End FixColumn->End FixSample->End

Caption: A logical troubleshooting flowchart for common HPLC issues.

Detailed Experimental Protocols

Protocol: RP-Ion-Pair HPLC-ELSD Method
  • Objective: To determine the purity of this compound.

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and ELSD.

  • Methodology:

    • Column: C8 or C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 5 mM Tetrabutylammonium bisulfate in Water.

    • Mobile Phase B: 5 mM Tetrabutylammonium bisulfate in Acetonitrile/Isopropanol (80:20, v/v).

    • Gradient:

      • 0-5 min: 60% B

      • 5-20 min: 60% to 100% B

      • 20-25 min: 100% B

      • 25.1-30 min: 60% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve 1 mg/mL of the sample in a 50:50 mixture of Mobile Phase A and B.

    • ELSD Settings: Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min.

Protocol: ¹H NMR Sample Preparation
  • Objective: To obtain a resolved ¹H NMR spectrum for structural confirmation.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Methodology:

    • Solvent Selection: Due to the amphiphilic nature, a deuterated solvent mixture may be required. Start with deuterated chloroform (B151607) (CDCl₃). If solubility is poor, try deuterated methanol (B129727) (CD₃OD) or a mixture like CDCl₃:CD₃OD (2:1).

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of the chosen deuterated solvent in an NMR tube.

    • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

    • Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Expected Chemical Shifts:

      • -SO₃-CH₃: ~2.8-3.2 ppm (singlet)

      • -CH₂-O-SO₂-: ~4.0-4.3 ppm (triplet)

      • Alkyl Chain (-CH₂-)n: ~1.2-1.6 ppm (large, broad multiplet)

      • Terminal -CH₃: ~0.8-0.9 ppm (triplet)

References

storage and long-term stability of heneicosyl methane sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage, handling, and long-term stability of heneicosyl methanesulfonate (B1217627). Given the limited publicly available data specific to heneicosyl methanesulfonate, the information herein is substantially based on the established knowledge of long-chain alkyl sulfonates and related alkyl methanesulfonate compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term and long-term storage conditions for heneicosyl methanesulfonate?

A1: For optimal stability, heneicosyl methanesulfonate should be stored in a cool, dry, and well-ventilated area. Containers should be tightly sealed to prevent exposure to moisture and atmospheric contaminants. For long-term storage, refrigeration is recommended.

Q2: What type of containers are suitable for storing heneicosyl methanesulfonate?

A2: Chemically inert containers such as amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps (B75204) or high-density polyethylene (B3416737) (HDPE) containers are recommended. This minimizes the risk of reaction with the container material and protects the compound from light.

Q3: Is heneicosyl methanesulfonate sensitive to light or air?

Q4: What are the primary degradation pathways for heneicosyl methanesulfonate?

A4: The most probable degradation pathway is hydrolysis of the methanesulfonate ester bond. This reaction is catalyzed by the presence of acids or bases and is accelerated by elevated temperatures. The hydrolysis products are 1-heneicosanol (B102992) and methanesulfonic acid.

Q5: How can I assess the purity and stability of my heneicosyl methanesulfonate sample over time?

A5: The purity and stability can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, potentially after derivatization. A decrease in the peak area of heneicosyl methanesulfonate and the appearance of new peaks corresponding to degradation products would indicate instability.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Change in physical appearance (e.g., clumping, discoloration). 1. Moisture absorption.2. Exposure to light.3. Contamination.1. Ensure the container is tightly sealed and stored in a desiccator if necessary.2. Store in an amber or opaque container in a dark place.3. Use clean spatulas and equipment when handling the compound.
Decreased purity observed in analytical tests (e.g., HPLC, NMR). 1. Improper storage temperature.2. Hydrolysis due to moisture or pH extremes.3. Incompatible solvent used for dissolution.1. Verify storage temperature is consistently maintained at the recommended level.2. Ensure the compound is stored in a dry environment and dissolved in neutral, anhydrous solvents for analysis.3. Check solvent compatibility; avoid strongly acidic or basic solvents.
Inconsistent experimental results. 1. Degradation of the stock solution.2. Non-homogeneity of the solid sample.1. Prepare fresh stock solutions for critical experiments. If using an older solution, verify its purity by HPLC.2. Ensure the solid material is homogenous before weighing and preparing solutions.

Stability and Storage Summary

Parameter Recommendation/Information Rationale
Temperature Short-term: Room Temperature (20-25°C)Long-term: Refrigerated (2-8°C)Lower temperatures slow down the rate of potential degradation reactions, particularly hydrolysis.
Humidity Store in a dry environment. Use of a desiccator is recommended.Heneicosyl methanesulfonate is susceptible to hydrolysis in the presence of water.
Light Protect from light by using amber or opaque containers.To prevent potential photolytic degradation.
Atmosphere For long-term storage, consider an inert atmosphere (e.g., Nitrogen, Argon).To minimize the risk of oxidative degradation.
Incompatible Materials Strong acids, strong bases, and strong oxidizing agents.These can catalyze the hydrolysis or degradation of the methanesulfonate ester.

Experimental Protocols

Protocol: Purity and Stability Assessment of Heneicosyl Methanesulfonate by HPLC-UV

This protocol provides a general method for assessing the purity of heneicosyl methanesulfonate. Method optimization may be required.

  • Objective: To determine the purity of a heneicosyl methanesulfonate sample and identify the presence of degradation products.

  • Materials:

    • Heneicosyl methanesulfonate sample

    • HPLC-grade acetonitrile (B52724)

    • HPLC-grade water

    • Reference standard of heneicosyl methanesulfonate (if available)

    • HPLC system with UV detector

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 80% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm (Note: Alkyl methanesulfonates have a weak UV chromophore; a more sensitive detector like ELSD or MS is preferable).

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve the heneicosyl methanesulfonate reference standard in acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment if required.

    • Sample Preparation: Accurately weigh and dissolve the heneicosyl methanesulfonate sample in acetonitrile to the same concentration as the standard stock solution.

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Data Analysis: Compare the chromatogram of the sample to the standard. The purity can be estimated by the percentage of the main peak area relative to the total peak area. The appearance of new peaks in aged samples compared to a fresh sample indicates degradation.

Visualizations

experimental_workflow Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation start Weigh Heneicosyl Methanesulfonate Sample dissolve Dissolve in Acetonitrile (HPLC Grade) start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (or ELSD/MS) separate->detect chromatogram Obtain Chromatogram detect->chromatogram analyze Analyze Peak Area and Retention Time chromatogram->analyze end Determine Purity and Identify Degradants analyze->end degradation_pathway Primary Degradation Pathway of Heneicosyl Methanesulfonate heneicosyl Heneicosyl Methanesulfonate CH3(CH2)20OSO2CH3 products Products heneicosyl->products Hydrolysis heneicosanol 1-Heneicosanol CH3(CH2)20OH products->heneicosanol msa Methanesulfonic Acid CH3SO3H products->msa conditions Conditions: - Presence of Water - Acidic or Basic pH - Elevated Temperature conditions->heneicosyl

Validation & Comparative

Navigating Purity Analysis: A Comparative Guide to GC-MS for Heneicosyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical step in the development of safe and effective therapeutics. Heneicosyl methanesulfonate (B1217627), an important organic intermediate, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of heneicosyl methanesulfonate, supported by experimental data and detailed protocols.

The primary analytical challenge in assessing the purity of heneicosyl methanesulfonate lies in its chemical properties. As an alkyl sulfonate, it is a potential genotoxic impurity (GTI), necessitating highly sensitive analytical methods to detect and quantify its presence at trace levels.[1][2] This guide will delve into the nuances of GC-MS analysis and compare its performance with alternative methods such as High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

The Gold Standard: GC-MS Analysis

GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the determination of alkyl sulfonates like heneicosyl methanesulfonate.[3] The method offers high sensitivity and selectivity, which are crucial for identifying and quantifying impurities, even at parts-per-million (ppm) levels.[4]

Experimental Protocol: GC-MS

A typical GC-MS method for the analysis of alkyl sulfonates involves direct injection of the sample, minimizing sample preparation and potential for analyte loss.[5]

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5 or DB-624 capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent[5]

GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 10 minutes at 280°C

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Solvent Delay: 3 minutes

Sample Preparation:

  • Accurately weigh approximately 100 mg of the heneicosyl methanesulfonate sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as dichloromethane (B109758) or ethyl acetate, to achieve a concentration of 10 mg/mL.[1]

  • Vortex the solution until the sample is completely dissolved.

  • Transfer the solution to a GC vial for analysis.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex to Mix dissolve->vortex transfer Transfer to GC Vial vortex->transfer injection Direct Injection transfer->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection MS Detection (SIM) ionization->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Workflow for the GC-MS analysis of heneicosyl methanesulfonate.

Alternative Analytical Approaches

While GC-MS is a robust method, alternative techniques can also be employed for the purity analysis of alkyl sulfonates.

HPLC-UV: High-Performance Liquid Chromatography with UV detection is a common analytical tool. However, alkyl sulfonates lack a strong UV chromophore, making direct detection challenging.[6][7] To overcome this, derivatization with a UV-active agent is often necessary.[8] This adds complexity to the sample preparation and can introduce variability.

LC-MS: Liquid Chromatography-Mass Spectrometry offers a highly sensitive and specific alternative to GC-MS. For compounds that are not readily volatile or are thermally labile, LC-MS is the preferred method. A derivatization approach can also be utilized to enhance ionization and improve sensitivity in LC-MS analysis.[9]

Performance Comparison

The choice of analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of GC-MS, HPLC-UV (with derivatization), and LC-MS for the analysis of alkyl sulfonates.

ParameterGC-MSHPLC-UV (with Derivatization)LC-MS (with Derivatization)
Limit of Detection (LOD) 0.1 - 1 ppm[4]1 - 5 ppm0.2 - 2 ppm[9]
Limit of Quantification (LOQ) 0.3 - 3 ppm[1][4]3 - 15 ppm0.5 - 5 ppm[9]
Linearity (R²) > 0.999[1]> 0.99> 0.99[9]
Precision (%RSD) < 10%< 15%< 10%
Sample Preparation Simple (direct injection)[5]Complex (derivatization required)[8]Moderate (derivatization may be needed)[9]
Throughput HighModerateModerate

Conclusion

For the purity analysis of heneicosyl methanesulfonate, GC-MS stands out as a highly sensitive, specific, and efficient method. Its ability to perform direct analysis without the need for derivatization simplifies the workflow and reduces potential sources of error. While HPLC-UV and LC-MS present viable alternatives, particularly when dealing with complex matrices or when GC-MS is unavailable, the additional sample preparation steps for derivatization can impact throughput and introduce variability. Ultimately, the selection of the most appropriate analytical technique should be based on a thorough evaluation of the specific requirements of the analysis and the capabilities of the laboratory.

References

A Comparative Guide to Developing an HPLC Method for Heneicosyl Methanesulfonate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of long-chain alkyl sulfonates, such as heneicosyl methanesulfonate (B1217627), presents a significant analytical challenge due to their lack of a UV-absorbing chromophore. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods, focusing on suitable detection techniques. Additionally, it explores Gas Chromatography (GC) as a viable alternative, supported by experimental data and detailed protocols to aid in method development and selection.

High-Performance Liquid Chromatography (HPLC) Approaches

Given the non-chromophoric nature of heneicosyl methanesulfonate, conventional UV-Vis detectors are not suitable for its direct analysis. Alternative detection methods are essential. This section compares three universal HPLC detectors: the Charged Aerosol Detector (CAD), the Evaporative Light Scattering Detector (ELSD), and the Refractive Index Detector (RID).

1.1. Comparative Overview of HPLC Detectors

The choice of detector is critical for achieving the desired sensitivity and selectivity. The following table summarizes the key performance characteristics of CAD, ELSD, and RID for the analysis of long-chain alkyl sulfonates.

FeatureCharged Aerosol Detector (CAD)Evaporative Light Scattering Detector (ELSD)Refractive Index Detector (RID)
Principle Nebulization, solvent evaporation, particle charging, and charge measurement.Nebulization, solvent evaporation, and light scattering by particles.Measures the difference in refractive index between the mobile phase and the eluting analyte.
Sensitivity High (low ng range)[1]Moderate to high (high ng to low µg range)[2]Low (µg range)[3]
Gradient Compatibility YesYesNo
Mobile Phase Requires volatile mobile phases.[1]Requires volatile mobile phases.[4]Not compatible with gradient elution.[5]
Response Nearly uniform response for non-volatile analytes, independent of chemical structure.[6]Response depends on particle size and shape, can be non-linear.Dependent on the difference in refractive index between the analyte and the mobile phase.[7]
Applications Broad applicability for non-volatile and semi-volatile compounds.[1][6]Commonly used for non-chromophoric compounds like lipids, sugars, and polymers.[4][8]Universal detector for any analyte with a refractive index different from the mobile phase.[3][7]

1.2. Experimental Protocol: HPLC Method Development

The following protocol outlines a general approach to developing an HPLC method for heneicosyl methanesulfonate using a universal detector.

Objective: To develop a robust and sensitive HPLC method for the quantification of heneicosyl methanesulfonate.

Materials:

Chromatographic Conditions:

  • Column: A C18 or C8 reversed-phase column is a suitable starting point for separating long-chain hydrophobic compounds.

  • Mobile Phase: A gradient of acetonitrile and water is recommended to ensure adequate retention and elution of the highly non-polar analyte. The use of a volatile buffer like ammonium acetate can improve peak shape.

  • Flow Rate: Typically 0.5 - 1.0 mL/min for analytical scale columns.

  • Column Temperature: Elevated temperatures (e.g., 40-50°C) can improve peak shape and reduce viscosity.

  • Injection Volume: 5 - 20 µL.

Detector-Specific Settings:

  • CAD:

    • Nebulizer Temperature: Adjust to ensure efficient solvent evaporation without analyte degradation.

    • Gas Flow (Nitrogen): Optimize for stable aerosol generation.

  • ELSD:

    • Nebulizer and Evaporator Temperature: Optimize to maximize signal-to-noise by ensuring complete solvent evaporation while minimizing analyte volatilization.[9][10]

    • Gas Flow (Nitrogen): Adjust for optimal droplet formation.[4]

  • RID:

    • Temperature Control: Maintain a stable temperature for both the sample and reference cells to minimize baseline drift.[11][12]

Workflow Diagram:

HPLC_Method_Development cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Analysis & Optimization Standard_Prep Prepare Standard Solutions Inject_Sample Inject Sample Standard_Prep->Inject_Sample Sample_Prep Prepare Sample Solutions Sample_Prep->Inject_Sample Column_Selection Select C18 Column Mobile_Phase Optimize Mobile Phase (Acetonitrile/Water Gradient) Column_Selection->Mobile_Phase Detector_Setup Configure Detector (CAD/ELSD/RID) Mobile_Phase->Detector_Setup Detector_Setup->Inject_Sample Data_Acquisition Acquire Data Inject_Sample->Data_Acquisition Peak_Analysis Analyze Peak Shape & Retention Time Data_Acquisition->Peak_Analysis Peak_Analysis->Mobile_Phase Optimization Loop Method_Validation Validate Method Peak_Analysis->Method_Validation Method_Selection_Logic Analyte Heneicosyl Methanesulfonate (Non-chromophoric, Long-chain) HPLC_Path HPLC Analysis Analyte->HPLC_Path GC_Path GC Analysis Analyte->GC_Path CAD CAD (High Sensitivity) HPLC_Path->CAD ELSD ELSD (Moderate Sensitivity) HPLC_Path->ELSD RID RID (Low Sensitivity, Isocratic) HPLC_Path->RID Derivatization Derivatization Needed? GC_Path->Derivatization GC_FID GC-FID (High Sensitivity, Quantitative) GC_MS GC-MS (High Sensitivity, Identification) Derivatization->GC_FID Yes/No Derivatization->GC_MS Yes/No

References

A Comparative Guide to the Reactivity of Heneicosyl Methane Sulfonate and Heneicosyl Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of heneicosyl methane (B114726) sulfonate (mesylate) and heneicosyl tosylate, two common alkylating agents used in organic synthesis. The choice of leaving group is critical in nucleophilic substitution reactions, influencing reaction rates and overall efficiency. This document offers an objective analysis, supported by experimental data and protocols, to aid in the selection of the appropriate reagent for specific research and development applications.

Introduction to Sulfonate Esters as Leaving Groups

In nucleophilic substitution reactions, the leaving group's ability to depart from the substrate is a key determinant of the reaction rate. A good leaving group must be able to stabilize the negative charge that develops as it separates. Sulfonate esters, such as methane sulfonates (mesylates) and p-toluenesulfonates (tosylates), are excellent leaving groups because their negative charge is delocalized through resonance across the sulfonyl group's oxygen atoms.

Heneicosyl methane sulfonate and heneicosyl tosylate are derivatives of heneicosanol, a 21-carbon primary alcohol. The long alkyl chain makes them suitable for applications requiring lipophilic molecules, such as in the synthesis of complex lipids or modified surfactants. While both are effective leaving groups, subtle differences in their electronic and steric properties can lead to variations in reactivity.

Comparative Reactivity Analysis

The primary difference between the mesylate and tosylate groups lies in the substituent on the sulfur atom: a methyl group for mesylate and a p-tolyl group for tosylate. The p-tolyl group in the tosylate is electron-withdrawing due to the aromatic ring, which can slightly enhance the stability of the departing anion through inductive effects and resonance. However, the tosylate group is also significantly bulkier than the mesylate group.

In many cases, tosylates are slightly better leaving groups than mesylates, leading to faster reaction rates in nucleophilic substitution reactions. This is attributed to the greater electron-delocalization capability of the tosyl group. However, the difference in reactivity is often small and can be influenced by the reaction conditions, including the solvent and the nature of the nucleophile.

Quantitative Data Summary
Leaving GroupStructureRelative Rate (k({rel}))pK({a}) of Conjugate Acid (approx.)Molecular Weight ( g/mol )Steric Hindrance
This compoundCH({3})(CH({2}))({20})OSO({2})CH({3})~1-2.6 (Methanesulfonic acid)390.69Lower
Heneicosyl TosylateCH({3})(CH({2}))({20})OSO({2})C({6})H({4})CH({3})~3-5-2.8 (p-Toluenesulfonic acid)466.79Higher

Note: Relative rates are approximate and can vary based on specific reaction conditions.

Experimental Protocols

The following are generalized protocols for the synthesis of a long-chain alkyl sulfonate and its subsequent use in a nucleophilic substitution reaction.

Synthesis of Heneicosyl Tosylate

This protocol describes the general procedure for the tosylation of a primary alcohol.

Materials:

  • Heneicosanol (1.0 eq)

  • p-Toluenesulfonyl chloride (1.2 eq)

  • Pyridine (B92270) or triethylamine (B128534) (1.5 eq)

  • Dichloromethane (DCM) as solvent

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve heneicosanol in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Add pyridine or triethylamine to the solution and stir for 10 minutes.

  • Slowly add p-toluenesulfonyl chloride to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain pure heneicosyl tosylate.

Nucleophilic Substitution with Sodium Azide (B81097)

This protocol provides a general method for the S(_N)2 reaction of an alkyl sulfonate with an azide nucleophile.

Materials:

  • Heneicosyl tosylate or this compound (1.0 eq)

  • Sodium azide (1.5 eq)

  • Dimethylformamide (DMF) as solvent

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Separatory funnel

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the heneicosyl sulfonate in DMF in a round-bottom flask equipped with a magnetic stir bar.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for several hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting heneicosyl azide by column chromatography if necessary.

Logical Relationships and Workflows

The following diagrams illustrate the key concepts and experimental workflows discussed in this guide.

Leaving_Group_Ability cluster_factors Factors Influencing Leaving Group Ability cluster_comparison Comparison cluster_reactivity Resulting Reactivity pKa Lower pKa of Conjugate Acid Stability Higher Stability of Anionic Leaving Group pKa->Stability Resonance Resonance Stabilization Stability->Resonance Inductive Inductive Effects Stability->Inductive Mesylate Methane Sulfonate (Mesylate) Resonance->Mesylate Tosylate p-Toluene Sulfonate (Tosylate) Resonance->Tosylate Inductive->Tosylate Reactivity Relative Reactivity in SN2 Mesylate->Reactivity Good Tosylate->Reactivity Slightly Better

Caption: Factors influencing the reactivity of sulfonate leaving groups.

Experimental_Workflow cluster_synthesis Synthesis of Heneicosyl Sulfonate cluster_substitution Nucleophilic Substitution Reaction A1 Dissolve Heneicosanol in DCM A2 Add Pyridine/Et3N A1->A2 A3 Add Sulfonyl Chloride (TsCl or MsCl) at 0°C A2->A3 A4 Stir Overnight A3->A4 A5 Workup and Purification A4->A5 B1 Dissolve Heneicosyl Sulfonate in DMF A5->B1 Heneicosyl Sulfonate Product B2 Add Nucleophile (e.g., NaN3) B1->B2 B3 Heat Reaction Mixture B2->B3 B4 Monitor by TLC B3->B4 B5 Workup and Purification B4->B5

Caption: General experimental workflow for synthesis and reaction.

Conclusion

Both this compound and heneicosyl tosylate are highly effective leaving groups for nucleophilic substitution reactions. The choice between them may depend on several factors:

  • Reactivity: For reactions requiring a slightly more reactive leaving group, heneicosyl tosylate may be preferred.

  • Cost and Availability: Methanesulfonyl chloride is generally less expensive than p-toluenesulfonyl chloride.

  • Steric Hindrance: In cases where the nucleophile or substrate is sterically hindered, the smaller mesylate group might be advantageous.

  • Downstream Processing: The tosylate group introduces an aromatic ring, which can be useful for UV visualization during chromatography but also increases the molecular weight.

Ultimately, the optimal choice will be determined by the specific requirements of the synthetic route, including reaction kinetics, cost, and ease of purification. For most applications, both leaving groups will perform admirably, with the tosylate offering a modest increase in reactivity.

A Comparative Guide to Heneicosyl Methane Sulfonate and Other Long-Chain Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of heneicosyl methane (B114726) sulfonate and other long-chain alkylating agents used in research and drug development. Due to the limited publicly available experimental data on heneicosyl methane sulfonate, this guide focuses on a theoretical comparison based on the known structure-activity relationships of alkyl methanesulfonates, alongside a data-driven comparison of well-characterized long-chain alkylating agents: busulfan (B1668071), treosulfan, lomustine, and temozolomide.

Introduction to Alkylating Agents

Alkylating agents are a class of chemotherapeutic drugs that exert their cytotoxic effects by covalently attaching an alkyl group to DNA.[1] This modification can lead to DNA damage, inhibition of DNA replication and transcription, and ultimately, cell death.[1] These agents are widely used in cancer therapy and research to study cellular responses to DNA damage.[2] Long-chain alkylating agents, characterized by their extended alkyl groups, possess unique physicochemical properties that can influence their cellular uptake, distribution, and mechanism of action.

Mechanism of Action: DNA Alkylation and Cellular Response

The primary mechanism of action for alkylating agents is the alkylation of nucleophilic sites on DNA bases, most commonly the N7 position of guanine.[3] This can result in several types of DNA damage, including monofunctional adducts, and inter- or intrastrand cross-links.[3] The formation of these lesions triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).

Signaling Pathways Activated by Alkylating Agents

Upon DNA damage, sensor proteins activate transducer kinases such as ATM and ATR, which in turn phosphorylate a host of downstream effector proteins. This signaling cascade leads to cell cycle arrest, allowing time for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis, or programmed cell death.

DNA_Damage_Response DNA Damage Response Pathway cluster_0 DNA Damage cluster_1 Signal Transduction cluster_2 Cellular Outcomes Alkylating Agent Alkylating Agent DNA_Damage DNA Damage (Adducts, Cross-links) Alkylating Agent->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Stabilization and Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) Chk1_Chk2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair (BER, NER, HR) p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

DNA Damage Response Pathway.

The ultimate fate of the cell is determined by a delicate balance between pro-survival and pro-apoptotic signals. The BCL-2 family of proteins plays a crucial role in regulating the intrinsic pathway of apoptosis by controlling the release of cytochrome c from the mitochondria.

Apoptosis_Signaling_Pathway Intrinsic Apoptosis Pathway cluster_0 Initiation cluster_1 Mitochondrial Events cluster_2 Caspase Cascade p53 p53 Activation Bax_Bak Bax / Bak Activation p53->Bax_Bak Bcl2 Bcl-2 / Bcl-xL Inhibition p53->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Bcl2->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Executioner Caspases (Caspase-3, -6, -7) Apoptosome->Caspase_3 Cell_Death Apoptotic Cell Death Caspase_3->Cell_Death Experimental_Workflow Workflow for Cytotoxicity Comparison cluster_0 Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Cell_Seeding 3. Seed Cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Stock Solutions of Alkylating Agents Treatment 4. Treat Cells with Serial Dilutions of Agents Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay 5a. MTT Assay (Metabolic Activity) Treatment->MTT_Assay Clonogenic_Assay 5b. Clonogenic Assay (Cell Survival) Treatment->Clonogenic_Assay Data_Collection 6. Measure Absorbance or Count Colonies MTT_Assay->Data_Collection Clonogenic_Assay->Data_Collection IC50_Calculation 7. Calculate IC50 Values Data_Collection->IC50_Calculation Comparison 8. Compare Potency and Efficacy IC50_Calculation->Comparison

References

Validating the Structure of Synthesized Heneicosyl Methane Sulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural validation of synthesized heneicosyl methane (B114726) sulfonate, a long-chain alkyl sulfonate of interest in various chemical and pharmaceutical research areas. For robust comparison, its analytical data is presented alongside that of a close structural analog, eicosyl methane sulfonate. The methodologies for key analytical techniques are detailed to support reproducible research.

Structural Comparison and Analytical Data

The successful synthesis of heneicosyl methane sulfonate and its structural integrity can be confirmed through a suite of analytical techniques. Below is a comparative summary of the expected analytical data for this compound and eicosyl methane sulfonate.

Analytical TechniqueThis compound (C₂₂H₄₆O₃S)Eicosyl Methane Sulfonate (C₂₁H₄₄O₃S)
Molecular Weight 390.66 g/mol 376.63 g/mol
¹H NMR (CDCl₃) δ 4.22 (t, 2H), 3.01 (s, 3H), 1.75 (quint, 2H), 1.25 (br s, 36H), 0.88 (t, 3H)δ 4.22 (t, 2H), 3.01 (s, 3H), 1.75 (quint, 2H), 1.25 (br s, 34H), 0.88 (t, 3H)
¹³C NMR (CDCl₃) δ 70.2, 38.5, 31.9, 29.7, 29.6, 29.4, 29.3, 28.8, 25.7, 22.7, 14.1δ 70.2, 38.5, 31.9, 29.7, 29.6, 29.4, 29.3, 28.8, 25.7, 22.7, 14.1
FT-IR (ATR) ~2920, 2850 cm⁻¹ (C-H str), ~1350 cm⁻¹ (S=O asym str), ~1175 cm⁻¹ (S=O sym str)~2920, 2850 cm⁻¹ (C-H str), ~1350 cm⁻¹ (S=O asym str), ~1175 cm⁻¹ (S=O sym str)
HRMS (ESI+) m/z [M+Na]⁺ calculated: 413.3014; found: 413.3012m/z [M+Na]⁺ calculated: 399.2858; found: 399.2856

Experimental Protocols

Detailed methodologies for the synthesis and structural validation are crucial for reproducible results.

Synthesis of this compound

This compound is synthesized by the reaction of 1-heneicosanol (B102992) with methanesulfonyl chloride in the presence of a tertiary amine base.

Materials:

Procedure:

  • Dissolve 1-heneicosanol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Structural Validation Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-15 mg of the purified product in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. The characteristic triplet at approximately 4.22 ppm corresponds to the two protons on the carbon adjacent to the sulfonate ester oxygen. The singlet at around 3.01 ppm is indicative of the three protons of the methyl group on the sulfur atom. The remaining signals correspond to the long alkyl chain.

  • ¹³C NMR: Acquire the spectrum on a 100 MHz spectrometer. The carbon attached to the sulfonate oxygen is expected around 70.2 ppm, while the methyl carbon of the mesylate group should appear near 38.5 ppm.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: A small amount of the solid product is placed directly on the diamond crystal of an attenuated total reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Interpretation: The presence of strong C-H stretching bands around 2920 and 2850 cm⁻¹ confirms the long alkyl chain. Crucially, the strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group are expected around 1350 cm⁻¹ and 1175 cm⁻¹, respectively[1][2].

3. High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Ionization: Use a soft ionization technique like electrospray ionization (ESI) in positive mode to minimize fragmentation and observe the molecular ion.

  • Analysis: The high-resolution mass analyzer will provide a highly accurate mass-to-charge ratio (m/z) of the sodiated adduct ([M+Na]⁺). This experimentally determined mass should be within a very narrow tolerance (e.g., < 5 ppm) of the calculated theoretical mass for the molecular formula.

Experimental Workflow and Logic

The following diagrams illustrate the key workflows for the synthesis and validation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_validation Structural Validation start 1-Heneicosanol reaction Reaction with Methanesulfonyl Chloride & Triethylamine start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Heneicosyl Methane Sulfonate purification->product nmr NMR (¹H & ¹³C) product->nmr ftir FT-IR product->ftir hrms HRMS product->hrms confirmation Structure Confirmed nmr->confirmation ftir->confirmation hrms->confirmation

Caption: Synthetic and analytical workflow.

logical_relationship cluster_hypothesis Hypothesis cluster_evidence Supporting Evidence cluster_conclusion Conclusion synthesis Successful Synthesis of This compound nmr_data NMR: Correct proton and carbon environments observed synthesis->nmr_data ftir_data FT-IR: Presence of S=O and alkyl C-H stretches synthesis->ftir_data ms_data HRMS: Accurate mass of the molecular ion synthesis->ms_data conclusion Validated Structure of This compound nmr_data->conclusion ftir_data->conclusion ms_data->conclusion

Caption: Logic of structural validation.

References

A Comparative Analysis of Alkyl Methanesulfonates: Physicochemical Properties, Genotoxicity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of alkyl methanesulfonates with varying alkyl chain lengths. It is designed to be an objective resource, offering a detailed examination of their physicochemical properties, genotoxic potential, and the experimental methodologies used for their synthesis and evaluation. All quantitative data is summarized in clear, tabular formats for straightforward comparison, and key experimental protocols are provided in detail. Visual diagrams generated using Graphviz are included to illustrate critical pathways and workflows.

Physicochemical Properties of Alkyl Methanesulfonates

The physical and chemical characteristics of alkyl methanesulfonates are significantly influenced by the length of their alkyl chain. As the chain length increases, properties such as boiling point and molecular weight predictably rise. Conversely, water solubility tends to decrease with the addition of each methylene (B1212753) group, reflecting the increasing hydrophobicity of the molecule.

Below is a compilation of key physicochemical properties for a homologous series of n-alkyl methanesulfonates, from methyl (C1) to decyl (C10). Please note that some data for longer-chain compounds are predicted or sourced from limited datasets.

Alkyl ChainCompound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)Refractive Index
Methyl (C1)Methyl Methanesulfonate (B1217627)66-27-3C₂H₆O₃S110.13202-203201.31.414
Ethyl (C2)Ethyl Methanesulfonate62-50-0C₃H₈O₃S124.1685-86 (at 10 mmHg)< 251.2061.418
n-Propyl (C3)n-Propyl Methanesulfonate1912-31-8C₄H₁₀O₃S138.19----
n-Butyl (C4)n-Butyl Methanesulfonate1912-32-9C₅H₁₂O₃S152.21----
n-Pentyl (C5)n-Pentyl Methanesulfonate6968-20-3C₆H₁₄O₃S166.24----
n-Hexyl (C6)n-Hexyl Methanesulfonate16156-50-6C₇H₁₆O₃S180.2790 (at 2 mmHg)-1.061.432-1.436
n-Heptyl (C7)n-Heptyl Methanesulfonate16156-51-7C₈H₁₈O₃S194.29----
n-Octyl (C8)n-Octyl Methanesulfonate16156-52-8C₉H₂₀O₃S208.32----
n-Nonyl (C9)n-Nonyl Methanesulfonate74087-34-6C₁₀H₂₂O₃S222.35----
n-Decyl (C10)n-Decyl Methanesulfonate41233-29-8C₁₁H₂₄O₃S236.37----

Genotoxicity Profile of Alkyl Methanesulfonates

Short-chain alkyl methanesulfonates, particularly methyl methanesulfonate (MMS), ethyl methanesulfonate (EMS), and isopropyl methanesulfonate (IMS), are well-documented genotoxic agents and potential carcinogens[1]. Their toxicity stems from their ability to act as alkylating agents, transferring their alkyl group to nucleophilic sites on the DNA molecule. This can lead to the formation of DNA adducts, which, if not repaired, can result in mutations and chromosomal damage.

The reactivity and, consequently, the genotoxicity of alkyl methanesulfonates are influenced by their alkylation mechanism, which can proceed via either an S(_N)1 or S(_N)2 pathway. Generally, compounds with higher S(_N)1 reactivity exhibit greater mutagenicity[2][3].

The following table summarizes available quantitative genotoxicity data for some short-chain alkyl methanesulfonates. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in cell lines and experimental conditions.

CompoundAssayCell Line/OrganismEndpointResultReference
Methyl Methanesulfonate (MMS)Ames TestSalmonella typhimurium TA1535Gene MutationPositive, dose-dependent increase in revertants[4]
Ethyl Methanesulfonate (EMS)Ames TestSalmonella typhimurium TA1535Gene MutationPositive, dose-dependent increase in revertants[4]
Methyl Methanesulfonate (MMS)In vitro Micronucleus TestHuman Lymphoblastoid TK6 cellsChromosomal DamagePositive
Ethyl Methanesulfonate (EMS)In vitro Micronucleus TestHuman Lymphoblastoid TK6 cellsChromosomal DamagePositive
Methyl Methanesulfonate (MMS)Cytotoxicity AssayMDA-MB-231 and U2OS cancer cellsCell Viability (IC50)40 µg/mL (72h)[5]

Experimental Protocols

Synthesis of n-Butyl Methanesulfonate (Representative Protocol)

This protocol describes a common method for the synthesis of alkyl methanesulfonates via the reaction of an alcohol with methanesulfonyl chloride in the presence of a base.

Materials:

Procedure:

  • To a stirred solution of n-butanol (e.g., 4.05 g, 49.3 mmol) in dried dichloromethane (20 mL) at 0 °C, slowly add methanesulfonyl chloride (e.g., 4.58 mL, 59.2 mmol).

  • To this mixture, add triethylamine (e.g., 8.26 mL, 59.2 mmol) dropwise, maintaining the temperature at 0 °C.

  • Continue stirring the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction for completion using an appropriate method (e.g., TLC).

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude n-butyl methanesulfonate.

  • For purification, dissolve the crude product in ethyl acetate and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/petroleum ether) to yield pure n-butyl methanesulfonate.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay is used to detect chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells. The following is a generalized protocol based on OECD Test Guideline 487[6][7][8][9][10].

Materials:

  • Mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes)

  • Cell culture medium and supplements

  • Test compound (alkyl methanesulfonate)

  • Vehicle control (e.g., DMSO, saline)

  • Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9)

  • S9 metabolic activation system (optional)

  • Cytochalasin B (for cytokinesis-block method)

  • Hypotonic solution (e.g., KCl)

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa, acridine (B1665455) orange)

  • Microscope slides

  • Microscope with appropriate magnification

Procedure:

  • Cell Culture: Maintain the chosen cell line in appropriate culture conditions to ensure logarithmic growth.

  • Toxicity Range-Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range of the alkyl methanesulfonate for the main experiment.

  • Treatment: Seed the cells at a suitable density and expose them to a range of concentrations of the test compound, along with negative and positive controls. The treatment can be short-term (e.g., 3-6 hours) with and without S9 activation, or long-term (e.g., 1.5-2 normal cell cycle lengths) without S9.

  • Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting: At the end of the treatment and recovery period, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Slide Preparation: Treat the cells with a hypotonic solution to swell the cytoplasm, followed by fixation. Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with a suitable DNA-specific stain.

  • Scoring: Under a microscope, score a predetermined number of binucleated cells (typically 1000-2000 per concentration) for the presence of micronuclei.

  • Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

Visualizing Mechanisms and Workflows

DNA Alkylation and Repair Pathway

Alkyl methanesulfonates exert their genotoxic effects by alkylating DNA bases. The primary targets are the N7 position of guanine (B1146940) and the N3 position of adenine. These alkylation events can lead to DNA damage, which, if not repaired, can result in mutations. Cells possess several DNA repair pathways to counteract this damage, including Base Excision Repair (BER) and Direct Reversal Repair.

DNA_Alkylation_Repair cluster_alkylation DNA Alkylation cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcome Alkyl Methanesulfonate Alkyl Methanesulfonate DNA DNA Alkyl Methanesulfonate->DNA Alkylation Alkylated DNA Alkylated DNA DNA->Alkylated DNA BER Base Excision Repair Alkylated DNA->BER Direct_Reversal Direct Reversal Repair (e.g., MGMT) Alkylated DNA->Direct_Reversal Mutation Mutation Alkylated DNA->Mutation Replication Cell_Cycle_Arrest Cell Cycle Arrest Alkylated DNA->Cell_Cycle_Arrest Repaired_DNA Repaired DNA BER->Repaired_DNA Direct_Reversal->Repaired_DNA Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: DNA alkylation by alkyl methanesulfonates and subsequent repair pathways.

Experimental Workflow for In Vitro Genotoxicity Testing

The assessment of the genotoxic potential of a chemical compound typically follows a standardized workflow, starting with preliminary cytotoxicity assays to determine appropriate dose ranges, followed by specific genotoxicity assays such as the Ames test and the in vitro micronucleus test.

Genotoxicity_Workflow Start Start: Test Compound Cytotoxicity_Assay Preliminary Cytotoxicity Assay (e.g., MTT, Neutral Red Uptake) Start->Cytotoxicity_Assay Dose_Selection Dose Range Selection Cytotoxicity_Assay->Dose_Selection Ames_Test Bacterial Reverse Mutation Assay (Ames Test) Dose_Selection->Ames_Test Micronucleus_Test In Vitro Micronucleus Test (OECD 487) Dose_Selection->Micronucleus_Test Data_Analysis Data Analysis and Statistical Evaluation Ames_Test->Data_Analysis Micronucleus_Test->Data_Analysis Conclusion Conclusion: Genotoxic Potential Data_Analysis->Conclusion

Caption: A typical experimental workflow for in vitro genotoxicity assessment.

References

Assessing the Surfactant Properties of Heneicosyl Methane Sulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the anticipated surfactant properties of heneicosyl methane (B114726) sulfonate. Due to a lack of direct experimental data for this specific compound, this analysis relies on established trends within homologous series of anionic surfactants and compares its predicted performance with well-characterized alternatives. Detailed experimental protocols for key surfactant characterization techniques are also provided.

Comparative Analysis of Anionic Surfactants

To contextualize the potential performance of heneicosyl methane sulfonate, it is useful to compare it with other long-chain anionic surfactants. The following table summarizes the critical micelle concentration (CMC) and the surface tension at the CMC (γ_cmc) for a range of alpha olefin sulfonates (AOS) with varying alkyl chain lengths.[1][2][3]

SurfactantAlkyl Chain LengthCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (γ_cmc) (mN/m)
C14-16 AOS14-16~0.5 - 1.0~30 - 35
C16-18 AOS16-18~0.1 - 0.5~35 - 40
C20-24 AOS20-24~0.01 - 0.1~40 - 45
This compound (Predicted) 21 < 0.01 > 45

Note: The values for AOS are approximate and can vary based on purity, isomeric distribution, and experimental conditions. The predicted values for this compound are extrapolations based on the observed trends.

Predicted Surfactant Properties of this compound

Based on established structure-property relationships in surfactants, the following properties can be anticipated for this compound:

  • Critical Micelle Concentration (CMC): An increase in the length of the hydrophobic alkyl chain generally leads to a decrease in the CMC.[1][2][3] Therefore, with a C21 alkyl chain, this compound is expected to have a very low CMC, likely lower than that of C20-24 AOS. This indicates a high efficiency in forming micelles.

  • Surface Tension Reduction: While longer alkyl chains lead to lower CMCs, they can also result in a higher surface tension at the CMC.[1][2] This is attributed to less efficient packing of the surfactant molecules at the air-water interface due to the bulky hydrophobic chains. Consequently, this compound may be less effective at reducing surface tension compared to its shorter-chain counterparts.

  • Solubility: Long-chain surfactants often exhibit lower aqueous solubility and higher Krafft points (the temperature at which the surfactant becomes sufficiently soluble to form micelles). This compound may have limited solubility in water at room temperature, potentially requiring elevated temperatures for its application.

  • Foaming Properties: The foamability and foam stability of alpha olefin sulfonates have been shown to decrease with increasing alkyl chain length.[2] It is therefore predicted that this compound will be a poor foaming agent.

  • Wetting and Emulsification: Longer chain surfactants are generally less effective as wetting and emulsifying agents.[1][2]

Experimental Protocols

Accurate characterization of the surfactant properties of this compound would require experimental validation. The following are standard protocols for determining the critical micelle concentration and surface tension.

Determination of Critical Micelle Concentration (CMC) and Surface Tension by Tensiometry

This method involves measuring the surface tension of a series of surfactant solutions of varying concentrations. The surface tension decreases as the surfactant concentration increases until the CMC is reached, after which it remains relatively constant.[4]

Apparatus:

  • Tensiometer (e.g., Du Noüy ring tensiometer or Wilhelmy plate tensiometer)

  • Precision balance

  • Volumetric flasks

  • Beakers

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a concentrated stock solution. Gentle heating and stirring may be required to aid dissolution.

  • Prepare a dilution series: Prepare a series of solutions with decreasing surfactant concentrations by diluting the stock solution with deionized water.

  • Measure surface tension:

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of each solution, starting from the most dilute and progressing to the most concentrated.

    • Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement.

    • Allow the surface tension reading to stabilize before recording the value.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The resulting graph will typically show two linear regions. The point of intersection of these two lines corresponds to the CMC.

    • The surface tension value at the CMC (γ_cmc) is the point on the y-axis where the graph plateaus.

Visualizations

Experimental Workflow for CMC Determination

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis stock Prepare Stock Solution dilute Create Dilution Series stock->dilute measure Measure Surface Tension of Each Dilution dilute->measure plot Plot Surface Tension vs. log(Concentration) measure->plot cmc Determine CMC and γ_cmc plot->cmc

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

References

Genotoxicity Assessment of Heneicosyl Methane Sulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heneicosyl methane (B114726) sulfonate is an alkyl sulfonate, a class of compounds known for their potential to interact with DNA. While direct genotoxicity data for heneicosyl methane sulfonate is not publicly available, a comprehensive assessment of its potential risks can be guided by comparing it to well-characterized alkyl methanesulfonates, such as methyl methanesulfonate (B1217627) (MMS) and ethyl methanesulfonate (EMS). Both MMS and EMS are known to be genotoxic and carcinogenic, primarily through their action as DNA alkylating agents.[1][2][3][4] This guide provides a comparative framework for the genotoxicity assessment of this compound, detailing the standard battery of tests and presenting data from its better-studied analogues, MMS and EMS.

Comparative Genotoxicity Data

The following tables summarize representative quantitative data from key genotoxicity assays for the reference compounds MMS and EMS. These tables serve as a benchmark for the types of results that would be expected if this compound were to exhibit similar genotoxic properties.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data for MMS and EMS

CompoundTest Strain (e.g., S. typhimurium)ConcentrationMetabolic Activation (S9)Result (Revertant Colonies/Plate)Fold Increase Over Control
MMSTA10010 µ g/plate WithoutPositive>2
EMSTA100250 µ g/plate WithoutPositive>2
MMSTA100VariousWithPositive>2
EMSTA100VariousWithPositive>2

Note: Specific revertant counts vary by experiment. A result is generally considered positive if there is a dose-dependent increase in revertants and/or a reproducible increase of at least twofold over the negative control.[5]

Table 2: In Vitro Chromosome Aberration Test Data in Mammalian Cells (e.g., CHO, Human Lymphocytes)

CompoundCell LineConcentrationMetabolic Activation (S9)% Aberrant Cells (Excluding Gaps)Result
MMSHuman Lymphocytes20-30 µg/mLWithoutSignificant IncreasePositive[5][6]
EMSChinese Hamster Lung (CHL)1250-5000 µg/mLWithoutSignificant IncreasePositive[7]
MMSCHO20-40 µg/mLWithSignificant IncreasePositive[5]
EMSCHLVariousWithSignificant IncreasePositive[7]

Table 3: In Vivo Micronucleus Test Data in Rodent Hematopoietic Cells

CompoundSpecies/StrainDose (mg/kg)Route of AdministrationTissue% Micronucleated Polychromatic Erythrocytes (MN-PCE)Result
MMSCD-1 Mice20-80 mg/kgIntraperitonealPeripheral BloodDose-dependent IncreasePositive[8]
EMSgpt-delta Transgenic Mice5-100 mg/kgOral (28 days)Peripheral BloodSignificant IncreasePositive[9]

Experimental Protocols

Detailed methodologies for the standard battery of genotoxicity tests are crucial for the accurate interpretation of results.

Bacterial Reverse Mutation Assay (Ames Test)

This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result, indicated by an increase in revertant colonies, suggests that the test substance can cause point mutations.

Protocol:

  • Strain Selection: Use a range of strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver) to assess the mutagenicity of the parent compound and its metabolites.[5]

  • Treatment: In the plate incorporation method, the test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertants compared to the solvent control indicates a positive result.

In Vitro Mammalian Cell Chromosome Aberration Test

This assay detects structural chromosome damage in cultured mammalian cells.

Protocol:

  • Cell Culture: Use a suitable cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Treatment: Expose cell cultures to at least three concentrations of the test substance for a defined period (e.g., 3-6 hours in the presence of S9, and for a longer period, such as 24 hours, in the absence of S9).[5]

  • Harvesting: Add a spindle inhibitor (e.g., colcemid) to arrest cells in metaphase. Harvest the cells, treat with a hypotonic solution, and fix.

  • Slide Preparation and Analysis: Drop the fixed cells onto microscope slides, air-dry, and stain (e.g., with Giemsa). Score at least 200 metaphases per concentration for chromosomal aberrations (e.g., breaks, deletions, translocations).[5]

In Vivo Mammalian Erythrocyte Micronucleus Test

This test assesses chromosome damage in the bone marrow of rodents. Micronuclei are formed from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division.

Protocol:

  • Animal Dosing: Administer the test substance to a suitable rodent species (typically mice or rats) via a relevant route of exposure. Include a vehicle control and a positive control group.[8][10][11]

  • Dose Selection: Use a range of doses, with the highest dose ideally inducing some signs of toxicity or being the maximum feasible dose.

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after treatment (e.g., 24 and 48 hours after a single dose).[8]

  • Slide Preparation: Prepare smears of bone marrow cells or peripheral blood and stain to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Scoring: Score at least 2000 polychromatic erythrocytes per animal for the presence of micronuclei. Also, determine the ratio of polychromatic to normochromatic erythrocytes as a measure of cytotoxicity. A significant, dose-dependent increase in the frequency of micronucleated PCEs indicates a positive result.[8]

Visualizations

Experimental Workflow and Signaling Pathways

Genotoxicity_Testing_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assay cluster_2 Data Analysis and Interpretation ames Ames Test (Bacterial Reverse Mutation) analysis Statistical Analysis of Mutation/Aberration Frequency ames->analysis chromo_vitro Chromosome Aberration (Mammalian Cells) chromo_vitro->analysis micronucleus Micronucleus Test (Rodent Bone Marrow) micronucleus->analysis conclusion Genotoxicity Profile (Mutagenic, Clastogenic) analysis->conclusion

Caption: Standard workflow for genotoxicity assessment.

DNA_Damage_Response_Pathway cluster_0 Cellular Insult cluster_1 DNA Damage cluster_2 Damage Recognition and Signaling cluster_3 Cellular Outcomes alkylating_agent Alkylating Agent (e.g., MMS, EMS) dna_lesions DNA Adducts (e.g., N7-methylguanine) alkylating_agent->dna_lesions Alkylation sensors Sensor Proteins (e.g., ATM, ATR) dna_lesions->sensors Recognition transducers Transducer Kinases (e.g., Chk1, Chk2) sensors->transducers Activation repair DNA Repair (e.g., BER, HR) transducers->repair Initiation arrest Cell Cycle Arrest transducers->arrest Induction apoptosis Apoptosis transducers->apoptosis Induction

Caption: Generalized DNA damage response pathway for alkylating agents.

References

The Unseen Workhorse: Heneicosyl Methane Sulfonate's Performance in Surface Coatings

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of surface coatings, the quest for superior performance and longevity is paramount. Additives play a crucial role in achieving desired properties such as improved surface wetting, adhesion, and corrosion resistance. Among the myriad of available options, long-chain alkyl sulfonates are gaining attention for their unique surfactant properties. This guide provides a comparative analysis of heneicosyl methane (B114726) sulfonate (a C21 alkyl sulfonate) and its alternatives in surface coating applications, supported by available experimental data on analogous long-chain alkyl sulfonates.

While specific performance data for heneicosyl methane sulfonate in surface coatings is not extensively documented in publicly available literature, we can infer its likely performance characteristics by examining studies on similar long-chain alkyl sulfonates, such as alpha-olefin sulfonates (AOS) with comparable alkyl chain lengths.

Comparative Performance Analysis

The performance of a surfactant in a coating formulation is dictated by its ability to modify surface and interfacial tension, which in turn affects properties like wetting, adhesion, and stability. The following tables summarize key performance indicators for long-chain alkyl sulfonates, drawing comparisons with other common surfactant types used in coatings.

Table 1: Surfactant Properties of Long-Chain Alkyl Sulfonates and Alternatives

Surfactant TypeAlkyl Chain LengthCritical Micelle Concentration (CMC) (mmol/L)Surface Tension at CMC (mN/m)Key Advantages in CoatingsPotential Trade-offs
Long-Chain Alkyl Sulfonate (e.g., C20-24 AOS) C20-24Decreases with increasing chain lengthIncreases with increasing chain lengthExcellent wetting of non-polar surfaces, potential for improved adhesion and corrosion resistance.Reduced foamability and foam stability, potentially lower emulsification efficiency compared to shorter chains.[1][2]
Sodium Dodecyl Sulfate (SDS) (Anionic) C12~8.2~39Good overall surfactant properties, widely used as a benchmark.Can be sensitive to hard water, may not be as effective on very non-polar surfaces.
Alkylphenol Ethoxylates (APEs) (Nonionic) VariesVariesVariesExcellent wetting and emulsification, good stability in the presence of electrolytes.Environmental and health concerns have led to restrictions on their use.
Quaternary Ammonium Compounds (Cationic) VariesVariesVariesStrong adhesion to negatively charged surfaces, provide anti-static and anti-microbial properties.Can have compatibility issues with anionic components in the formulation.

Note: Data for C20-24 AOS is used as a proxy to estimate the performance of this compound. The general trend observed is that as the alkyl chain length increases, the critical micelle concentration (CMC) decreases, while the surface tension at the CMC tends to increase.[1]

Key Performance Attributes in Surface Coatings

Surface Wetting and Adhesion

The ability of a coating to spread evenly over a substrate is critical for achieving a uniform and defect-free finish. This is governed by the surface tension of the liquid coating and the surface energy of the substrate. Long-chain alkyl sulfonates, due to their amphiphilic nature, can significantly reduce the surface tension of the coating formulation, promoting better wetting of the substrate. This improved wetting can lead to enhanced adhesion of the dried coating.

Corrosion Resistance

For metal substrates, corrosion protection is a primary function of the coating. Anionic surfactants like alkyl sulfonates can contribute to corrosion inhibition by adsorbing onto the metal surface and forming a protective layer. This layer can act as a barrier to corrosive agents. While specific data on this compound is unavailable, metallic salts of alkyl-aryl sulfonates are known to be effective corrosion inhibitors in paints and coatings.

Experimental Protocols

To evaluate the performance of this compound or any new additive in a surface coating formulation, a series of standardized tests are employed.

Surface Tension Measurement

Objective: To determine the effect of the surfactant on the surface tension of the coating formulation.

Methodology:

  • Prepare a series of solutions of the coating formulation with varying concentrations of this compound.

  • Use a tensiometer (e.g., using the Du Noüy ring method or Wilhelmy plate method) to measure the surface tension of each solution at a controlled temperature.

  • Plot surface tension as a function of surfactant concentration to determine the critical micelle concentration (CMC) and the surface tension at the CMC.[1]

Contact Angle Measurement

Objective: To assess the wetting properties of the coating on a specific substrate.

Methodology:

  • Apply a small droplet of the coating formulation (with and without the additive) onto the surface of the substrate.

  • Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • A lower contact angle indicates better wetting.

Adhesion Testing

Objective: To measure the bond strength between the coating and the substrate.

Methodology (Cross-hatch adhesion test - ASTM D3359):

  • Apply the coating to a test panel and allow it to cure completely.

  • Use a special cross-hatch cutting tool to make a series of perpendicular cuts through the coating to the substrate, creating a lattice pattern.

  • Apply a specified pressure-sensitive tape over the lattice and then rapidly pull it off at a 180° angle.

  • The adhesion is rated based on the amount of coating removed by the tape, according to a standardized scale.

Corrosion Resistance Testing

Objective: To evaluate the ability of the coating to protect a metal substrate from corrosion.

Methodology (Salt spray test - ASTM B117):

  • Coat a standardized metal panel with the formulation containing the additive.

  • Scribe an "X" through the coating to the metal substrate.

  • Place the panel in a salt spray cabinet, where it is exposed to a continuous fog of a 5% sodium chloride solution at a controlled temperature.

  • Periodically inspect the panel for signs of corrosion, such as blistering, rusting, and creepage from the scribe.

Visualizing the Workflow and Concepts

To better understand the evaluation process and the principles behind surfactant performance, the following diagrams are provided.

Experimental_Workflow cluster_prep Formulation Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Formulation Base Coating Formulation Mixing Mixing & Homogenization Formulation->Mixing Additive Heneicosyl Methane Sulfonate Additive->Mixing Surface_Tension Surface Tension Measurement Mixing->Surface_Tension Contact_Angle Contact Angle Measurement Mixing->Contact_Angle Adhesion Adhesion Testing Mixing->Adhesion Corrosion Corrosion Resistance Testing Mixing->Corrosion Data_Analysis Data Analysis Surface_Tension->Data_Analysis Contact_Angle->Data_Analysis Adhesion->Data_Analysis Corrosion->Data_Analysis Comparison Comparison with Alternatives Data_Analysis->Comparison Conclusion Performance Conclusion Comparison->Conclusion

Caption: Experimental workflow for evaluating coating additives.

Surfactant_Performance Structure Surfactant Molecular Structure Hydrophilic Hydrophilic Head (Sulfonate Group) Structure->Hydrophilic Hydrophobic Hydrophobic Tail (Heneicosyl Chain) Structure->Hydrophobic Properties Physicochemical Properties Hydrophilic->Properties Hydrophobic->Properties CMC Critical Micelle Concentration (CMC) Properties->CMC Surface_Tension Surface Tension Reduction Properties->Surface_Tension Performance Coating Performance CMC->Performance Surface_Tension->Performance Wetting Wetting & Spreading Performance->Wetting Adhesion Adhesion Performance->Adhesion Corrosion_Resistance Corrosion Resistance Performance->Corrosion_Resistance

Caption: Relationship between surfactant structure and performance.

References

A Comparative Guide to the Synthesis of Long-Chain Alkyl Methanesulfonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes for producing long-chain alkyl methanesulfonates (mesylates), valuable intermediates in pharmaceutical and chemical research. The focus is on providing objective comparisons supported by experimental data to aid in the selection of the most suitable synthetic strategy.

Introduction

Long-chain alkyl methanesulfonates are important organic compounds frequently utilized as alkylating agents in the synthesis of more complex molecules. Their utility stems from the excellent leaving group ability of the mesylate moiety, facilitating nucleophilic substitution reactions. The general structure consists of a long alkyl chain (typically C12-C18) attached to a methanesulfonate (B1217627) group. The synthesis of these compounds with high purity and yield is crucial for their effective use in subsequent reactions. This guide will compare the most common and effective methods for their preparation.

Synthetic Routes: A Head-to-Head Comparison

The most prevalent and efficient method for synthesizing long-chain alkyl methanesulfonates is the reaction of a corresponding long-chain alcohol with methanesulfonyl chloride (MsCl) in the presence of a base. An alternative, though less common, route involves the direct esterification of a long-chain alcohol with methanesulfonic acid.

Route 1: Mesylation of Long-Chain Alcohols with Methanesulfonyl Chloride

This is the most widely adopted method due to its high efficiency and mild reaction conditions. The general reaction scheme is as follows:

R-OH + CH₃SO₂Cl + Base → R-OSO₂CH₃ + Base·HCl

Where R represents a long alkyl chain (e.g., dodecyl, tetradecyl, hexadecyl, octadecyl).

The choice of base and solvent can influence the reaction mechanism, yield, and reaction time. The two most common bases are triethylamine (B128534) (Et₃N) and pyridine.

Mechanism:

  • With Pyridine: The reaction typically proceeds through a direct nucleophilic attack of the alcohol on the sulfur atom of methanesulfonyl chloride. Pyridine acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt, and also serves to neutralize the HCl byproduct.

  • With Triethylamine: Evidence suggests that with a non-nucleophilic, sterically hindered base like triethylamine, the reaction can proceed via a "sulfene" intermediate (CH₂=SO₂).[1] The base abstracts a proton from methanesulfonyl chloride to form the highly reactive sulfene, which is then rapidly trapped by the alcohol.[1] This pathway is often faster and can be advantageous for sterically hindered alcohols.

Comparative Data:

While direct side-by-side comparative studies for a range of long-chain alcohols are not extensively documented in a single source, the following table summarizes typical experimental conditions and outcomes gathered from various sources.

Alkyl ChainAlcoholBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Dodecyl (C12)1-DodecanolTriethylamineDichloromethane (B109758) (DCM)0 to RT1 - 2> 90
Tetradecyl (C14)1-TetradecanolTriethylamineDichloromethane (DCM)0 to RT1 - 2> 90
Hexadecyl (C16)1-HexadecanolTriethylamineDichloromethane (DCM)0 to RT1 - 2> 90
Octadecyl (C18)1-OctadecanolTriethylamineDichloromethane (DCM)0 to RT1 - 2> 90

Advantages:

  • High yields are consistently achieved.

  • Mild reaction conditions (low temperatures and atmospheric pressure) preserve sensitive functional groups.

  • Relatively short reaction times.

  • The use of triethylamine can offer faster reaction rates.[1]

Disadvantages:

  • Methanesulfonyl chloride is corrosive and moisture-sensitive.

  • The amine hydrochloride byproduct must be removed during workup.

  • Pyridine has an unpleasant odor and can be difficult to remove completely.

Route 2: Direct Esterification with Methanesulfonic Acid

This method involves the direct reaction of a long-chain alcohol with methanesulfonic acid, typically at elevated temperatures.

R-OH + CH₃SO₃H ⇌ R-OSO₂CH₃ + H₂O

Comparative Data:

Detailed experimental data for the synthesis of long-chain alkyl methanesulfonates via this route is sparse in the literature. The reaction is an equilibrium process, and the removal of water is necessary to drive it to completion. This often requires high temperatures and/or a dehydrating agent, which can lead to side reactions such as dehydration of the alcohol to form alkenes and ethers, as well as charring. For these reasons, this method is generally not preferred for the synthesis of long-chain alkyl methanesulfonates.

Advantages:

  • Potentially uses less hazardous starting materials compared to methanesulfonyl chloride.

Disadvantages:

  • Harsh reaction conditions (high temperatures) are often required.

  • Equilibrium reaction requires water removal to achieve high conversion.

  • Prone to side reactions, leading to lower yields and purification challenges.

  • Less suitable for substrates with sensitive functional groups.

Experimental Protocols

General Protocol for Mesylation of a Long-Chain Alcohol using Triethylamine

This protocol is a generalized procedure based on common laboratory practices.[1]

Materials:

  • Long-chain alcohol (e.g., 1-dodecanol, 1-tetradecanol, 1-hexadecanol, or 1-octadecanol) (1.0 eq)

  • Methanesulfonyl chloride (1.1 - 1.2 eq)

  • Triethylamine (1.2 - 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Recrystallization solvent (e.g., hexane (B92381), ethanol (B145695), or a mixture)

Procedure:

  • A solution of the long-chain alcohol (1.0 eq) and triethylamine (1.2 - 1.5 eq) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. The solution is cooled to 0 °C in an ice bath.

  • Methanesulfonyl chloride (1.1 - 1.2 eq) is added dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 1-2 hours).

  • The reaction mixture is diluted with dichloromethane and transferred to a separatory funnel.

  • The organic layer is washed sequentially with cold 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude long-chain alkyl methanesulfonate.

  • The crude product, which is often a waxy solid at room temperature, is purified by recrystallization from a suitable solvent or solvent mixture (e.g., hexane or ethanol).[2]

Product Purification and Characterization

Due to the long alkyl chain, the resulting methanesulfonates are typically waxy solids at room temperature. Purification is most commonly achieved by recrystallization.

Recrystallization:

  • Solvent Selection: The choice of solvent is critical for effective purification. Hexane is a common choice, as the long-chain alkyl methanesulfonates are often sparingly soluble in it at room temperature but readily soluble when heated. Ethanol or mixtures of ethanol and water can also be effective. The ideal solvent will dissolve the compound when hot but not at room temperature, while the impurities remain in solution upon cooling.

  • Procedure: The crude product is dissolved in a minimal amount of the hot recrystallization solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.

Characterization:

The purified long-chain alkyl methanesulfonates can be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure. Key signals in the ¹H NMR spectrum include a singlet for the methyl protons of the mesyl group (around 3.0 ppm) and a triplet for the methylene (B1212753) protons adjacent to the oxygen atom (around 4.2 ppm).

  • Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the S=O stretching vibrations of the sulfonate group are observed around 1350 cm⁻¹ and 1175 cm⁻¹.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point is indicative of a pure compound.

Logical Workflow for Comparing Synthetic Routes

The following diagram illustrates the decision-making process for selecting a synthetic route for long-chain alkyl methanesulfonates.

G start Start: Synthesize Long-Chain Alkyl Methanesulfonate route_selection Select Synthetic Route start->route_selection mesylation Route 1: Mesylation of Alcohol with Methanesulfonyl Chloride route_selection->mesylation Preferred Route: High Yield, Mild Conditions esterification Route 2: Direct Esterification with Methanesulfonic Acid route_selection->esterification Alternative Route: Harsh Conditions, Side Reactions mesylation_params Optimize Mesylation Parameters mesylation->mesylation_params base_selection Choose Base: Triethylamine or Pyridine? mesylation_params->base_selection triethylamine Triethylamine: - Faster reaction (sulfene intermediate) - Less nucleophilic base_selection->triethylamine pyridine Pyridine: - Nucleophilic catalyst - Slower reaction base_selection->pyridine workup Workup and Purification triethylamine->workup pyridine->workup recrystallization Recrystallization: - Hexane or Ethanol workup->recrystallization characterization Product Characterization (NMR, IR, MS, MP) recrystallization->characterization final_product Pure Long-Chain Alkyl Methanesulfonate characterization->final_product

Caption: Workflow for the synthesis of long-chain alkyl methanesulfonates.

Conclusion

For the synthesis of long-chain alkyl methanesulfonates, the reaction of a long-chain alcohol with methanesulfonyl chloride in the presence of a base like triethylamine is the superior method. It offers high yields, mild reaction conditions, and short reaction times. While direct esterification with methanesulfonic acid is a theoretical alternative, it is generally impractical due to the harsh conditions required and the propensity for side reactions. The provided experimental protocol for the mesylation of long-chain alcohols serves as a reliable starting point for laboratory synthesis. Proper purification by recrystallization is essential to obtain a high-purity product suitable for subsequent applications.

References

Comparative Cross-Reactivity Analysis of Heneicosyl Methane Sulfonate and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cross-reactivity profile of heneicosyl methane (B114726) sulfonate, a long-chain alkylating agent. Due to the limited publicly available data on heneicosyl methane sulfonate, this guide leverages experimental data from studies on other relevant alkyl methane sulfonates and alkylating agents to provide a representative comparison. The information is intended for researchers, scientists, and drug development professionals.

Introduction to Alkylating Agents and Cross-Reactivity

Alkylating agents are a class of reactive chemicals that introduce alkyl groups into nucleophilic sites on organic molecules.[1][2] In a biological context, their primary target is DNA, where they can alkylate the bases, leading to DNA damage, cell cycle arrest, and apoptosis.[3][4] This mechanism is the basis for their use as anticancer agents.[1][4]

Cross-reactivity, in this context, refers to the ability of an alkylating agent to interact with multiple biological targets, or the phenomenon where resistance to one alkylating agent confers resistance to another. Understanding the cross-reactivity profile of a compound is crucial for predicting its efficacy, potential side effects, and for designing effective combination therapies.

This compound is a long-chain alkyl methane sulfonate. While short-chain alkyl methane sulfonates are known to be DNA-reactive genotoxins, long-chain variants are also utilized in various biochemical applications.[4] The reactivity of alkyl methane sulfonates is influenced by the nature of the alkyl group, proceeding through either an SN1 or SN2 nucleophilic substitution mechanism.[5]

Comparative Analysis of Cytotoxicity and Cross-Resistance

To illustrate the potential cross-reactivity of this compound, we present hypothetical data based on published studies of other alkylating agents. The following table summarizes the cytotoxic effects (IC90 values) and cross-resistance patterns in a hypothetical cancer cell line made resistant to a reference alkylating agent.

Table 1: Comparative Cytotoxicity and Cross-Resistance of Alkylating Agents

CompoundParental Cell Line IC90 (µM)Resistant Cell Line IC90 (µM)Resistance Factor
This compound (Hypothetical) 50 500 10
Methyl Methane Sulfonate (MMS)1503002
Ethyl Methane Sulfonate (EMS)2505002
Busulfan201005
Carmustine (BCNU)301505
Cisplatin55010

IC90 values represent the concentration of the drug that inhibits 90% of cell growth. The data is hypothetical and for illustrative purposes.

This table demonstrates that resistance to one alkylating agent can lead to varying levels of cross-resistance to others. For instance, a cell line with a 10-fold resistance to this compound might show a lower level of resistance to shorter-chain alkyl methanesulfonates like MMS and EMS, but a similar level of cross-resistance to a different class of alkylating agent like cisplatin. Studies have shown that cross-resistance among alkylating agents is a complex phenomenon, with some cell lines exhibiting broad cross-resistance while others show more specific patterns.[6][7][8]

Experimental Protocols

The data presented in this guide is based on established in vitro methodologies for assessing cytotoxicity and cross-reactivity.

Cell Culture and Development of Resistant Cell Lines
  • Cell Lines: A human cancer cell line (e.g., MCF-7, A549) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Development of Resistance: A resistant cell line is developed by continuously exposing the parental cell line to gradually increasing concentrations of the selecting agent (e.g., this compound) over several months. The resistance is confirmed by comparing the IC50/IC90 values of the resistant and parental lines.

Cytotoxicity and Cross-Resistance Testing: Colony Formation Assay

The colony formation assay is a widely used method to determine the cytotoxic effects of a compound on cultured cells.

  • Seeding: A known number of cells from both parental and resistant lines are seeded into 6-well plates.

  • Treatment: After 24 hours, the cells are treated with a range of concentrations of the test compounds (this compound and other alkylating agents) for a specific duration (e.g., 24, 48, or 72 hours).

  • Colony Formation: The drug-containing medium is then replaced with fresh medium, and the cells are allowed to grow for 10-14 days until visible colonies are formed.

  • Staining and Counting: The colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies containing at least 50 cells is counted.

  • Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies in the treated wells to the number of colonies in the untreated control wells. The IC90 values are then determined from the dose-response curves.

DNA Damage Assessment: Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

  • Cell Treatment: Cells are treated with the test compounds for a defined period.

  • Cell Embedding: The treated cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Electrophoresis: The slides are placed in an electrophoresis chamber containing an alkaline or neutral buffer. The electric field causes the negatively charged DNA to migrate towards the anode. Damaged DNA (containing strand breaks) migrates faster and further than undamaged DNA, forming a "comet tail."

  • Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the action of alkylating agents and the workflow for assessing cross-reactivity.

DNA_Alkylation_Pathway cluster_agent Alkylating Agent cluster_cell Cellular Environment cluster_response Cellular Response Alkylating_Agent This compound Guanine Guanine (N7) Alkylating_Agent->Guanine Alkylation DNA DNA DNA_Damage DNA Adduct Formation Guanine->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest DNA_Repair DNA Repair DNA_Damage->DNA_Repair Apoptosis Apoptosis DNA_Damage->Apoptosis If damage is severe

Caption: General signaling pathway of DNA alkylation and subsequent cellular responses.

Cross_Reactivity_Workflow Start Start: Parental Cell Line Develop_Resistant_Line Develop Resistant Cell Line (Continuous exposure to this compound) Start->Develop_Resistant_Line Resistant_Line Resistant Cell Line Develop_Resistant_Line->Resistant_Line Cytotoxicity_Assay Cytotoxicity Assay (Colony Formation Assay) Resistant_Line->Cytotoxicity_Assay Data_Analysis Data Analysis: - Calculate IC90 - Determine Resistance Factor Cytotoxicity_Assay->Data_Analysis Test_Compounds Test Compounds: - this compound - Other Alkylating Agents Test_Compounds->Cytotoxicity_Assay Results Results: Cross-Reactivity Profile Data_Analysis->Results

Caption: Experimental workflow for determining the cross-reactivity of an alkylating agent.

Conclusion

While specific experimental data on the cross-reactivity of this compound is not yet widely available, this guide provides a framework for its evaluation based on the known behavior of other alkylating agents. The provided methodologies and comparative data structure can serve as a foundation for future research in this area. Understanding the cross-reactivity profile of novel alkylating agents is essential for their development as potential therapeutic agents and for predicting their clinical utility. Further studies are warranted to elucidate the specific interactions and resistance mechanisms associated with this compound.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Heneicosyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Heneicosyl methane (B114726) sulfonate, a long-chain alkyl ester of methanesulfonic acid, requires careful management as a hazardous chemical waste. This guide provides detailed, step-by-step procedures for its safe disposal.

Hazard Assessment and Safety Information

Given this, Heneicosyl Methane Sulfonate should be handled with particular care as a suspected carcinogen and irritant[3]. The long heneicosyl (C21) alkyl chain will render the compound non-volatile and poorly soluble in water, but it can still be absorbed through the skin. Therefore, appropriate personal protective equipment (PPE) is mandatory.

Chemical Information & Safety Summary
Chemical Name This compound[4]
Synonyms 1-Heneicosanol, methanesulfonate[5][6]
CAS Number 623171-54-0[4]
Molecular Formula C22H46O3S[4][5]
Anticipated Hazards Suspected carcinogen (based on analogs)[2][3], Skin and eye irritant[3], Toxic to aquatic life with long-lasting effects (based on analogs)[3]
Required PPE Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[7]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, regional, and national hazardous waste regulations[7][8]. The following protocol is based on general best practices for laboratory chemical waste.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste container, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety goggles with side shields or a face shield.

  • Lab Coat: A standard laboratory coat to protect from splashes.

Waste Collection
  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sewer system[8][9]. Its low water solubility and potential toxicity can cause significant environmental harm[3][10].

  • Use a Designated Hazardous Waste Container:

    • Select a container that is in good condition, free of leaks or cracks, and has a secure, leak-proof lid[7][10].

    • The container material must be compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.

    • The container must be clearly labeled as "Hazardous Waste."[7][11]

  • Collect Waste: Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in the designated container. Keep the container closed at all times except when adding waste[7][8].

Labeling

Proper labeling is critical for safety and regulatory compliance. The hazardous waste label must include the following information[7][8][11]:

  • The words "Hazardous Waste" prominently displayed.

  • Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas[7].

  • Hazard Identification: Indicate the associated hazards (e.g., "Toxic," "Carcinogen," "Irritant").

  • Generator Information: The name of the principal investigator, laboratory location (building and room number).

Storage
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel[10][11]. This could be a marked area on a benchtop or within a chemical fume hood.

  • Segregation: Store the container segregated from incompatible materials. For example, keep it separate from strong acids, bases, and oxidizing agents[11].

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills[7][8].

Disposal
  • Arrange for Pickup: Once the container is full or has been in storage for the maximum allowed time (typically one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company[8][11].

  • Do Not Transport: Laboratory personnel should not transport hazardous waste; this must be done by trained EH&S staff or certified professionals[8].

  • Empty Containers: An empty container that held this compound must be managed as hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous waste[7][9].

Visualized Workflows

The following diagrams illustrate the key procedural steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Container Select Compatible & Labeled Waste Container PPE->Container Collect Collect Waste Chemical & Contaminated Materials Container->Collect Label Complete Hazardous Waste Label Details Collect->Label Store Store in Designated SAA Label->Store Segregate Segregate from Incompatibles Store->Segregate Containment Use Secondary Containment Segregate->Containment Request Request Pickup from EH&S or Certified Vendor Containment->Request

Caption: Workflow for this compound Disposal.

G cluster_hazardous Hazardous Waste Stream start Chemical Waste Generated is_hazardous Is it a Hazardous Waste? start->is_hazardous waste_type Determine Hazard Class (e.g., Flammable, Corrosive, Toxic) is_hazardous->waste_type Yes non_hazardous Dispose in Non-Hazardous Trash or Drain (if permitted) is_hazardous->non_hazardous No flammable Flammable Waste Container waste_type->flammable Flammable corrosive_acid Acid Waste Container waste_type->corrosive_acid Corrosive (Acid) corrosive_base Base Waste Container waste_type->corrosive_base Corrosive (Base) toxic Toxic/Organic Waste (this compound) waste_type->toxic Toxic/Reactive

Caption: Decision Logic for Chemical Waste Segregation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.